5-Aminothiophene-2-carbonitrile
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-aminothiophene-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2S/c6-3-4-1-2-5(7)8-4/h1-2H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GISCGLDZXOXKBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60561324 | |
| Record name | 5-Aminothiophene-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60561324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52532-63-5 | |
| Record name | 5-Aminothiophene-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60561324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
5-aminothiophene-2-carbonitrile chemical properties
An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 5-Aminothiophene-2-carbonitrile
Introduction
In the landscape of modern medicinal chemistry and materials science, heterocyclic scaffolds serve as the foundational architecture for a vast array of functional molecules. Among these, the 2-aminothiophene motif is distinguished as a "privileged pharmacophore," a structural framework that consistently appears in biologically active compounds and approved pharmaceuticals.[1][2] This guide focuses on a pivotal member of this class: 5-aminothiophene-2-carbonitrile. This molecule is not merely a chemical intermediate; it is a versatile building block whose unique electronic and structural features offer a rich platform for synthetic diversification.
This document provides an in-depth exploration of the core chemical properties of 5-aminothiophene-2-carbonitrile, intended for researchers, chemists, and drug development professionals. Moving beyond a simple recitation of data, we will delve into the causality behind its reactivity, the rationale for specific experimental protocols, and its strategic application in the synthesis of more complex molecular targets. The information presented herein is grounded in established chemical principles and supported by authoritative literature to ensure scientific integrity and practical utility.
Molecular Structure and Physicochemical Properties
5-Aminothiophene-2-carbonitrile is a bifunctional heterocycle. The structure features a five-membered thiophene ring substituted with an electron-donating amino group (-NH₂) at the C5 position and a potent electron-withdrawing nitrile group (-C≡N) at the C2 position. This push-pull electronic arrangement is fundamental to its chemical behavior, influencing ring activation, nucleophilicity of the amino group, and overall molecular polarity.
Caption: Workflow for the synthesis of 5-aminothiophene-2-carbonitrile.
Step-by-Step Methodology: [3]1. Suspend 5-nitrothiophene-2-carbonitrile (1.0 g, 6.5 mmol) in 30 mL of methanol in a round-bottom flask equipped with a magnetic stirrer. 2. In a separate beaker, prepare a solution of ammonium chloride (4.5 g, 84 mmol) in 30 mL of water. Add this aqueous solution to the methanol suspension. 3. To the vigorously stirred mixture, add activated zinc powder (4.2 g, 65 mmol) portion-wise over 10-15 minutes. The reaction is exothermic and should be controlled. 4. Stir the reaction mixture at room temperature for 30-60 minutes. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC). 5. Upon completion, filter the reaction mixture through a pad of diatomaceous earth (Celite) to remove excess zinc and inorganic salts. Wash the pad with ethyl acetate. 6. Combine the filtrates and transfer to a separatory funnel. 7. Separate the organic layer. Extract the aqueous layer further with ethyl acetate (2 x 20 mL). 8. Combine all organic extracts, wash sequentially with water and brine, then dry over anhydrous magnesium sulfate (MgSO₄). 9. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield 5-aminothiophene-2-carbonitrile as a yellow solid.
Chemical Reactivity and Synthetic Utility
The synthetic value of 5-aminothiophene-2-carbonitrile stems from the reactivity of its amino group, which serves as a potent nucleophile for constructing C-N bonds, a cornerstone of pharmaceutical synthesis.
Nucleophilicity of the C5-Amino Group: N-Arylation
A hallmark reaction is its coupling with activated aryl halides, such as 2-fluoronitrobenzene, to form N-arylated products. This transformation is a key step in the synthesis of olanzapine, a widely used antipsychotic medication. [4][5] Causality and Experimental Choices:
-
Reagents : The amino group of the thiophene acts as the nucleophile. An electron-deficient aryl halide (like 1-fluoro-2-nitrobenzene) is an excellent electrophile. [6]* Base : A strong, non-nucleophilic base like sodium hydride (NaH) is required to deprotonate the amino group, forming a highly nucleophilic amide anion. This is a self-validating system; if deprotonation is incomplete, the reaction will be sluggish or fail.
-
Solvent : An anhydrous, aprotic solvent such as tetrahydrofuran (THF) is essential. It solubilizes the reactants without interfering with the strong base or the anionic intermediates.
Caption: Logical workflow for the N-arylation of 5-aminothiophene-2-carbonitrile.
Representative Step-by-Step Methodology (Adapted for Parent Compound): [6]1. To a flame-dried, three-neck flask under a nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in oil, 1.4 eq) and suspend it in anhydrous THF (10 mL). 2. Cool the suspension to 0 °C in an ice bath. 3. In a separate flask, dissolve 5-aminothiophene-2-carbonitrile (1.0 eq) and 1-fluoro-2-nitrobenzene (1.05 eq) in anhydrous THF (15 mL). 4. Add the solution from step 3 dropwise to the NaH suspension at 0 °C with vigorous stirring. 5. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 8-12 hours. 6. Monitor the reaction by TLC. Upon completion, carefully quench the reaction by pouring it into cracked ice. 7. Adjust the pH to ~8 using a saturated aqueous solution of ammonium chloride (NH₄Cl). 8. Collect the resulting precipitate by filtration, or if no precipitate forms, extract the aqueous mixture with ethyl acetate. 9. Dry the organic extracts over MgSO₄, filter, and concentrate under reduced pressure. 10. Purify the crude product by silica gel column chromatography to obtain the desired N-arylated 2-aminothiophene.
This reactivity profile makes 5-aminothiophene-2-carbonitrile a foundational element for accessing a wide range of thieno[2,3-b]d[7][8]iazepines and other complex heterocyclic systems of high interest in drug discovery. [9]
Conclusion
5-Aminothiophene-2-carbonitrile is a molecule of significant strategic importance. Its physicochemical properties are dictated by the interplay of its amino and nitrile substituents, which also govern its spectroscopic identity. As demonstrated, it is accessible via a robust synthetic protocol, and its true value is realized in its utility as a nucleophilic building block. The ability to readily form new carbon-nitrogen bonds via reactions like N-arylation positions this compound as a critical starting material for constructing the complex molecular architectures required to address modern therapeutic challenges. For any research program focused on heterocyclic chemistry or drug discovery, a thorough understanding of the principles and protocols outlined in this guide is essential for leveraging the full synthetic potential of this versatile scaffold.
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Frolov, K., et al. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega. [Link]
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Dotsenko, V. V., et al. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega. [Link]
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Luna, M. D. S., et al. (2023). 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. Pharmaceuticals. [Link]
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An In-depth Technical Guide to the Synthesis of 5-Aminothiophene-2-carbonitrile
Introduction
5-Aminothiophene-2-carbonitrile is a pivotal heterocyclic building block in the fields of medicinal chemistry and materials science. Its unique molecular architecture, featuring a thiophene core with strategically positioned amino and cyano functionalities, renders it an invaluable scaffold for the synthesis of a diverse array of biologically active compounds and advanced functional materials. The electron-donating amino group and the electron-withdrawing nitrile group on the thiophene ring create a unique electronic profile, making it a versatile intermediate for further chemical transformations. This guide provides a comprehensive technical overview of the primary synthetic pathways to 5-aminothiophene-2-carbonitrile, with a focus on the underlying reaction mechanisms, detailed experimental protocols, and comparative data to empower researchers in their synthetic endeavors.
Core Synthetic Strategies
The synthesis of 5-aminothiophene-2-carbonitrile can be accomplished through several distinct strategies. The most robust and widely employed method is a two-step sequence commencing with a readily available thiophene precursor, which involves electrophilic nitration followed by reduction of the nitro group. A contrasting, convergent approach is the celebrated Gewald reaction, a powerful tool for the one-pot synthesis of a variety of substituted 2-aminothiophenes. While the Gewald reaction is a cornerstone in thiophene chemistry, its application to the direct synthesis of 5-aminothiophene-2-carbonitrile is not straightforward due to the inherent regioselectivity of the reaction. This guide will delve into the specifics of these primary routes.
Pathway 1: Nitration and Subsequent Reduction of 2-Cyanothiophene
This two-step pathway is the most reliable and well-documented method for the synthesis of 5-aminothiophene-2-carbonitrile. It offers a high degree of regioselectivity and generally proceeds with good overall yields.
Logical Workflow: Nitration-Reduction Pathway
Caption: Synthetic workflow for 5-aminothiophene-2-carbonitrile via nitration and reduction.
Step 1: Electrophilic Nitration of 2-Cyanothiophene
The initial step involves the electrophilic nitration of 2-cyanothiophene. The cyano group is a deactivating and meta-directing group in benzene chemistry; however, in the more reactive thiophene ring system, the directing effects can be more complex. The nitration of 2-substituted thiophenes generally favors substitution at the 5-position.
Causality Behind Experimental Choices:
-
Nitrating Agent: A mixture of fuming nitric acid and acetic anhydride is a classic and effective nitrating agent for activated aromatic rings like thiophene.[1] Acetic anhydride serves to moderate the reactivity of nitric acid by forming acetyl nitrate in situ, which is a milder nitrating species. This helps to prevent over-nitration and oxidative degradation of the sensitive thiophene ring.
-
Temperature Control: The nitration of thiophene is a highly exothermic reaction.[2] Maintaining a low temperature (typically below 10 °C) is critical to control the reaction rate, minimize the formation of byproducts (such as the 3-nitro isomer and dinitro derivatives), and prevent a runaway reaction.[2]
Experimental Protocol: Nitration of 2-Cyanothiophene
-
Materials:
-
2-Cyanothiophene
-
Fuming Nitric Acid (≥90%)
-
Acetic Anhydride
-
Glacial Acetic Acid
-
Crushed Ice
-
Deionized Water
-
-
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, a solution of 2-cyanothiophene in acetic anhydride is prepared.
-
A separate solution of fuming nitric acid in glacial acetic acid is prepared and cooled.
-
The flask containing the 2-cyanothiophene solution is cooled to 0-5 °C in an ice-salt bath.
-
The cold nitric acid solution is added dropwise to the stirred 2-cyanothiophene solution, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, the reaction mixture is stirred at a low temperature for an additional 1-2 hours.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, the reaction mixture is carefully poured onto a large volume of crushed ice with vigorous stirring.
-
The precipitated solid, 5-nitrothiophene-2-carbonitrile, is collected by filtration, washed thoroughly with cold water until the washings are neutral, and dried under vacuum.[3]
-
Quantitative Data for Nitration of Thiophene Derivatives
| Nitrating Agent/System | Solvent(s) | Temperature (°C) | Typical Yield (%) | Ratio (2-nitro:3-nitro) | Reference(s) |
| Fuming HNO₃ / Acetic Anhydride | Acetic Acid | 10 | 70-85 | ~85:15 | [4][5] |
| HNO₃ / Trifluoroacetic Anhydride | Not specified | Not specified | 78 | 2-nitro derivative | [4] |
| Nitric Acid / Fe³⁺-montmorillonite | Dichloroethane | Reflux | High | Selective for 2-nitro | [4] |
Step 2: Reduction of 5-Nitrothiophene-2-carbonitrile
The second step is the reduction of the nitro group of 5-nitrothiophene-2-carbonitrile to an amino group. This transformation can be achieved using various reducing agents.
Causality Behind Experimental Choices:
-
Reducing Agent: Several methods are effective for the reduction of aromatic nitro compounds.
-
Metal/Acid Systems: A common and cost-effective method involves the use of a metal, such as tin (Sn), iron (Fe), or zinc (Zn), in the presence of an acid like hydrochloric acid (HCl).
-
Catalytic Hydrogenation: This method employs a catalyst, typically palladium on carbon (Pd/C), under a hydrogen atmosphere.[1] It is often a cleaner reaction with easier work-up, but requires specialized equipment for handling hydrogen gas.
-
Other Reducing Agents: Other reagents like sodium dithionite (Na₂S₂O₄) or tin(II) chloride (SnCl₂) can also be used.
-
Experimental Protocol: Reduction of 5-Nitrothiophene-2-carbonitrile
-
Materials:
-
5-Nitrothiophene-2-carbonitrile
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) or Iron powder (Fe)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol or Ethyl Acetate
-
Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH) solution
-
Diatomaceous earth (Celite®)
-
-
Procedure (using SnCl₂):
-
5-Nitrothiophene-2-carbonitrile is dissolved in ethanol or ethyl acetate in a round-bottom flask.
-
A solution of tin(II) chloride dihydrate in concentrated hydrochloric acid is added portion-wise to the stirred solution of the nitro compound. The reaction is often exothermic and may require cooling.
-
The reaction mixture is stirred at room temperature or gently heated to ensure complete reduction.
-
The progress of the reaction is monitored by TLC until the starting material is no longer visible.
-
Upon completion, the reaction mixture is cooled, and the pH is carefully adjusted to 7-8 with a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide.
-
The resulting mixture is filtered through a pad of diatomaceous earth to remove tin salts.
-
The filtrate is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and the solvent is removed under reduced pressure to yield 5-aminothiophene-2-carbonitrile. The crude product can be further purified by recrystallization or column chromatography.
-
Pathway 2: The Gewald Reaction - A Comparative Overview
The Gewald reaction is a multicomponent reaction that provides a versatile and efficient route to polysubstituted 2-aminothiophenes.[3][6] It typically involves the condensation of a ketone or aldehyde with an α-cyanoester or other active methylene nitrile in the presence of elemental sulfur and a base.[6]
General Mechanism of the Gewald Reaction
Caption: Generalized mechanism of the Gewald reaction.
The reaction is initiated by a Knoevenagel condensation between the carbonyl compound and the active methylene nitrile, catalyzed by a base.[6] This is followed by the addition of elemental sulfur to the α-position of the newly formed α,β-unsaturated nitrile. The final step involves an intramolecular cyclization of the sulfur-containing intermediate onto the nitrile group, followed by tautomerization to yield the aromatic 2-aminothiophene.[7]
Applicability to 5-Aminothiophene-2-carbonitrile Synthesis
A direct, one-pot Gewald synthesis of 5-aminothiophene-2-carbonitrile is not a conventional approach. The substitution pattern of the target molecule, with the amino group at position 5 and the cyano group at position 2, does not align with the typical outcome of the Gewald reaction. The standard Gewald protocol results in a 2-aminothiophene where the cyano group (or another electron-withdrawing group) from the active methylene component ends up at the 3-position of the thiophene ring.[8]
Variations and Green Approaches to the Gewald Reaction
The Gewald reaction has been the subject of extensive research, leading to numerous modifications and improvements, including:
-
Catalyst Development: A wide range of catalysts, including L-proline, piperidinium borate, and various solid-supported bases, have been employed to enhance reaction rates and yields.
-
Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to significantly reduce reaction times and improve yields in many cases.[4]
-
Green Chemistry Approaches: Efforts to make the Gewald reaction more environmentally friendly have included the use of water as a solvent and solvent-free conditions using ball-milling.[7][9]
While these advancements have broadened the scope and applicability of the Gewald reaction for the synthesis of a vast library of 2-aminothiophenes, the direct synthesis of 5-aminothiophene-2-carbonitrile remains outside its typical purview.
Conclusion
For researchers, scientists, and drug development professionals seeking to synthesize 5-aminothiophene-2-carbonitrile, the two-step sequence of nitration of 2-cyanothiophene followed by reduction of the resulting 5-nitrothiophene-2-carbonitrile stands out as the most reliable and well-established pathway. This method offers high regioselectivity and good overall yields. While the Gewald reaction is a powerful and versatile tool for the synthesis of a wide variety of substituted 2-aminothiophenes, its direct application to the synthesis of this specific isomer is not conventional due to the inherent regioselectivity of the reaction mechanism. A thorough understanding of these synthetic strategies and the causality behind the experimental choices will enable the efficient and successful preparation of this important heterocyclic building block for further applications in discovery and development.
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Green and efficient technique for the three component synthesis of 2-aminothiophenes using ball-milling method through Gewald reaction. Sciforum. [Link]
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Spectroscopic Blueprint of a Key Heterocycle: A Technical Guide to 5-Aminothiophene-2-carbonitrile
Executive Summary
In the landscape of pharmaceutical and materials science research, the structural verification of heterocyclic building blocks is paramount. 5-Aminothiophene-2-carbonitrile is a scaffold of significant interest due to the prevalence of the 2-aminothiophene motif in medicinal chemistry.[1] This guide provides an in-depth analysis of the core spectroscopic techniques required for the unambiguous identification and quality control of this compound: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will delve into the theoretical underpinnings of the expected spectral data, present detailed experimental protocols, and offer an integrated workflow for researchers, scientists, and drug development professionals to ensure the integrity of their starting materials.
The Molecular Profile of 5-Aminothiophene-2-carbonitrile
5-Aminothiophene-2-carbonitrile (CAS 52532-63-5) is a substituted thiophene with a molecular formula of C₅H₄N₂S and a molecular weight of approximately 124.17 g/mol .[2] Its structure features an electron-rich thiophene ring, a primary amine (-NH₂) at the C5 position, and a nitrile (-C≡N) group at the C2 position. The interplay between the electron-donating amine and the electron-withdrawing nitrile group creates a unique electronic environment that defines its reactivity and its distinct spectroscopic signature.
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An In-Depth Technical Guide to the Physical Characteristics of 5-Aminothiophene-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential physical characteristics of 5-aminothiophene-2-carbonitrile, a key heterocyclic building block in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to deliver not just data, but a deeper understanding of the causality behind the observed properties and the experimental methodologies used to determine them.
Introduction: The Significance of the Aminothiophene Scaffold
5-Aminothiophene-2-carbonitrile belongs to the 2-aminothiophene class of heterocyclic compounds. This structural motif is of significant interest in drug discovery and materials science due to its versatile reactivity and presence in numerous biologically active molecules. The strategic placement of the amino and cyano groups on the thiophene ring allows for a wide range of chemical modifications, making it a valuable precursor for the synthesis of complex molecular architectures. Understanding its fundamental physical properties is paramount for its effective utilization in research and development.
Molecular Structure and Core Properties
The foundational characteristics of 5-aminothiophene-2-carbonitrile are summarized below, providing a baseline for understanding its behavior in various experimental settings.
| Property | Value | Source |
| Molecular Formula | C₅H₄N₂S | [1][2] |
| Molecular Weight | 124.17 g/mol | [1][2] |
| CAS Number | 52532-63-5 | [3] |
| Appearance | Yellow solid | [4] |
Structural Representation:
Caption: 2D structure of 5-aminothiophene-2-carbonitrile.
Synthesis and Purification: A Practical Approach
The synthesis of 5-aminothiophene-2-carbonitrile is most commonly achieved through the reduction of its nitro precursor, 5-nitrothiophene-2-carbonitrile. This method provides a reliable and high-yielding route to the desired product.
Experimental Protocol: Synthesis via Reduction
Rationale: The choice of activated zinc in the presence of ammonium chloride provides a mild and effective reducing system for the nitro group, minimizing the formation of side products and simplifying the purification process.
Step-by-Step Methodology:
-
Suspension: Suspend 5-nitrothiophene-2-carbonitrile (1 g, 6.5 mmol) in methanol (30 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Addition of Reagents: To the suspension, add an aqueous solution of ammonium chloride (30 mL containing 4.5 g, 65 mmol), followed by the portion-wise addition of activated zinc powder (4.2 g, 65 mmol).
-
Reaction: Stir the reaction mixture vigorously at room temperature for 30 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture through a pad of diatomaceous earth to remove the zinc catalyst.
-
Extraction: Concentrate the filtrate under reduced pressure. Partition the resulting residue between ethyl acetate and water. Separate the organic layer and extract the aqueous layer further with ethyl acetate.
-
Purification: Combine the organic extracts, wash sequentially with water and brine, and then dry over anhydrous magnesium sulfate.
-
Isolation: Concentrate the dried organic phase under reduced pressure to yield 5-aminothiophene-2-carbonitrile as a yellow solid (typical yield: ~87%).[4]
Caption: Workflow for the synthesis of 5-aminothiophene-2-carbonitrile.
Spectroscopic Characterization: Elucidating the Molecular Fingerprint
Spectroscopic analysis is fundamental to confirming the identity and purity of 5-aminothiophene-2-carbonitrile. The following sections detail the expected spectroscopic signatures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR Spectroscopy:
-
Expected Chemical Shifts: The proton NMR spectrum is expected to show distinct signals for the two thiophene ring protons and the amino group protons. The thiophene protons will appear as doublets due to coupling with each other. The amino protons will likely appear as a broad singlet.
-
Significance: The chemical shifts and coupling constants of the thiophene protons are sensitive to the electronic effects of the amino and cyano substituents, providing valuable information about the electron distribution within the ring.
¹³C NMR Spectroscopy:
-
Expected Chemical Shifts: The carbon NMR spectrum will display five distinct signals corresponding to the five carbon atoms in the molecule. The carbon atom of the nitrile group (C≡N) will appear at a characteristic downfield shift. The carbon atoms of the thiophene ring will have chemical shifts influenced by the heteroatom and the substituents.
-
Significance: The ¹³C NMR spectrum provides a direct map of the carbon skeleton and confirms the presence of all carbon environments within the molecule.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.
Expected Vibrational Frequencies:
| Wavenumber (cm⁻¹) | Vibrational Mode | Significance |
| 3450 - 3250 | N-H stretching | Confirms the presence of the primary amino group. Often appears as a doublet. |
| ~2220 | C≡N stretching | A sharp and intense peak characteristic of the nitrile functional group. |
| 1640 - 1560 | N-H bending | Further evidence for the amino group. |
| 1550 - 1450 | C=C stretching (thiophene ring) | Indicates the aromatic nature of the thiophene ring. |
| ~800 | C-S stretching | Characteristic vibration of the thiophene ring. |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid 5-aminothiophene-2-carbonitrile sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum over the range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background subtraction using a spectrum of the clean ATR crystal.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides insights into the electronic transitions within the molecule.
-
Expected Absorption Maxima (λmax): Due to the conjugated system of the thiophene ring with the amino and cyano groups, 5-aminothiophene-2-carbonitrile is expected to exhibit strong absorption in the UV region. The position of the absorption maximum will be influenced by the solvent polarity.
-
Significance: The UV-Vis spectrum is useful for quantitative analysis and for studying the electronic properties of the molecule. Solvatochromic studies, where the spectrum is recorded in solvents of varying polarity, can provide information about the nature of the electronic transitions.
Thermal and Crystalline Properties
The thermal stability and crystalline nature of 5-aminothiophene-2-carbonitrile are critical parameters for its handling, storage, and application in various processes.
Melting Point
The melting point is a fundamental physical property that is indicative of the purity of a crystalline solid. While a specific, experimentally verified melting point for 5-aminothiophene-2-carbonitrile is not consistently reported in the literature, related 2-aminothiophene derivatives exhibit a range of melting points, and it is expected to be a sharp, defined value for a pure sample.
Crystal Structure
To date, a single-crystal X-ray diffraction structure for 5-aminothiophene-2-carbonitrile has not been reported in publicly available databases.
Significance of X-ray Crystallography:
-
Provides the definitive three-dimensional arrangement of atoms in the solid state.
-
Elucidates intermolecular interactions, such as hydrogen bonding, which influence the crystal packing and physical properties.
-
Confirms the molecular geometry and stereochemistry.
Sources
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5-aminothiophene-2-carbonitrile CAS number 52532-63-5
<An In-depth Technical Guide to 5-Aminothiophene-2-carbonitrile
Abstract: This guide provides a comprehensive technical overview of 5-aminothiophene-2-carbonitrile (CAS No. 52532-63-5), a pivotal heterocyclic building block in modern medicinal chemistry and materials science. We will delve into its fundamental chemical and physical properties, explore its primary synthesis route via the Gewald reaction, detail its reactivity, and survey its significant applications, with a particular focus on drug development. This document is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries, offering both foundational knowledge and practical, field-proven insights.
Core Compound Characteristics
5-Aminothiophene-2-carbonitrile is a polysubstituted thiophene, a class of sulfur-containing heterocycles that are of significant interest due to their diverse biological activities.[1][2] The thiophene ring is considered a bioisosteric equivalent of a benzene ring, making it a valuable scaffold in drug design.[3] The presence of both an amine (-NH2) and a nitrile (-C≡N) group provides two reactive centers, rendering the molecule a versatile precursor for the synthesis of more complex heterocyclic systems, such as thieno[2,3-d]pyrimidines.[4]
Physicochemical Properties
A clear understanding of the compound's physical and chemical properties is essential for its effective handling, storage, and application in synthetic chemistry.
| Property | Value | Source |
| CAS Number | 52532-63-5 | [5] |
| Molecular Formula | C5H4N2S | [5][6] |
| Molecular Weight | 124.17 g/mol | [5][6] |
| IUPAC Name | 5-aminothiophene-2-carbonitrile | [6] |
| Appearance | Solid (form varies) | |
| Melting Point | 104-108 °C | |
| SMILES | C1=C(SC(=C1)N)C#N | [6] |
| InChI Key | GISCGLDZXOXKBZ-UHFFFAOYSA-N | [6] |
Synthesis and Mechanism: The Gewald Reaction
The most prevalent and efficient method for synthesizing 2-aminothiophenes, including the title compound, is the Gewald three-component reaction.[7][8][9] This one-pot synthesis is valued for its operational simplicity, use of readily available starting materials, and the structural diversity of the products it can yield.[4]
The reaction involves the condensation of a carbonyl compound (an aldehyde or ketone), an α-cyanoester (or other active methylene nitrile), and elemental sulfur in the presence of a base.[8]
General Reaction Workflow
The synthesis proceeds through a cascade of reactions, beginning with a base-catalyzed Knoevenagel condensation, followed by the addition of sulfur, and culminating in a ring-closing cyclization and tautomerization.[8][10]
Caption: Generalized workflow of the Gewald reaction for 2-aminothiophene synthesis.
Detailed Experimental Protocol
This protocol is a representative example for the synthesis of a substituted 2-aminothiophene via the Gewald reaction, which can be adapted for 5-aminothiophene-2-carbonitrile.
Materials:
-
Carbonyl compound (e.g., ketone or aldehyde)
-
Malononitrile (as the active methylene nitrile)
-
Elemental Sulfur (S8 powder)
-
Base catalyst (e.g., Morpholine or Piperidine)
-
Solvent (e.g., Ethanol or Methanol)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the carbonyl compound (1.0 eq) and malononitrile (1.0 eq) in ethanol.
-
Addition of Sulfur: To the stirred solution, add elemental sulfur (1.1 eq).
-
Catalyst Addition: Slowly add the basic catalyst, such as morpholine (0.2 eq), to the mixture. The addition is often exothermic.
-
Reaction Conditions: Heat the mixture to reflux (typically 60-80°C) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).[11]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The product often precipitates from the solution. If not, the solvent can be partially evaporated under reduced pressure.
-
Isolation and Purification: Collect the crude product by filtration. Wash the solid with cold ethanol to remove unreacted starting materials and impurities. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane mixture).[12]
Causality: The choice of a base is critical; it must be strong enough to catalyze the initial Knoevenagel condensation but not so strong as to cause unwanted side reactions.[8] Ethanol is a common solvent as it effectively dissolves the reactants and facilitates a suitable reaction temperature under reflux. Microwave irradiation has also been shown to significantly reduce reaction times and improve yields.[4][8]
Reactivity and Applications
The dual functionality of 5-aminothiophene-2-carbonitrile makes it a valuable synthon for building more complex molecular architectures.
Caption: Reactivity map of 5-aminothiophene-2-carbonitrile's key functional groups.
Role in Drug Discovery
The 2-aminothiophene scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide array of biologically active compounds.[1] These compounds have demonstrated a broad range of therapeutic properties, including:
-
Antiproliferative and Anticancer agents[1]
-
Antiviral agents (including inhibitors of dengue and influenza virus)[1]
-
Enzyme inhibitors (e.g., protein-tyrosine phosphatase 1B)[1]
The title compound serves as a crucial starting material for synthesizing libraries of derivatives for high-throughput screening. For example, its derivative, 5-Methyl-2-[(2-nitrophenyl)amino]thiophene-3-carbonitrile, is a known intermediate in the synthesis of the atypical antipsychotic drug Olanzapine and is also used as an impurity reference standard.[12][13]
Safety and Handling
As with any laboratory chemical, proper safety protocols must be followed when handling 5-aminothiophene-2-carbonitrile.
-
General Handling: Handle in accordance with good industrial hygiene and safety practices.[14] Use in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust.[15] Avoid contact with skin, eyes, and clothing.[16]
-
Personal Protective Equipment (PPE): Wear appropriate protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat.[16] A dust mask (e.g., N95) is recommended when handling the solid powder.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[14][15]
-
Toxicology: While specific toxicology data for this exact compound is limited in the search results, related aminothiophenes are classified as harmful if swallowed, causing skin irritation, and serious eye damage. Assume the compound is hazardous and handle with care. In case of exposure, follow standard first aid measures and seek medical attention.[14][15]
Conclusion
5-Aminothiophene-2-carbonitrile is a cornerstone intermediate for synthetic and medicinal chemists. Its straightforward synthesis via the robust Gewald reaction, combined with the versatile reactivity of its amine and nitrile functional groups, provides a reliable pathway to a vast chemical space of heterocyclic compounds. Its proven utility in the development of pharmaceuticals underscores its importance in the drug discovery pipeline. This guide has provided the core technical knowledge required for researchers to effectively and safely utilize this valuable chemical building block in their research and development endeavors.
References
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5-Aminothiophene-2-carbonitrile | C5H4N2S | CID 14531140 - PubChem. National Center for Biotechnology Information. [Link]
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Gewald Reaction - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
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Gewald reaction - Wikipedia. Wikipedia. [Link]
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Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur - ChemRxiv. ChemRxiv. [Link]
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CAS No. 52532-63-5, 5-Aminothiophene-2-carbonitrile - 001CHEMICAL. 001CHEMICAL. [Link]
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2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PubMed Central. National Center for Biotechnology Information. [Link]
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Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes - Semantic Scholar. Semantic Scholar. [Link]
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2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines | ACS Omega. ACS Publications. [Link]
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Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. [Link]
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SAFETY DATA SHEET - Di-Corp. Di-Corp. [Link]
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Sourcing 5-Methyl-2-[(2-nitrophenyl)amino]thiophene-3-carbonitrile: A Guide for Pharma R&D - NINGBO INNO PHARMCHEM CO.,LTD. INNO PHARMCHEM. [Link]
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Green and efficient technique for the three component synthesis of 2-aminothiophenes using ball-milling method through Gewald reaction. - Sciforum. MDPI. [Link]
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Green methodologies for the synthesis of 2-aminothiophene - PMC - PubMed Central. National Center for Biotechnology Information. [Link]
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APPLICATIONS SUBSTITUTED 2-AMINOTHIOPHENES IN DRUG DESIGN - Semantic Scholar. Semantic Scholar. [Link]
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An In-depth Technical Guide to the Structure Elucidation of 5-Aminothiophene-2-carbonitrile
Introduction
For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's structure is a cornerstone of chemical research and development. 5-Aminothiophene-2-carbonitrile is a valuable heterocyclic building block in medicinal chemistry, and its correct structural identification is paramount for its use in the synthesis of novel therapeutic agents. This guide provides a comprehensive, in-depth overview of the principles and practices for the complete structure elucidation of 5-aminothiophene-2-carbonitrile, moving from its synthesis to a multi-technique spectroscopic analysis. The methodologies and interpretations presented herein are designed to be a self-validating system, ensuring the highest level of scientific integrity.
Synthesis of 5-Aminothiophene-2-carbonitrile
A reliable method for the synthesis of 5-aminothiophene-2-carbonitrile is the reduction of its nitro precursor, 5-nitrothiophene-2-carbonitrile[1]. This approach is often favored for its high yield and relatively clean conversion.
Experimental Protocol: Synthesis via Reduction
Materials:
-
5-Nitrothiophene-2-carbonitrile
-
Methanol
-
Aqueous Ammonium Chloride (NH₄Cl) solution
-
Activated Zinc powder
-
Ethyl acetate
-
Water (deionized)
-
Brine solution
-
Magnesium Sulfate (MgSO₄)
-
Diatomaceous earth
Procedure:
-
Suspend 5-nitrothiophene-2-carbonitrile (1 g, 6.5 mmol) in 30 mL of methanol in a round-bottom flask.
-
To this suspension, add 30 mL of an aqueous solution of ammonium chloride (containing 4.5 g, 65 mmol).
-
With vigorous stirring, add activated zinc powder (4.2 g, 65 mmol) portion-wise to the reaction mixture.
-
Continue stirring the reaction mixture at room temperature for 30 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of diatomaceous earth to remove the zinc catalyst.
-
Concentrate the filtrate under reduced pressure to remove the methanol.
-
Partition the resulting residue between ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer further with ethyl acetate.
-
Combine all organic extracts and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield 5-aminothiophene-2-carbonitrile as a solid[1].
Structure Elucidation Workflow
The following diagram illustrates the logical workflow for the comprehensive structure elucidation of the synthesized compound.
Caption: A logical workflow for the structure elucidation of 5-aminothiophene-2-carbonitrile.
Mass Spectrometry
Mass spectrometry is the first-line technique to determine the molecular weight and elemental composition of a newly synthesized compound.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
Rationale: GC-MS is an ideal technique for the analysis of relatively volatile and thermally stable small organic molecules like 5-aminothiophene-2-carbonitrile. It provides both retention time for purity assessment and a mass spectrum for structural information.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.
-
Column: A non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm) is suitable for this aromatic compound.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the synthesized compound (approx. 1 mg/mL) in a volatile organic solvent such as ethyl acetate or dichloromethane.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 250 °C at 15 °C/min, and hold for 5 minutes.
-
Injection Volume: 1 µL with a split ratio of 50:1.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-300.
-
Data Interpretation
The mass spectrum of 5-aminothiophene-2-carbonitrile is expected to show a molecular ion peak ([M]⁺) that corresponds to its molecular weight. The exact mass can be used to confirm the elemental composition (C₅H₄N₂S).
| Property | Value | Source |
| Molecular Formula | C₅H₄N₂S | [2] |
| Molecular Weight | 124.17 g/mol | [2] |
| Exact Mass | 124.00951931 Da | [2] |
Expected Fragmentation Pattern:
-
Molecular Ion Peak ([M]⁺): m/z = 124. This is the most important peak for confirming the molecular weight.
-
Major Fragments: Fragmentation patterns of thiophenes can be complex. Expect to see fragments corresponding to the loss of small molecules like HCN (m/z 97) or cleavage of the thiophene ring. The presence of the nitrile group can also lead to characteristic fragments.
Infrared (IR) Spectroscopy
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FT-IR
Rationale: ATR-FT-IR is a modern and convenient method for acquiring IR spectra of solid samples with minimal sample preparation[3].
Instrumentation:
-
FT-IR spectrometer equipped with a diamond or zinc selenide ATR accessory.
Procedure:
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Place a small amount of the solid 5-aminothiophene-2-carbonitrile sample directly onto the ATR crystal.
-
Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal.
-
Data Acquisition: Acquire the sample spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to obtain a high-quality spectrum.
-
Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after the measurement.
Data Interpretation
The IR spectrum will provide evidence for the key functional groups in 5-aminothiophene-2-carbonitrile.
| Functional Group | Characteristic Absorption (cm⁻¹) | Expected Appearance |
| N-H Stretch (Amine) | 3500 - 3300 | Two distinct sharp peaks for the primary amine (-NH₂) |
| C-H Stretch (Aromatic) | ~3100 - 3000 | Weak to medium sharp peaks |
| C≡N Stretch (Nitrile) | 2260 - 2220 | A sharp, strong absorption band |
| C=C Stretch (Aromatic) | 1600 - 1450 | Multiple bands of variable intensity |
| C-N Stretch | 1350 - 1250 | Medium to strong absorption |
| C-S Stretch | 700 - 600 | Weak to medium absorption |
The presence of a strong, sharp peak around 2230 cm⁻¹ is a clear indicator of the nitrile group. The appearance of two bands in the 3300-3500 cm⁻¹ region confirms the presence of a primary amine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Experimental Protocol: ¹H and ¹³C NMR
Rationale: One-dimensional ¹H and ¹³C NMR spectra provide detailed information about the chemical environment, connectivity, and number of protons and carbons in the molecule.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher for better resolution).
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of 5-aminothiophene-2-carbonitrile in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube[4]. DMSO-d₆ is often a good choice for this compound due to its ability to dissolve polar compounds and to observe exchangeable protons like those of the amine group.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
This experiment will require a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
Predicted ¹H NMR Data and Interpretation (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.4 | Doublet | 1H | H-3 | Thiophene proton adjacent to the electron-withdrawing nitrile group, deshielded. Coupled to H-4. |
| ~6.2 | Doublet | 1H | H-4 | Thiophene proton adjacent to the electron-donating amino group, shielded. Coupled to H-3. |
| ~5.5 | Broad Singlet | 2H | -NH₂ | Protons of the primary amine group. The chemical shift is variable and the peak is often broad. |
Predicted ¹³C NMR Data and Interpretation (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~160 | C-5 | Carbon attached to the electron-donating amino group, significantly deshielded. |
| ~130 | C-3 | Thiophene carbon adjacent to the nitrile group. |
| ~118 | -C≡N | Quaternary carbon of the nitrile group. |
| ~110 | C-4 | Thiophene carbon adjacent to the amino group. |
| ~90 | C-2 | Quaternary carbon attached to the electron-withdrawing nitrile group, significantly shielded for a thiophene carbon. |
Final Structure Confirmation
The combined data from Mass Spectrometry, FT-IR, and NMR spectroscopy provides a self-validating confirmation of the structure of 5-aminothiophene-2-carbonitrile.
Sources
- 1. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Aminothiophene-2-carbonitrile | C5H4N2S | CID 14531140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
The Enduring Scaffold: An In-depth Technical Guide to the Discovery and History of Aminothiophene Compounds
For Researchers, Scientists, and Drug Development Professionals
The aminothiophene core is a privileged heterocyclic scaffold that has captivated chemists for over a century. Its unique electronic properties and versatile reactivity have cemented its status as a cornerstone in medicinal chemistry, materials science, and industrial applications. This technical guide provides a comprehensive exploration of the discovery and historical evolution of aminothiophene compounds, delving into the foundational synthetic methodologies, the mechanistic principles that govern their formation, and their transformative impact on modern science.
I. The Genesis of a Scaffold: Early Explorations in Thiophene Chemistry
The story of aminothiophenes is intrinsically linked to the discovery of their parent heterocycle, thiophene. In 1882, Viktor Meyer, through a serendipitous observation involving the indophenin color reaction with impure benzene, isolated a sulfur-containing aromatic compound he named thiophene.[1][2] This discovery sparked a flurry of research into the synthesis and reactivity of this novel aromatic system.
While a singular, dramatic discovery of the first aminothiophene is not prominently documented, its emergence was a natural progression from the foundational work on thiophene chemistry. Early synthetic endeavors in the late 19th and early 20th centuries focused on electrophilic substitution reactions on the thiophene ring. However, the direct introduction of an amino group proved challenging. The first syntheses of aminothiophenes were likely achieved through multi-step sequences, often involving the reduction of nitrothiophenes or the rearrangement of thiophene-containing amides.
A significant early contribution that paved the way for substituted thiophenes, including precursors to aminothiophenes, was the Paal-Knorr thiophene synthesis , first reported in 1884 by Carl Paal and Ludwig Knorr.[3] This method, involving the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent, provided a versatile route to a variety of substituted thiophenes.[3][4]
II. The Pillars of Synthesis: Foundational Methodologies
The mid-20th century witnessed the development of several powerful and elegant synthetic strategies that have become the bedrock of aminothiophene chemistry. These named reactions, each with its unique scope and mechanism, enabled the efficient construction of a diverse array of aminothiophene derivatives.
A. The Gewald Reaction: A Triumvirate of Components
Arguably the most significant and widely employed method for the synthesis of 2-aminothiophenes is the Gewald reaction , reported by Karl Gewald in 1966.[5] This multicomponent reaction, typically involving a ketone or aldehyde, an α-cyanoester (or other activated nitrile), and elemental sulfur in the presence of a base, provides a highly convergent and atom-economical route to polysubstituted 2-aminothiophenes.[5][6]
The versatility of the Gewald reaction lies in the ready availability of the starting materials and the generally mild reaction conditions.[6] The mechanism is believed to proceed through an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent intramolecular cyclization.[7]
Experimental Protocol: The Gewald Reaction for 2-Amino-3-cyanothiophenes [7]
Materials:
-
Ketone or aldehyde (1.0 eq)
-
Malononitrile (1.0 eq)[8]
-
Elemental sulfur (1.2 eq)
-
Base (e.g., morpholine or triethylamine, catalytic amount)
-
Solvent (e.g., ethanol, DMF)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with hotplate
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the ketone or aldehyde (1.0 eq), malononitrile (1.0 eq), and elemental sulfur (1.2 eq) in the chosen solvent.
-
Add a catalytic amount of the base (e.g., morpholine).
-
Heat the reaction mixture to reflux with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
If a precipitate forms, collect the solid product by vacuum filtration and wash with cold solvent.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or column chromatography.
-
Characterize the purified product by spectroscopic methods (NMR, IR, MS).
Logical Flow of the Gewald Reaction
Caption: Workflow of the Gewald multicomponent reaction.
B. The Fiesselmann Synthesis: A Versatile Thiophene Annulation
Developed by Hans Fiesselmann in the 1950s, the Fiesselmann thiophene synthesis provides a route to 3-hydroxy-2-thiophenecarboxylic acid derivatives from α,β-acetylenic esters and thioglycolic acid derivatives.[9] A significant variation of this reaction, which is pertinent to this guide, allows for the synthesis of 3-aminothiophenes when the substrate contains a nitrile group instead of an ester.[9]
The mechanism involves the deprotonation of the thioglycolic acid ester, which then attacks the alkyne. A subsequent addition and cyclization lead to the thiophene ring.[9]
Experimental Protocol: Fiesselmann Synthesis of a 3-Aminothiophene Derivative (Conceptual)
Materials:
-
α,β-Acetylenic nitrile (1.0 eq)
-
Methyl thioglycolate (1.1 eq)
-
Base (e.g., sodium methoxide)
-
Anhydrous solvent (e.g., methanol)
-
Inert atmosphere (e.g., nitrogen or argon)
-
Schlenk flask or similar apparatus
Procedure:
-
Under an inert atmosphere, dissolve the α,β-acetylenic nitrile (1.0 eq) in the anhydrous solvent in a Schlenk flask.
-
Cool the solution in an ice bath.
-
Slowly add the base (e.g., sodium methoxide) to the solution.
-
Add the methyl thioglycolate (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Characterize the purified 3-aminothiophene derivative.
C. The Hinsberg Synthesis: A Classic Condensation Approach
The Hinsberg thiophene synthesis is a classic method that involves the condensation of a 1,2-dicarbonyl compound with diethyl thiodiacetate in the presence of a base.[4][10] This reaction proceeds through two consecutive aldol-type condensations.[4] While not directly producing aminothiophenes, this method is historically significant for the construction of the thiophene ring and can be adapted to produce precursors for aminothiophene synthesis.
Experimental Protocol: Hinsberg Synthesis of a Thiophene Dicarboxylate (Conceptual)
Materials:
-
1,2-Dicarbonyl compound (e.g., benzil) (1.0 eq)
-
Diethyl thiodiacetate (1.0 eq)
-
Strong base (e.g., sodium ethoxide)
-
Anhydrous solvent (e.g., ethanol)
-
Inert atmosphere
-
Round-bottom flask with reflux condenser
Procedure:
-
Under an inert atmosphere, prepare a solution of the base in the anhydrous solvent in a round-bottom flask.
-
Add the diethyl thiodiacetate to the base solution and stir.
-
Add the 1,2-dicarbonyl compound to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture and neutralize with a dilute acid.
-
Extract the product with an organic solvent.
-
Wash the organic layer, dry it, and remove the solvent under reduced pressure.
-
Purify the resulting thiophene dicarboxylate by recrystallization or column chromatography.
-
Characterize the final product.
III. The Aminothiophene Scaffold in Action: A Legacy of Bioactivity
The true significance of aminothiophene compounds lies in their remarkable and diverse biological activities. The thiophene ring is often considered a bioisostere of the benzene ring, allowing it to modulate the pharmacological properties of a molecule. The amino group provides a crucial handle for further functionalization, enabling the exploration of vast chemical space.
A. Central Nervous System Agents
Aminothiophene derivatives have made a profound impact on the treatment of central nervous system (CNS) disorders.
-
Olanzapine: An atypical antipsychotic, olanzapine's mechanism of action involves antagonism of dopamine D2 receptors in the mesolimbic pathway and serotonin 5-HT2A receptors in the frontal cortex.[5][7][] This dual action helps to alleviate both the positive and negative symptoms of schizophrenia and bipolar disorder.[5]
-
Brotizolam: A thienodiazepine derivative, brotizolam is a potent hypnotic agent. It acts as a positive allosteric modulator of the GABA-A receptor, enhancing the inhibitory effects of the neurotransmitter GABA.[4][12][13] This leads to its sedative and anxiolytic properties.
Caption: Competitive inhibition of kinase activity by aminothiophenes.
IV. Beyond the Pill: Aminothiophenes in Materials Science and Industry
The utility of aminothiophenes extends beyond the realm of medicine into materials science and industrial applications, where their unique electronic and photophysical properties are harnessed.
A. Organic Electronics
The electron-rich nature of the thiophene ring makes it an excellent building block for organic semiconductors. Aminothiophene derivatives can be polymerized to form conducting polymers or used as components in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). [14][15]The amino group provides a convenient point for modifying the electronic properties and solubility of these materials.
B. Dyes and Pigments
The aminothiophene scaffold is a key component in a variety of dyes and pigments. The amino group can be diazotized and coupled with other aromatic systems to create a wide range of colors. These dyes find applications in the textile industry and in high-tech areas such as optical data storage.
V. The Future of Aminothiophenes: A Continuing Legacy
From their serendipitous discovery to their current status as a privileged scaffold in drug discovery and materials science, aminothiophene compounds have had a remarkable journey. The development of powerful synthetic methodologies has unlocked a vast and diverse chemical space, leading to the creation of molecules with profound impacts on human health and technology.
As our understanding of disease biology deepens and the demand for novel materials grows, the aminothiophene core is poised to play an even more significant role. The ongoing development of more efficient and sustainable synthetic methods, coupled with advanced computational design, will undoubtedly lead to the discovery of new generations of aminothiophene-based compounds with enhanced properties and novel applications. The enduring legacy of this simple yet elegant heterocyclic system is a testament to the power of fundamental chemical research to shape our world.
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Unveiling the Electronic Landscape and Reactive Profile of 5-Aminothiophene-2-carbonitrile: A Theoretical Deep Dive
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Prominence of the Aminothiophene Scaffold
The 2-aminothiophene moiety is a privileged scaffold in medicinal chemistry and materials science, renowned for its diverse biological activities and intriguing electronic properties.[1][2] Compounds incorporating this structural motif have demonstrated a wide array of pharmacological effects, including antiviral, antibacterial, antifungal, and antiproliferative properties.[1][2] The synthetic accessibility of 2-aminothiophenes, often through multicomponent reactions like the Gewald synthesis, has further fueled their exploration.[2][3] 5-Aminothiophene-2-carbonitrile (C5H4N2S) stands as a fundamental representative of this class, offering a unique combination of electron-donating (amino) and electron-withdrawing (carbonitrile) groups on a thiophene ring.[4] This electronic push-pull system suggests a rich potential for applications in nonlinear optics, corrosion inhibition, and as a versatile building block for more complex molecular architectures.[5][6][7]
This technical guide provides a comprehensive theoretical exploration of 5-aminothiophene-2-carbonitrile, leveraging established computational chemistry methodologies to elucidate its structural, electronic, and reactive properties. By synthesizing insights from studies on analogous aminothiophene-carbonitrile derivatives, we present a detailed roadmap for understanding and predicting the behavior of this promising molecule.
Computational Methodology: A Framework for In Silico Investigation
To ensure a robust and predictive theoretical model, the following computational protocol, based on Density Functional Theory (DFT), is proposed. DFT has been widely and successfully employed for studying similar heterocyclic systems, providing a good balance between computational cost and accuracy.[1][3][8][9][10]
Experimental Protocol: Step-by-Step Computational Workflow
-
Geometry Optimization:
-
The initial 3D structure of 5-aminothiophene-2-carbonitrile is constructed using a molecular builder.
-
Full geometry optimization is performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional.[11][12]
-
The 6-311++G(d,p) basis set is employed to provide a flexible description of the electron distribution, including diffuse functions and polarization.[8][12]
-
Frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).
-
-
Electronic Structure Analysis:
-
Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is determined to assess the molecule's chemical reactivity and kinetic stability.[13][14][15]
-
Molecular Electrostatic Potential (MEP) Mapping: The MEP is calculated and visualized to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.[16]
-
Natural Bond Orbital (NBO) Analysis: NBO analysis is conducted to investigate intramolecular charge transfer, hyperconjugative interactions, and the nature of the chemical bonds.[8][12][17]
-
-
Spectroscopic Properties:
-
Nonlinear Optical (NLO) Properties:
-
Reactivity Descriptors:
Visualizing the Computational Workflow
Caption: Conceptual diagram illustrating the electronic push-pull effect in 5-aminothiophene-2-carbonitrile and its influence on HOMO and LUMO localization.
Vibrational Spectroscopy: A Fingerprint of the Molecule
Theoretical vibrational analysis provides a powerful tool for identifying the characteristic vibrational modes of 5-aminothiophene-2-carbonitrile. The calculated FT-IR and Raman spectra can aid in the experimental characterization of the compound.
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Description |
| N-H Stretching | 3300 - 3500 | Symmetric and asymmetric stretching of the amino group. |
| C-H Stretching (aromatic) | 3000 - 3100 | Stretching of the C-H bonds on the thiophene ring. [16] |
| C≡N Stretching | 2220 - 2260 | Characteristic stretching of the nitrile group. |
| C=C Stretching (aromatic) | 1400 - 1600 | Ring stretching vibrations of the thiophene core. [17] |
| C-S Stretching | 600 - 850 | Stretching of the carbon-sulfur bonds in the ring. [17] |
Nonlinear Optical (NLO) Properties: Potential for Optoelectronics
The significant intramolecular charge transfer from the amino group to the carbonitrile group through the π-conjugated thiophene bridge suggests that 5-aminothiophene-2-carbonitrile could exhibit a notable second-order NLO response. [6][18]A large first hyperpolarizability (β₀) value would indicate its potential for use in electro-optic modulators and other photonic devices. The theoretical calculation of β₀ is a crucial first step in evaluating this potential. [19][20][21]
Reactivity and Potential Applications
Corrosion Inhibition
Thiophene derivatives containing heteroatoms like sulfur and nitrogen are known to be effective corrosion inhibitors for metals in acidic media. [5][7][22][23]The presence of lone pair electrons on the sulfur and nitrogen atoms, as well as the π-electrons of the thiophene ring, allows for strong adsorption onto metal surfaces, forming a protective layer. [7]Theoretical studies on similar compounds have shown that a high HOMO energy and low HOMO-LUMO gap are correlated with better inhibition efficiency. [3]Therefore, 5-aminothiophene-2-carbonitrile is a promising candidate for corrosion inhibition, and theoretical calculations can help elucidate its adsorption mechanism.
Drug Design and Development
The 2-aminothiophene scaffold is a key component in numerous biologically active molecules. [1]Theoretical studies, including molecular docking and ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction, can provide valuable insights into the potential of 5-aminothiophene-2-carbonitrile and its derivatives as drug candidates. [8][11][12]For instance, related aminothiophene-carbonitrile derivatives have been investigated as potential inhibitors for hepatitis B and C. [8]
Conclusion
This in-depth technical guide has outlined a comprehensive theoretical framework for the study of 5-aminothiophene-2-carbonitrile. By employing DFT calculations, we can gain a deep understanding of its structural, electronic, and reactive properties. The anticipated findings suggest a molecule with a pronounced electronic push-pull character, leading to a relatively small HOMO-LUMO gap, significant NLO properties, and potential as a corrosion inhibitor and a scaffold for drug design. The computational protocols and expected results presented herein provide a solid foundation for future experimental and theoretical investigations into this versatile and promising molecule.
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Obu, Q. S., et al. (2021). Synthesis, Spectra (FT-IR, NMR) investigations, DFT study, in silico ADMET and Molecular docking analysis of 2-amino-4-(4-aminophenyl)thiophene-3-carbonitrile as a potential anti-tubercular agent. Journal of Molecular Structure, 1245, 131080. [Link]
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Solubility Profiling of 5-Aminothiophene-2-carbonitrile: A Methodical Approach for Pharmaceutical Research
An In-depth Technical Guide
Abstract: 5-Aminothiophene-2-carbonitrile is a pivotal heterocyclic building block in medicinal chemistry, forming the scaffold for numerous therapeutic candidates.[1][2] Its physicochemical properties, particularly solubility, are critical determinants of its utility in synthesis, purification, formulation, and ultimately, its pharmacokinetic profile. This guide provides a comprehensive framework for understanding and experimentally determining the solubility of 5-aminothiophene-2-carbonitrile. We delve into the molecular characteristics that govern its solubility, present a robust, step-by-step protocol for quantitative measurement, and offer a structure for data analysis and interpretation. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their work.
Introduction: The Significance of 5-Aminothiophene-2-carbonitrile
The thiophene nucleus is a privileged scaffold in drug discovery, recognized as a bioisostere of the benzene ring, which allows for modulation of physicochemical properties while retaining biological activity.[3][4] Compounds incorporating the 2-aminothiophene motif have demonstrated a vast spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][5] 5-Aminothiophene-2-carbonitrile, specifically, serves as a crucial starting material for the synthesis of more complex molecules, including approved drugs like Olanzapine.[6]
A compound's therapeutic efficacy is inextricably linked to its solubility. Poor solubility can hinder absorption, reduce bioavailability, and create significant challenges during formulation. Therefore, a thorough understanding of the solubility profile of 5-aminothiophene-2-carbonitrile in various solvent systems is not merely academic—it is a foundational requirement for its successful application in drug development.
Physicochemical Properties & Theoretical Solubility Profile
To understand the solubility of 5-aminothiophene-2-carbonitrile, we must first examine its molecular structure and inherent properties. The general principle of "like dissolves like" provides a predictive framework for solubility based on polarity and hydrogen bonding capabilities.[7][8]
Molecular Characteristics:
-
Molecular Formula: C₅H₄N₂S[9]
-
Molecular Weight: 124.17 g/mol [9]
-
Structure: The molecule consists of a five-membered aromatic thiophene ring substituted with a polar amino (-NH₂) group and a polar nitrile (-CN) group.
-
Polarity: The presence of nitrogen and sulfur heteroatoms, along with the amino and nitrile functional groups, imparts significant polarity to the molecule.
-
Hydrogen Bonding: The primary amine group (-NH₂) can act as a hydrogen bond donor, while the nitrogen of the nitrile group, the nitrogen of the amine group, and the sulfur atom in the thiophene ring can all act as hydrogen bond acceptors.[9]
-
Lipophilicity (XLogP3): 1.3[9] This value suggests a moderate degree of lipophilicity, indicating that while it has polar characteristics, it is not highly water-soluble.
Predicted Solubility:
Based on these features, we can predict its general solubility behavior:
-
High Solubility: Expected in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF). These solvents can effectively solvate the molecule through dipole-dipole interactions without competing for hydrogen bond donation.
-
Moderate Solubility: Expected in polar protic solvents like methanol, ethanol, and isopropanol. These solvents can engage in hydrogen bonding with the solute, but the thiophene ring's nonpolar character may limit extensive solubility.
-
Low to Insoluble: Expected in nonpolar solvents such as hexane, toluene, and diethyl ether. The significant polarity of the amino and nitrile groups makes it incompatible with nonpolar environments.[4][10][11]
-
Very Low Solubility: Expected in water. While the molecule can form hydrogen bonds with water, the overall structure, including the aromatic ring, is not sufficiently hydrophilic to overcome the crystal lattice energy to a large extent, a common trait for many organic compounds.[4][11]
Experimental Determination of Thermodynamic Solubility
While theoretical predictions are useful, precise quantitative data can only be obtained through experimentation. The shake-flask method is the gold standard for determining thermodynamic (equilibrium) solubility. The following protocol provides a reliable, self-validating workflow.
Rationale
The objective is to create a saturated solution at a specific temperature, allow it to reach equilibrium, and then accurately measure the concentration of the dissolved solute in the supernatant. This concentration represents the compound's solubility limit in that solvent at that temperature.
Experimental Workflow Diagram
Caption: Workflow for Thermodynamic Solubility Determination.
Step-by-Step Protocol
-
Preparation of Stock Solutions for Calibration:
-
Accurately prepare a high-concentration stock solution of 5-aminothiophene-2-carbonitrile in a suitable solvent (e.g., DMSO or acetonitrile).
-
Perform serial dilutions to create a set of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Analyze these standards using a High-Performance Liquid Chromatography (HPLC) system with a UV detector to generate a standard curve of peak area versus concentration. The R² value should be >0.99 for a valid curve.
-
-
Sample Preparation:
-
Add an excess amount of solid 5-aminothiophene-2-carbonitrile to a glass vial. "Excess" means enough solid remains undissolved at equilibrium, which is visually verifiable. A starting point is ~10-20 mg.
-
Pipette a precise volume (e.g., 1.0 mL) of the desired test solvent into the vial.
-
-
Equilibration:
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C).
-
Allow the mixture to equilibrate for at least 24 hours. For crystalline compounds, 48-72 hours is recommended to ensure thermodynamic equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, let the vials stand for 30 minutes to allow heavy solids to settle.
-
To remove suspended microparticles, centrifuge the vials at a high speed (e.g., 14,000 rpm) for 15 minutes.
-
Carefully draw the supernatant using a pipette and pass it through a chemically-resistant syringe filter (e.g., 0.22 µm PTFE) into a clean analysis vial. This step is critical to ensure no solid particles are carried over into the analytical sample.
-
-
Quantification:
-
Accurately dilute a known volume of the clear filtrate into the mobile phase used for HPLC analysis. The dilution factor should be chosen to ensure the final concentration falls within the linear range of the calibration curve.
-
Inject the diluted sample into the HPLC system.
-
Determine the concentration of the diluted sample from its peak area using the calibration curve.
-
Calculate the original solubility in the solvent by multiplying the measured concentration by the dilution factor.
-
Data Presentation and Interpretation
Quantitative solubility data should be compiled into a structured table for clear comparison. This allows for the direct evaluation of solubility trends across different solvent classes.
Table 1: Experimental Solubility of 5-Aminothiophene-2-carbonitrile at 25°C
| Solvent Class | Solvent | Dielectric Constant (ε) | Solubility (mg/mL) | Solubility (mol/L) |
| Nonpolar | n-Hexane | 1.9 | Experimental Data | Experimental Data |
| Toluene | 2.4 | Experimental Data | Experimental Data | |
| Polar Aprotic | Dichloromethane | 9.1 | Experimental Data | Experimental Data |
| Acetone | 21 | Experimental Data | Experimental Data | |
| Acetonitrile | 37.5 | Experimental Data | Experimental Data | |
| DMF | 38.3 | Experimental Data | Experimental Data | |
| DMSO | 47 | Experimental Data | Experimental Data | |
| Polar Protic | Isopropanol | 19.9 | Experimental Data | Experimental Data |
| Ethanol | 24.5 | Experimental Data | Experimental Data | |
| Methanol | 32.7 | Experimental Data | Experimental Data | |
| Water | 80.1 | Experimental Data | Experimental Data |
Interpreting the Results
The relationship between the solute's properties and solvent characteristics can be visualized to better understand the driving forces of solubility.
Caption: Solute-Solvent Interaction Map.
The experimental data should be analyzed in the context of this map. For instance, high solubility in DMSO would be attributed to strong dipole-dipole interactions between the solvent and the polar nitrile and amino groups. Conversely, low solubility in hexane confirms the energetic mismatch between a polar solute and a nonpolar solvent.
Safety and Handling
5-Aminothiophene-2-carbonitrile is a chemical reagent and must be handled with appropriate care in a laboratory setting.
-
Hazard Identification: The compound is classified with hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[12]
-
Personal Protective Equipment (PPE): Always wear impervious gloves, safety goggles, and a lab coat. Handling should be performed in a well-ventilated area or a chemical fume hood.[13]
-
Storage: Keep the container tightly closed and store in a cool, dark, and well-ventilated place, preferably under an inert atmosphere as some amine-containing compounds can be air-sensitive.
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.
Conclusion
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potential biological activities of aminothiophene derivatives
An In-Depth Technical Guide to the Potential Biological Activities of Aminothiophene Derivatives
Introduction: The Versatility of the Aminothiophene Scaffold
The 2-aminothiophene moiety is a privileged heterocyclic scaffold that serves as a cornerstone in medicinal chemistry and drug discovery.[1][2] These five-membered sulfur-containing heterocycles are not only present in various natural products but also act as crucial building blocks for a vast array of synthetic compounds with significant pharmacological properties.[3][4] A primary reason for their prevalence is the highly efficient and versatile Gewald multicomponent reaction, which allows for the straightforward synthesis of polysubstituted 2-aminothiophenes from readily available starting materials like ketones, activated nitriles, and elemental sulfur.[4][5] This synthetic accessibility has opened the door to extensive exploration of their biological potential.
Aminothiophene derivatives exhibit a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[6][7] Their ability to act as selective inhibitors, modulators, and receptor ligands has positioned them as promising candidates in the development of novel therapeutics.[1] This guide provides a detailed exploration of the key biological activities of aminothiophene derivatives, focusing on their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
The development of resistance to existing chemotherapies and their associated side effects necessitates the discovery of novel anticancer agents.[8][9] Aminothiophene derivatives have emerged as a significant class of compounds with potent antiproliferative and cytostatic effects against various human cancer cell lines.[8][10] Their mechanisms of action are diverse, primarily involving the inhibition of key enzymes and proteins that are critical for cancer cell growth and survival.[11]
Mechanism 1: Kinase Inhibition
Signal transduction pathways, regulated by protein kinases, are frequently dysregulated in cancer, leading to uncontrolled cell proliferation.[12] Aminothiophene derivatives, particularly those fused into thieno[2,3-d]pyrimidine systems, are potent inhibitors of several oncogenic kinases.[12][13] By blocking the ATP-binding site of these enzymes, they can halt the downstream signaling cascade that promotes tumor growth.
Mechanism 2: Tubulin Polymerization Inhibition
Microtubules are essential components of the cytoskeleton involved in maintaining cell shape and are critical for cell division (mitosis).[14] Several aminothiophene derivatives have been identified as potent antimitotic agents that disrupt microtubule dynamics by inhibiting tubulin polymerization.[15][16] These compounds often bind to the colchicine site on β-tubulin, preventing the formation of the mitotic spindle and arresting the cell cycle in the G2/M phase, which ultimately leads to apoptotic cell death.[15][17][18]
Quantitative Data: In Vitro Anticancer Efficacy
The antiproliferative activity of aminothiophene derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) values against various cancer cell lines.
| Derivative Class | Target Cell Line | IC₅₀ (µM) | Mechanism | Reference |
| Benzo[b]thiophene | Various Cancer Cells | Sub-nanomolar to low µM | Tubulin Polymerization Inhibition | [15] |
| Tetrahydrobenzo[b]thiophene | A549 (Lung) | 0.1 - 50 | Tubulin & Kinase Inhibition | [18] |
| Cyclopenta[b]thiophene | MCF-7 (Breast) | ~5 - 15 | Tyrosine Kinase Inhibition | [19] |
| 2-Amino-3-cyano-thiophenes | HeLa (Cervical), PANC-1 (Pancreatic) | 5 - 50 | Cytostatic / Cell Cycle Arrest | [8] |
Antimicrobial Activity: A Scaffold to Combat Pathogens
The rise of antimicrobial resistance presents a global health crisis, driving the search for new chemical entities with antibacterial and antifungal properties.[20] Aminothiophenes serve as a valuable structural template for the development of novel antimicrobial agents.[3][4][21]
The antibacterial action of these derivatives often stems from their ability to interfere with essential bacterial processes. Structure-activity relationship (SAR) studies indicate that the nature and position of substituents on the thiophene ring are critical for activity.[22][23] For instance, the presence of specific electron-withdrawing or lipophilic groups can enhance penetration through the bacterial cell wall and interaction with intracellular targets.[22]
Quantitative Data: In Vitro Antimicrobial Efficacy
The potency of antimicrobial compounds is determined by the Minimum Inhibitory Concentration (MIC), the lowest concentration required to inhibit the visible growth of a microorganism.
| Derivative | Target Organism | Strain Type | MIC (µg/mL) | Reference |
| Thiophene-2-carboxamide | S. aureus | Gram (+) | 17 - 20 | [22] |
| Thiophene-2-carboxamide | P. aeruginosa | Gram (-) | 18 - 20 | [22] |
| Thiophene-2-carboxamide | B. subtilis | Gram (+) | 18 - 19 | [22] |
| Armed Thiophenes | S. pneumoniae | Gram (+) | 125 - 500 | [23] |
| Armed Thiophenes | E. coli | Gram (-) | 250 - 500 | [23] |
Anti-inflammatory Activity: Modulating the Immune Response
Inflammation is a complex biological response to harmful stimuli, but chronic inflammation can lead to tissue damage and various diseases.[6] Aminothiophene derivatives have demonstrated significant anti-inflammatory potential through several mechanisms.[6][24]
Some derivatives act by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX), which are responsible for the synthesis of pro-inflammatory mediators like prostaglandins and leukotrienes.[24][25] Others function by modulating the production of inflammatory cytokines. For example, certain aminothiophenes have been shown to reduce the expression of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-6, while increasing the levels of anti-inflammatory cytokines like IL-10.[6][25]
Quantitative Data: In Vitro Anti-inflammatory Efficacy
| Derivative | Assay | IC₅₀ (µM) / % Inhibition | Reference |
| 2-Aminothiophene analog 1 | Neutrophil Respiratory Burst | 121.47 µM | [6][26][27] |
| 2-Aminothiophene analog 2 | Neutrophil Respiratory Burst | 412 µM (94% inhibition) | [6] |
| 3-Aminothiophene-2-acylhydrazone 5a | Neutrophil Migration | 7.2 µM | [24] |
| 3-Aminothiophene-2-acylhydrazone 5d | Neutrophil Migration | 5.2 µM | [24] |
| THBT 3a | NO Production in RAW 264.7 cells | 87% inhibition @ 50 µM | [28] |
Neuroprotective and Other Activities
Beyond the major areas of anticancer, antimicrobial, and anti-inflammatory research, aminothiophene derivatives have shown promise in other therapeutic fields. Certain derivatives exhibit central nervous system (CNS) depressant, anticonvulsant, and analgesic activities.[6] There is also growing interest in their potential as neuroprotective agents for treating neurodegenerative diseases, although this area is less explored.[7] The evaluation of neuroprotective action involves complex in vitro and in vivo models that simulate conditions like cerebral ischemia or neurotoxicity.[29][30][31]
Experimental Protocols
The trustworthiness of biological data hinges on robust and standardized experimental protocols. The following are methodologies central to evaluating the activities described in this guide.
Protocol 1: Evaluation of Antiproliferative Activity (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding: Plate human cancer cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[8]
-
Compound Treatment: Prepare serial dilutions of the aminothiophene derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[8]
-
Incubation: Incubate the plate for 24 to 48 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.
Protocol 2: Determination of Minimum Inhibitory Concentration (Broth Microdilution Method)
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[32][33]
-
Inoculum Preparation: Select 3-5 isolated colonies of the test bacterium from a fresh agar plate and suspend them in sterile saline or broth. Adjust the turbidity to match a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).[32][34]
-
Compound Dilution: Prepare a two-fold serial dilution of the aminothiophene derivatives in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 50 µL.
-
Inoculation: Dilute the standardized bacterial suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well. Add 50 µL of this diluted inoculum to each well containing the compound.
-
Controls: Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).
-
Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.[32]
-
Interpretation: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[33][34]
Protocol 3: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.[28]
-
Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.
-
Treatment: Pre-treat the cells with various concentrations of the aminothiophene derivatives for 1-2 hours.
-
Stimulation: Induce inflammation by adding LPS (e.g., 1 µg/mL) to the wells (except for the negative control) and incubate for 24 hours.
-
Nitrite Measurement: NO production is measured by quantifying its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.[28]
-
Griess Reaction: Transfer 50 µL of the cell supernatant to a new 96-well plate. Add 50 µL of sulfanilamide solution (Griess Reagent A) and incubate for 10 minutes in the dark.
-
Color Development: Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution (Griess Reagent B) and incubate for another 10 minutes in the dark. A pink/magenta color will develop.
-
Data Acquisition: Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to determine the nitrite concentration.
-
Analysis: Calculate the percentage inhibition of NO production compared to the LPS-only treated cells.
Conclusion and Future Perspectives
The aminothiophene scaffold is a remarkably versatile and synthetically accessible core that continues to yield compounds with potent and diverse biological activities. The research highlighted in this guide demonstrates their significant potential as anticancer, antimicrobial, and anti-inflammatory agents. Future efforts in this field should focus on leveraging structure-activity relationship insights to design next-generation derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. The application of advanced drug delivery systems, such as nanoparticle formulations, may further enhance the therapeutic efficacy and safety of these promising compounds in vivo.[18] As our understanding of the molecular targets and mechanisms of action deepens, aminothiophene derivatives are poised to remain a highly active and fruitful area of research for drug discovery professionals.
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de Oliveira, J. R., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. National Center for Biotechnology Information. [Link]
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Deka, S., et al. (2012). Syntheses, Characterization and In-Vitro Anti-Inflammatory Activity of Some Novel Thiophenes. CABI Digital Library. [Link]
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Ramasamy, S., et al. (2022). Synthesis and Anti-Inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived NRF2 Activators. ResearchGate. [Link]
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El-Damasy, A. K., et al. (2022). In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. MDPI. [Link]
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Said, M., & Elshihawy, H. (2014). Synthesis, anticancer activity and structure-activity relationship of some anticancer agents based on cyclopenta (b) thiophene scaffold. PubMed. [Link]
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Sharma, A., et al. (2023). Development of tubulin polymerization inhibitors as anticancer agents. PubMed. [Link]
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Medarde, M., et al. (2003). New arylthioindoles: potent inhibitors of tubulin polymerization. 2. Structure-activity relationships and molecular modeling studies. PubMed. [Link]
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Synthesis of Thieno[2,3-d]pyrimidines from 5-Aminothiophene-2-carbonitrile: An Application Note and Protocol Guide
Introduction: The Significance of the Thieno[2,3-d]pyrimidine Scaffold in Modern Drug Discovery
The thieno[2,3-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized for its remarkable structural similarity to the native purine bases of DNA and RNA.[1][2] This bioisosteric relationship has rendered it a privileged heterocyclic system in the design of novel therapeutics.[2] The fusion of a thiophene ring with a pyrimidine core creates a unique electronic and steric profile, enabling these molecules to interact with a wide array of biological targets with high affinity and specificity.
Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including potent anticancer,[2][3] anti-inflammatory, antimicrobial, and CNS protective properties.[1] Notably, thieno[2,3-d]pyrimidines have emerged as powerful inhibitors of various protein kinases, a class of enzymes often dysregulated in cancer.[2] For instance, they form the core of several investigational drugs targeting signaling pathways like the phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway, which is frequently hyperactivated in human cancers.[4] Furthermore, their efficacy as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors highlights their potential in anti-angiogenic cancer therapy.[3]
Given their therapeutic potential, the development of efficient and versatile synthetic routes to thieno[2,3-d]pyrimidines is of paramount importance to drug discovery programs. This guide provides a detailed exploration of the synthesis of this key scaffold, with a particular focus on the versatile and readily accessible 5-aminothiophene-2-carbonitrile precursor.
Strategic Overview: From Aminothiophene to the Fused Pyrimidine Ring
The predominant and most flexible strategy for constructing the thieno[2,3-d]pyrimidine core involves a two-stage process: first, the synthesis of a substituted 2-aminothiophene, followed by the annulation of the pyrimidine ring. The Gewald reaction, a multicomponent condensation, stands out as a highly efficient method for preparing polysubstituted 2-aminothiophenes, which serve as the foundational building blocks for the subsequent cyclization.[5]
This guide will focus on the second stage of this strategy: the cyclization of 5-substituted-2-aminothiophene-3-carbonitriles to form the thieno[2,3-d]pyrimidine system. We will delve into several key methodologies, outlining the mechanistic rationale behind each approach and providing detailed, field-tested protocols.
Figure 1: High-level workflow for the synthesis of thieno[2,3-d]pyrimidine derivatives.
Core Synthetic Methodologies: Cyclization of 2-Aminothiophene-3-carbonitrile
The juxtaposition of a nucleophilic amino group and a cyano group in 2-aminothiophene-3-carbonitrile provides an ideal reactive arrangement for pyrimidine ring formation. The choice of the one-carbon synthon for cyclization dictates the substitution pattern of the resulting thieno[2,3-d]pyrimidine, offering multiple avenues for structural diversification.
Method 1: Reaction with Formamide or Formic Acid
This is one of the most direct methods to produce thieno[2,3-d]pyrimidin-4(3H)-one. Heating the aminothiophene with formamide or formic acid serves a dual purpose: it provides the single carbon atom required for the pyrimidine ring and acts as the reaction solvent.
Mechanistic Rationale: The reaction proceeds via an initial formylation of the amino group to form an N-formyl intermediate. Subsequent intramolecular cyclization occurs through the nucleophilic attack of the amide nitrogen onto the carbon of the cyano group. Tautomerization of the resulting imine then yields the stable thieno[2,3-d]pyrimidin-4(3H)-one. The use of formic acid follows a similar pathway, often under microwave irradiation to accelerate the reaction.[6]
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The Versatility of 5-Aminothiophene-2-carbonitrile: A Gateway to Novel Heterocyclic Scaffolds for Drug Discovery and Materials Science
Introduction: The Strategic Importance of a Privileged Building Block
In the landscape of modern medicinal chemistry and materials science, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel compounds with desired properties. Among these, 5-aminothiophene-2-carbonitrile stands out as a "privileged" and highly versatile precursor. Its unique arrangement of functional groups—a nucleophilic amine, an electrophilic nitrile, and an electron-rich thiophene ring—provides a robust platform for the construction of a diverse array of fused heterocyclic systems. These resulting scaffolds, particularly thieno[2,3-d]pyrimidines, are bioisosteres of purines and have garnered significant attention due to their wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] This application note serves as a comprehensive guide for researchers, providing in-depth protocols and mechanistic insights into the utilization of 5-aminothiophene-2-carbonitrile for the synthesis of valuable heterocyclic compounds.
Core Synthetic Strategies: Annulating the Pyrimidine Ring
The primary synthetic utility of 5-aminothiophene-2-carbonitrile lies in its role as a precursor to thieno[2,3-d]pyrimidines. The general approach involves the cyclocondensation of the o-aminonitrile moiety with a one-carbon electrophilic synthon, leading to the formation of the pyrimidine ring. The choice of this synthon dictates the substitution pattern of the resulting bicyclic system.
Protocol 1: Synthesis of Thieno[2,3-d]pyrimidin-4(3H)-one via Formic Acid Cyclization
This protocol describes a fundamental transformation where formic acid serves as the source of the C4 carbon of the pyrimidine ring, leading to the formation of the corresponding 4-oxo derivative. This is a crucial intermediate for further functionalization.
Reaction Scheme:
A simple reaction scheme for the synthesis of Thieno[2,3-d]pyrimidin-4(3H)-one.
Experimental Protocol:
-
To a solution of 5-aminothiophene-2-carbonitrile (0.01 mol) in formic acid (30 mL), the reaction mixture is refluxed for 4 hours.
-
After cooling to room temperature, the reaction mixture is poured into an ice-water mixture (100 mL).
-
The resulting solid precipitate is collected by vacuum filtration.
-
The crude product is washed with water and recrystallized from a suitable solvent like dioxane to afford pure thieno[2,3-d]pyrimidin-4(3H)-one.[2]
Causality and Mechanistic Insight: The reaction proceeds via an initial formylation of the amino group to form a formamide intermediate. Subsequent acid-catalyzed intramolecular cyclization occurs through the nucleophilic attack of the formyl oxygen onto the nitrile carbon, followed by tautomerization to yield the stable pyrimidinone ring.
Protocol 2: Synthesis of 4-Aminothieno[2,3-d]pyrimidines via Formamide Cyclization
Employing formamide as the C1 synthon provides a direct route to the 4-amino substituted thieno[2,3-d]pyrimidines, which are valuable for further derivatization in drug discovery programs.
Reaction Scheme:
Synthesis of 4-Aminothieno[2,3-d]pyrimidine from 5-Aminothiophene-2-carbonitrile.
Experimental Protocol:
-
A mixture of 5-aminothiophene-2-carbonitrile (0.01 mol) and formamide (20 mL) is refluxed for 3 hours.[2]
-
The reaction mixture is then cooled to room temperature and poured into an ice-water mixture (100 mL).
-
The precipitated solid is collected by filtration, washed with water, and recrystallized from dioxane to yield the pure 4-aminothieno[2,3-d]pyrimidine.[2]
Protocol 3: The Dimroth Rearrangement Route to N-Substituted-4-aminothieno[2,3-d]pyrimidines
A more advanced strategy for introducing diversity at the 4-position involves a multi-step sequence culminating in a Dimroth rearrangement. This powerful reaction allows for the synthesis of a wide array of N-substituted aminothienopyrimidines.[3][4]
Workflow Diagram:
Workflow for the synthesis of N-substituted-4-aminothieno[2,3-d]pyrimidines via Dimroth rearrangement.
Experimental Protocol:
Step 1: Synthesis of N'-(3-cyano-thien-2-yl)-N,N-dimethylmethanimidamide
-
In a microwave tube, combine 2-amino-3-cyanothiophene derivative (10 mmol) and N,N-dimethylformamide dimethyl acetal (DMF-DMA) (25 mmol).
-
Irradiate the mixture in a microwave reactor at 100°C and 200 W for 10-20 minutes.[3]
-
After completion, cool the reaction to room temperature and pour it into ice water to precipitate the product.
-
Collect the solid by filtration and wash with cold water.
Step 2: Dimroth Rearrangement to N-Aryl-thieno[2,3-d]pyrimidin-4-amines
-
To the intermediate from Step 1 (4.25 mmol), add the desired aniline derivative (5.1 mmol) and acetic acid (10 mL) in a microwave tube.
-
Microwave the reaction at 120°C and 200 W for 1 hour.[3]
-
Cool the mixture, pour into ice water, and neutralize with a basic solution (e.g., sodium bicarbonate) to precipitate the final product.
-
Collect the product by filtration, wash with water, and purify by recrystallization or column chromatography.
Mechanistic Rationale: The Dimroth rearrangement in this context involves the initial formation of an N-aryl-4-imino-thieno[2,3-d]pyrimidine intermediate. This is followed by a ring-opening of the pyrimidine ring and subsequent re-cyclization to yield the thermodynamically more stable N-aryl-4-amino-thieno[2,3-d]pyrimidine.[4]
Expanding the Heterocyclic Repertoire: Beyond Thieno[2,3-d]pyrimidines
The synthetic utility of 5-aminothiophene-2-carbonitrile extends beyond the synthesis of thieno[2,3-d]pyrimidines. By choosing appropriate reaction partners, a variety of other fused heterocyclic systems can be accessed.
Synthesis of Thieno[3,2-d]pyrimidines
The isomeric thieno[3,2-d]pyrimidines can also be synthesized from precursors derived from 2-aminothiophenes. This typically involves starting with a 3-aminothiophene-2-carboxylate or carboxamide.
Protocol 4: Synthesis of Thieno[3,2-d]pyrimidin-4-ones
-
A mixture of a 3-aminothiophene-2-carboxamide derivative and phenyl isothiocyanate (1:1 molar ratio) is refluxed in pyridine for 4 hours.[5]
-
After cooling, the reaction mixture is poured into ice water.
-
The resulting solid is collected by filtration and recrystallized from an ethanol-DMF mixture to afford the corresponding thieno[3,2-d]pyrimidine-2-thione derivative.[5]
Synthesis of Thieno[2,3-b]pyridines via Friedländer Annulation
The Friedländer annulation offers a classical yet effective method for the synthesis of quinoline and related pyridine-fused systems. This reaction can be adapted for the synthesis of thieno[2,3-b]pyridines from 2-aminothiophene-3-carbonitriles and a suitable carbonyl compound containing an α-methylene group.
General Reaction Scheme:
General scheme for the Friedländer synthesis of Thieno[2,3-b]pyridines.
Illustrative Protocol (Conceptual):
-
A mixture of the 2-aminothiophene-3-carbonitrile derivative, a ketone with an α-methylene group (e.g., cyclohexanone), and a catalytic amount of a base (e.g., piperidine) or acid (e.g., p-toluenesulfonic acid) in a high-boiling solvent (e.g., DMF or xylene) is heated to reflux.
-
The reaction is monitored by TLC until the starting materials are consumed.
-
Upon completion, the reaction mixture is cooled, and the product is isolated by precipitation with water or by column chromatography.
Data Summary: A Comparative Overview of Synthetic Protocols
| Protocol | Target Heterocycle | Key Reagents | Typical Conditions | Yield Range | Reference |
| 1 | Thieno[2,3-d]pyrimidin-4(3H)-one | Formic acid | Reflux, 4h | Good | [2] |
| 2 | 4-Aminothieno[2,3-d]pyrimidine | Formamide | Reflux, 3h | Good | [2] |
| 3 | N-Aryl-4-aminothieno[2,3-d]pyrimidine | DMF-DMA, Anilines | Microwave, 100-120°C | Moderate to Good | [3] |
| 4 | Thieno[3,2-d]pyrimidine-2-thione | Phenyl isothiocyanate | Reflux in Pyridine, 4h | Good | [5] |
Conclusion and Future Outlook
5-Aminothiophene-2-carbonitrile has unequivocally established itself as a cornerstone in heterocyclic synthesis. The protocols detailed herein provide a robust starting point for researchers to access a rich diversity of thieno-fused pyrimidines and pyridines. The amenability of these scaffolds to further functionalization opens up vast possibilities for the development of novel therapeutic agents and advanced materials. Future research will likely focus on the development of more sustainable and efficient catalytic methods for these transformations, as well as the exploration of novel multicomponent reactions that can further expand the chemical space accessible from this remarkable building block.
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Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. (2025). SciELO. Retrieved from [Link]
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The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds. (2021). PMC. Retrieved from [Link]
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An unexpected Dimroth rearrangement leading to annelated thieno[3,2-d][3][4][6]triazolo[1,5-a]pyrimidines with potent antitumor activity. (2013). PubMed. Retrieved from [Link]
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Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. (2019). ScienceDirect. Retrieved from [Link]
-
Synthesis, molecular modelling and biological evaluation of new 4-aminothiophene and thienopyrimidine compounds. (n.d.). Taylor & Francis Online. Retrieved from [Link]
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Application Notes & Protocols: Strategic N-Acylation of 5-Aminothiophene-2-carbonitrile for Chemical and Pharmaceutical Development
Introduction: The Strategic Value of the N-Acylated Thiophene Scaffold
The 5-aminothiophene-2-carbonitrile core is a privileged scaffold in modern chemistry. Its unique electronic properties and versatile functional handles—a nucleophilic amine and an electrophilic nitrile—make it a cornerstone for building complex molecular architectures. In particular, the 2-aminothiophene motif is present in a range of pharmaceuticals, including anxiolytics and anticancer agents, as well as advanced materials and agricultural fungicides.[1][2]
N-acylation, the formation of an amide bond at the C5-amino group, is arguably the most critical and frequently employed transformation for this scaffold.[3] This reaction appends a vast array of side chains (R-groups) to the thiophene ring, enabling the systematic exploration of structure-activity relationships (SAR) in drug discovery and the fine-tuning of material properties. The resulting N-acyl-5-aminothiophene-2-carbonitriles are key intermediates and final products in programs targeting novel therapeutics and functional materials.
This guide provides a detailed, experience-driven overview of the primary protocols for the N-acylation of 5-aminothiophene-2-carbonitrile. It moves beyond simple step-by-step instructions to explain the underlying chemical principles, empowering researchers to select and optimize the ideal method for their specific synthetic goals.
Mechanistic Foundations of N-Acylation
The N-acylation of an amine is a classic nucleophilic acyl substitution reaction.[4] The lone pair of electrons on the nitrogen atom of 5-aminothiophene-2-carbonitrile acts as the nucleophile, attacking the electrophilic carbonyl carbon of an acylating agent. This forms a transient tetrahedral intermediate, which then collapses, expelling a leaving group to yield the stable amide product.
Caption: General mechanism of nucleophilic acyl substitution.
The choice of acylating agent (R-CO-L) dictates the reaction's reactivity, required conditions, and byproducts. The three primary classes of reagents are acyl chlorides, acid anhydrides, and carboxylic acids activated by coupling agents.
Core Protocols for N-Acylation
The following protocols are presented in order of decreasing reactivity of the acylating agent. Each method offers distinct advantages and is suited for different synthetic contexts.
Protocol 1: Acylation with Acyl Chlorides – The High-Reactivity Standard
Acyl chlorides are among the most electrophilic and reactive acylating agents, ensuring rapid and often complete conversion.[5][6] Their high reactivity, however, generates hydrochloric acid (HCl) as a byproduct, which must be neutralized by a non-nucleophilic base to prevent protonation of the starting amine and drive the reaction to completion.[7]
Causality Behind Experimental Choices:
-
Base: A tertiary amine like triethylamine (TEA) or pyridine is essential. It acts as an acid scavenger without competing as a nucleophile.
-
Solvent: Aprotic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile are used to prevent reaction with the acyl chloride.
-
Temperature: The reaction is initiated at 0 °C to control the initial exothermic reaction upon adding the highly reactive acyl chloride, then allowed to proceed at room temperature.
Experimental Procedure:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 5-aminothiophene-2-carbonitrile (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous DCM (approx. 0.1 M concentration).
-
Base Addition: Add triethylamine (1.2–1.5 eq) to the solution and stir.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Acyl Chloride Addition: Add the desired acyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, dropwise over 5-10 minutes.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-4 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl (to remove excess base), saturated NaHCO₃ solution (to remove residual acid), and brine.
-
Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product is typically purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by flash column chromatography on silica gel.
Safety Note: Acyl chlorides are corrosive and lachrymatory. All manipulations must be performed in a certified chemical fume hood.
Protocol 2: Acylation with Acid Anhydrides – The Balanced Approach
Acid anhydrides are less reactive than acyl chlorides, making them safer to handle and often providing cleaner reactions.[4][8] They are particularly common for introducing acetyl groups using acetic anhydride.[9] The reaction produces a carboxylic acid byproduct, which also requires scavenging by a base.
Experimental Procedure:
-
Setup: Dissolve 5-aminothiophene-2-carbonitrile (1.0 eq) in a suitable solvent such as pyridine, which can act as both the solvent and the base. Alternatively, use a solvent like THF with an added base like triethylamine (1.2 eq).
-
Reagent Addition: Add the acid anhydride (1.1–1.2 eq) dropwise to the stirred solution at room temperature.
-
Heating (if necessary): If the reaction is sluggish at room temperature (as monitored by TLC), gently heat the mixture to 40–60 °C for 2–6 hours.
-
Work-up and Purification: Follow steps 7-10 as described in Protocol 1. The aqueous work-up effectively removes the carboxylic acid byproduct.
Protocol 3: Amide Coupling with Carboxylic Acids – The Versatile Method
For acyl groups derived from complex or sensitive carboxylic acids, direct coupling is the method of choice. This approach avoids the harsh conditions needed to prepare acyl chlorides. The carboxylic acid is activated in situ using a coupling reagent, forming a highly reactive intermediate that is readily attacked by the amine.[10]
Causality Behind Experimental Choices:
-
Coupling Reagents: Carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are common because their urea byproduct is water-soluble, simplifying purification.[7][11]
-
Additives: Reagents like 1-Hydroxybenzotriazole (HOBt) or HATU are often included. They form an active ester intermediate, which increases coupling efficiency and minimizes side reactions, particularly the potential for racemization if the carboxylic acid is chiral.[12]
-
Base: A hindered base like N,N-Diisopropylethylamine (DIPEA) is preferred as it is non-nucleophilic and does not interfere with the coupling reagents.
Caption: Experimental workflow for amide coupling reactions.
Experimental Procedure:
-
Activation: In a round-bottom flask, dissolve the carboxylic acid (1.1 eq), EDC hydrochloride (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF or DCM (approx. 0.1 M). Stir at room temperature for 15-30 minutes.
-
Amine Addition: To this activated mixture, add a solution of 5-aminothiophene-2-carbonitrile (1.0 eq) in the same solvent, followed by DIPEA (2.0 eq).
-
Reaction: Stir the reaction at room temperature for 12–24 hours, monitoring by TLC.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine.
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Comparative Summary and Data
The choice of protocol depends on the availability of the acylating agent, the scale of the reaction, and the sensitivity of the substrates.
| Protocol | Acylating Agent | Reagents/Catalysts | Solvent | Temp. | Time (h) | Pros | Cons |
| 1 | Acyl Chloride | TEA or Pyridine | DCM, THF | 0°C to RT | 1 - 4 | Fast, high yielding, uses common reagents. | Acyl chlorides can be hazardous and moisture-sensitive. |
| 2 | Acid Anhydride | TEA or Pyridine | THF, Pyridine | RT to 60°C | 2 - 6 | Milder than acyl chlorides, good for acetylation. | Less reactive, may require heating. |
| 3 | Carboxylic Acid | EDC, HOBt, DIPEA | DMF, DCM | RT | 12 - 24 | Highly versatile, mild conditions, broad substrate scope. | Slower, requires more expensive reagents, more complex purification. |
Conclusion
The N-acylation of 5-aminothiophene-2-carbonitrile is a robust and versatile transformation critical for the synthesis of valuable chemical entities. By understanding the principles behind the use of acyl chlorides, acid anhydrides, and modern coupling reagents, researchers can effectively and efficiently generate diverse libraries of amide derivatives. The protocols detailed in this guide provide reliable, field-tested starting points for achieving successful N-acylation, enabling the rapid advancement of research and development programs.
References
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Study.com. (n.d.). Acylation Overview, Mechanism & Agents. Retrieved from [Link]
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Scribd. (n.d.). Lab 10 N Acetylation - The Acetylation of A Primary Aromatic Amine. Retrieved from [Link]
- Google Patents. (1949). US2492629A - Acylation of thiophene.
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Derivations Pharmaceutiques. (n.d.). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Retrieved from [Link]
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-
National Institutes of Health. (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. Retrieved from [Link]
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ResearchGate. (n.d.). N-Acylation Reactions of Amines. Retrieved from [Link]
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National Institutes of Health. (n.d.). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Retrieved from [Link]
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Taylor & Francis Online. (2009). Mild and Useful Method for N-Acylation of Amines. Retrieved from [Link]
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Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents. Retrieved from [Link]
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YouTube. (2019). 08.05 Overview of Acylation Reactions and Acyl Chlorides. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and characterisation of N,N-disubstituted 2-amino-5-acylthiophenes and 2-amino-5-acylthiazoles. Retrieved from [Link]
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Common Organic Chemistry. (n.d.). Acetyl Chloride. Retrieved from [Link]
-
ACS Publications. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Green methodologies for the synthesis of 2-aminothiophene. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]
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HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
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Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
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MDPI. (n.d.). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Retrieved from [Link]
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National Center for Biotechnology Information. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Retrieved from [Link]
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Royal Society of Chemistry. (2017). Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source. Retrieved from [Link]
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The Versatile Scaffold: Application Notes and Protocols for 5-Aminothiophene-2-carbonitrile in Medicinal Chemistry
Introduction: The Privileged Status of the 2-Aminothiophene Core
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their ability to interact with a wide range of biological targets. The 2-aminothiophene moiety is a quintessential example of such a scaffold, forming the core of numerous pharmacologically active compounds.[1] Its inherent electronic properties, capacity for diverse functionalization, and ability to mimic other cyclic systems have made it a cornerstone in the design of novel therapeutics.[2] This guide focuses on a particularly valuable derivative, 5-aminothiophene-2-carbonitrile , a versatile building block for the synthesis of potent and selective modulators of key cellular pathways, particularly in oncology.
The unique arrangement of the amino and cyano groups on the thiophene ring provides a rich platform for chemical elaboration, enabling the exploration of structure-activity relationships (SAR) to optimize potency and selectivity for targets such as protein kinases.[3] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime focus for therapeutic intervention.[3] This document provides a detailed exploration of the applications of 5-aminothiophene-2-carbonitrile, complete with experimental protocols and an analysis of its role in targeting critical signaling pathways.
Synthetic Pathways to the 2-Aminothiophene Core: The Gewald Reaction
The most prevalent and efficient method for the synthesis of polysubstituted 2-aminothiophenes is the Gewald three-component reaction .[4][5] This one-pot synthesis is valued for its operational simplicity, the accessibility of its starting materials, and the wide range of functional groups it can tolerate.[6] The reaction involves the condensation of a ketone or aldehyde, an active methylene nitrile (such as malononitrile), and elemental sulfur in the presence of a base.[5]
The causality behind the Gewald reaction's success lies in its sequential and thermodynamically favorable steps. The process is initiated by a Knoevenagel condensation between the carbonyl compound and the active methylene nitrile, followed by the addition of sulfur and subsequent intramolecular cyclization and tautomerization to yield the final 2-aminothiophene product.[5]
Experimental Protocol: Gewald Synthesis of a 2-Aminothiophene-3-carbonitrile Derivative
This protocol provides a representative procedure for the synthesis of a 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile derivative, a close analog of the core topic, illustrating the general principles of the Gewald reaction.
Materials:
-
Cyclohexanone
-
Malononitrile
-
Elemental Sulfur (S₈)
-
Ethanol
-
Diethylamine or Morpholine (as base)
-
Stir plate and stir bar
-
Round-bottom flask
-
Condenser
-
Heating mantle
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine cyclohexanone (0.1 mol), malononitrile (0.1 mol), and elemental sulfur (0.1 mol) in ethanol (50 mL).
-
Addition of Base: To the stirred suspension, slowly add diethylamine (0.1 mol) or morpholine. The addition of the base is often exothermic, and the reaction mixture may warm up.
-
Reaction: Attach a condenser to the flask and heat the mixture to a gentle reflux (approximately 50-60 °C) with continuous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to precipitate the product.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Purification: Wash the crude product with cold ethanol to remove any unreacted starting materials and impurities. The product can be further purified by recrystallization from ethanol or another suitable solvent to yield the desired 2-aminothiophene derivative as a crystalline solid.[7]
Self-Validation: The success of the synthesis can be validated through standard analytical techniques. The presence of the primary amino group and the nitrile group can be confirmed by IR spectroscopy (N-H stretching bands around 3300-3500 cm⁻¹ and a sharp C≡N stretching band around 2200 cm⁻¹). The overall structure can be confirmed by ¹H and ¹³C NMR spectroscopy and mass spectrometry.
Application in Kinase Inhibitor Design
The 2-aminothiophene scaffold is a prominent feature in the design of small molecule kinase inhibitors.[3] The amino group at the C2 position often serves as a key hydrogen bond donor, interacting with the hinge region of the kinase ATP-binding pocket, a critical interaction for potent inhibition.[8] The nitrile group and other substituents on the thiophene ring can be modified to enhance selectivity and improve pharmacokinetic properties.
Targeting the VEGFR-2 and EGFR Signaling Pathways
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR) are two well-validated targets in cancer therapy.[1][9] Overactivation of these receptor tyrosine kinases drives tumor angiogenesis and cell proliferation, respectively.[8][10] Derivatives of 5-aminothiophene-2-carbonitrile have shown significant promise as inhibitors of these pathways.
Caption: Inhibition of VEGFR-2 and EGFR signaling by 5-aminothiophene-2-carbonitrile derivatives.
The diagram above illustrates how these derivatives can block the signaling cascades initiated by VEGF and EGF, leading to the inhibition of key cellular processes that drive cancer progression. The thiophene-based inhibitor, by binding to the ATP pocket of the receptors, prevents their autophosphorylation and subsequent activation of downstream pathways like the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways.
Quantitative Data: Inhibitory Activities of Aminothiophene Derivatives
The following table summarizes the in vitro inhibitory activities of representative kinase inhibitors derived from the 2-aminothiophene scaffold, demonstrating their potency against key cancer-related targets.
| Compound ID | Target Kinase | IC₅₀ (nM) | Cell Line | Antiproliferative IC₅₀ (µM) | Reference |
| 11e | VEGFR-2 | 610 | HCT-116 | 1.14 | [11] |
| 12b | VEGFR-2 | 530 | MCF-7 | 1.54 | [11] |
| 14d | VEGFR-2 | 191.1 | A549 | - | [9] |
| Compound 2 | EGFR (wild-type) | - | MCF-7 | 6.57 | [12] |
| Compound 2 | EGFR (T790M mutant) | - | - | - | [12] |
| Thiophene Analog 6 | - | - | CCRF-CEM | 1.8 | [13] |
| Benzothiophene 6 | - | - | Prostate (PC-3) | 0.01-0.1 | [14] |
Note: IC₅₀ values represent the concentration of the compound required to inhibit 50% of the target's activity. Antiproliferative IC₅₀ values represent the concentration required to inhibit 50% of cell growth.
Structure-Activity Relationship (SAR) and Experimental Causality
The development of potent and selective inhibitors is an iterative process guided by SAR studies. For 2-aminothiophene-based kinase inhibitors, several key structural features have been identified:
-
The 2-Amino Group: As mentioned, this group is often crucial for hinge binding. Its modification, for instance by acylation or alkylation, can significantly impact potency.[15]
-
The 3-Carbonitrile/Carboxamide Group: This position is a key vector for introducing substituents that can interact with other regions of the ATP binding site or improve physicochemical properties. The choice between a nitrile and a carboxamide can influence hydrogen bonding patterns and solubility.
-
The 5-Position: The 5-amino group in 5-aminothiophene-2-carbonitrile provides another point for diversification. This position can be functionalized to extend into solvent-exposed regions of the kinase, allowing for the modulation of properties like selectivity and cell permeability.
-
The 4-Aryl Moiety: In many 2-amino-4-phenylthiophene derivatives, electron-donating groups on the phenyl ring enhance inhibitory activity, suggesting that an electron-rich heterocycle is favorable for kinase interaction.[15]
The choice of specific synthetic reactions and building blocks is therefore driven by the desire to systematically probe these positions and understand their contribution to the overall biological activity of the molecule.
Sources
- 1. Thieno[2,3-b]thiophene Derivatives as Potential EGFRWT and EGFRT790M Inhibitors with Antioxidant Activities: Microwave-Assisted Synthesis and Quantitative In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sciforum.net [sciforum.net]
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- 8. Evolution of a New Class of VEGFR-2 Inhibitors from Scaffold Morphing and Redesign - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy | MDPI [mdpi.com]
- 11. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and in vitro antitumor activity of thiophene analogues of 5-chloro-5,8-dideazafolic acid and 2-methyl-2-desamino-5-chloro-5,8-dideazafolic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Synthesis of Olanzapine Impurity A
Introduction
Olanzapine is an atypical antipsychotic medication widely used in the treatment of schizophrenia and bipolar disorder.[1] As with any pharmaceutical active ingredient, the control of impurities is a critical aspect of drug development and manufacturing to ensure safety and efficacy. Regulatory bodies, such as the International Council for Harmonisation (ICH), have established stringent guidelines for the identification, qualification, and control of impurities in drug substances.[2] One of the key process-related impurities in the synthesis of olanzapine is Olanzapine Impurity A, also known as Olanzapine Related Compound A.[3] The chemical name for this compound is 5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile.[4]
This document provides a detailed experimental procedure for the laboratory-scale synthesis of Olanzapine Impurity A. The availability of a pure reference standard of this impurity is essential for the development and validation of analytical methods, such as High-Performance Liquid Chromatography (HPLC), used for quality control of olanzapine bulk drug and finished pharmaceutical products.[5][6] The protocol described herein is based on established synthetic routes for olanzapine, where Impurity A is a key intermediate.[7]
Scientific Rationale and Synthesis Strategy
Olanzapine Impurity A is typically formed during the initial steps of olanzapine synthesis, which involves the condensation of a substituted nitrobenzene with a substituted aminothiophene. The synthesis strategy outlined in this protocol utilizes a nucleophilic aromatic substitution reaction. Specifically, 2-amino-5-methyl-3-thiophenecarbonitrile acts as a nucleophile, attacking the electron-deficient aromatic ring of 2-fluoronitrobenzene. The reaction is facilitated by a base, which deprotonates the amino group of the thiophene derivative, thereby increasing its nucleophilicity. Dimethyl sulfoxide (DMSO) is employed as the solvent due to its polar aprotic nature, which is well-suited for accelerating the rate of nucleophilic aromatic substitution reactions.
The reaction pathway is illustrated in the diagram below:
Caption: Reaction scheme for the synthesis of Olanzapine Impurity A.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of Olanzapine Impurity A.
Materials and Reagents
| Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Supplier (Example) |
| 2-Fluoronitrobenzene | 1493-27-2 | C₆H₄FNO₂ | 141.10 | Sigma-Aldrich |
| 2-Amino-5-methyl-3-thiophenecarbonitrile | 138564-58-6 | C₆H₆N₂S | 138.19 | Combi-Blocks |
| Lithium Hydroxide (LiOH), anhydrous | 1310-65-2 | LiOH | 23.95 | Acros Organics |
| Dimethyl Sulfoxide (DMSO), anhydrous | 67-68-5 | C₂H₆OS | 78.13 | Fisher Scientific |
| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 | VWR Chemicals |
| Deionized Water | 7732-18-5 | H₂O | 18.02 | - |
| Brine (Saturated NaCl solution) | 7647-14-5 | NaCl | 58.44 | - |
| Anhydrous Sodium Sulfate | 7757-82-6 | Na₂SO₄ | 142.04 | Sigma-Aldrich |
Equipment
-
Three-neck round-bottom flask (250 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Nitrogen inlet/outlet
-
Separatory funnel (500 mL)
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
Synthetic Procedure
The overall workflow for the synthesis and purification is depicted below:
Caption: Experimental workflow for Olanzapine Impurity A synthesis.
Step-by-Step Instructions:
-
Reaction Setup:
-
To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 2-amino-5-methyl-3-thiophenecarbonitrile (5.0 g, 36.2 mmol).
-
Add anhydrous lithium hydroxide (1.04 g, 43.4 mmol).
-
Add anhydrous dimethyl sulfoxide (DMSO) (50 mL).
-
-
Addition of Reactant:
-
Begin stirring the mixture and slowly add 2-fluoronitrobenzene (5.11 g, 36.2 mmol) to the flask at room temperature.
-
A slight exotherm may be observed.
-
-
Reaction:
-
Heat the reaction mixture to 80-90 °C using a heating mantle.
-
Maintain this temperature and continue stirring under a nitrogen atmosphere for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting material (2-amino-5-methyl-3-thiophenecarbonitrile) is consumed.
-
-
Work-up and Extraction:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly pour the reaction mixture into a beaker containing 200 mL of cold deionized water while stirring. A yellow precipitate should form.
-
Transfer the aqueous mixture to a 500 mL separatory funnel.
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers.
-
-
Washing and Drying:
-
Wash the combined organic layers with deionized water (2 x 100 mL) to remove residual DMSO.
-
Wash the organic layer with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent.
-
-
Concentration and Purification:
-
Concentrate the filtrate using a rotary evaporator to obtain the crude product as a yellow-orange solid.
-
Purify the crude product by recrystallization from a suitable solvent system, such as ethanol or an ethyl acetate/hexane mixture, to yield pure Olanzapine Impurity A.
-
Characterization
The identity and purity of the synthesized Olanzapine Impurity A should be confirmed using standard analytical techniques:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight (259.28 g/mol ).[4]
-
HPLC: To determine the purity of the synthesized compound.
-
Melting Point: For comparison with literature values.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
2-Fluoronitrobenzene is toxic and an irritant. Avoid inhalation, ingestion, and skin contact.
-
DMSO can facilitate the absorption of other chemicals through the skin. Handle with care.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
This application note provides a comprehensive and practical protocol for the synthesis of Olanzapine Impurity A. The successful synthesis of this key impurity is crucial for pharmaceutical researchers and drug development professionals, enabling the development of robust analytical methods for the quality control of olanzapine. By following this detailed procedure, a high-purity reference standard of Olanzapine Impurity A can be reliably obtained in a laboratory setting.
References
- Thatipalli, P., et al. (2008). Synthesis and characterization of impurities of an anti-psychotic drug substance, Olanzapine. ARKIVOC, 2008(xi), 195-201.
- Nagunath S, et al. (2022). Analytical Method Development for the Estimation of Olanzapine in the Pharmaceutical Dosage Form. International Journal of Pharmaceutical and Phytopharmacological Research, 24(3), 429-439.
- Janicki, M. P., et al. (2002). Isolation, identification, and synthesis of two oxidative degradation products of olanzapine (LY170053) in solid oral formulations. Journal of Pharmaceutical and Biomedical Analysis, 30(4), 895-904.
- Jadhav, S. B., et al. (2011). Isolation and characterization of process related impurities of olanzapine using HPLC and ESI-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 1208-1214.
- Sultana, N., et al. (2010). Development of a Stability-Indicating HPLC Method for Simultaneous Determination of Olanzapine and Fluoxetine in Combined Dosage.
- Cui, D., et al. (2011). Development of a simple and stability-indicating RP-HPLC method for determining olanzapine and related impurities generated in the preparative process. Analytical Methods, 3(7), 1604-1611.
-
Cui, D., et al. (2011). Development of a simple and stability-indicating RP-HPLC method for determining olanzapine and related impurities generated in the preparative process. ResearchGate. Available at: [Link]
- Desai, R., & Dhumal, P. (2025). RP-HPLC Methodology for Olanzapine Impurity Analysis: Advances in Development and Validation. Journal of Internal Medicine and Pharmacology (JIMP).
- Patel, R. M., et al. (2018). Method Development, Validation and Force Degradation Stability Study of Olanzapine by UV- VIS Spectroscopy. International Journal of Research and Analytical Reviews, 5(3), 723-732.
- Bakshi, M., & Singh, S. (2002). The stress stability of olanzapine: Studies of interactions with excipients in solid state pharmaceutical formulations. Journal of Pharmaceutical and Biomedical Analysis, 30(4), 1233-1244.
-
Forced Degradation results for Olanzapine and Samidorphan. ResearchGate. Available at: [Link]
-
Bakshi, M., & Singh, S. (2002). The stress stability of olanzapine: studies of interactions with excipients in solid state pharmaceutical formulations. PubMed. Available at: [Link]
- CN111484460A - Synthetic method of olanzapine related substance compound I and compound II. Google Patents.
- CN102276592A - Related substance of olanzapine and preparation method and analytical method thereof. Google Patents.
-
Olanzapine EP Impurity A. Veeprho. Available at: [Link]
- US7329747B2 - Synthesis of olanzapine and intermediates thereof. Google Patents.
-
Flow Synthesis of Olanzapine. Thieme. Available at: [Link]
- Gryl, M., et al. (2023). Structure Elucidation of Olanzapine Molecular Salts by Combining Mechanochemistry and Micro-Electron Diffraction. Crystal Growth & Design, 23(8), 5768-5776.
-
Olanzapine EP Impurity A / Olanzapine USP Related Compound A. Allmpus. Available at: [Link]
-
Olanzapine Synthesis. Drug Synthesis Database. Available at: [Link]
- WO2007054750A2 - Process for the preparation of olanzapine. Google Patents.
-
OLANZEPINE VISITED PART 2/3. New Drug Approvals. Available at: [Link]
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- 4. allmpus.com [allmpus.com]
- 5. Isolation and characterization of process related impurities of olanzapine using HPLC and ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sennosbiotech.com [sennosbiotech.com]
- 7. Olanzapine, LY-170053, Zyprexa Zydis, Zyprexa Velotab, Midax, Olansek, Zyprexa, Lanzac-药物合成数据库 [drugfuture.com]
The Versatile Building Block: 5-Aminothiophene-2-carbonitrile in Materials Science
Introduction: Unveiling the Potential of a Unique Heterocycle
In the dynamic landscape of materials science, the quest for novel organic molecules with tunable electronic and optical properties is paramount. Among these, thiophene-based compounds have emerged as a cornerstone for the development of advanced functional materials.[1] 5-Aminothiophene-2-carbonitrile, a unique 5-membered sulfur-containing heterocycle, stands out as a particularly valuable building block. Its structure, featuring both an electron-donating amino group and an electron-withdrawing nitrile group on a conjugated thiophene ring, imparts a unique combination of reactivity and electronic characteristics. This duality makes it an exceptional precursor for a wide array of materials, including conductive polymers, high-performance organic semiconductors, and vibrant azo dyes.[2][3] This technical guide provides an in-depth exploration of the applications of 5-aminothiophene-2-carbonitrile in materials science, offering detailed protocols and expert insights for researchers and scientists.
Part 1: Synthesis of the 5-Aminothiophene-2-carbonitrile Monomer
The most common and efficient method for synthesizing 2-aminothiophenes is the Gewald reaction.[4][5] This one-pot, multi-component reaction offers a straightforward route to highly substituted 2-aminothiophenes from simple starting materials.[1]
Protocol 1: Gewald Synthesis of 5-Aminothiophene-2-carbonitrile
This protocol outlines the synthesis of 5-aminothiophene-2-carbonitrile from malononitrile, an aldehyde, and elemental sulfur. The reaction proceeds through a Knoevenagel condensation followed by the addition of sulfur and subsequent cyclization.[4]
Materials:
-
Malononitrile
-
Glycolonitrile (or other suitable α-hydroxyacetonitrile)
-
Elemental Sulfur (S₈)
-
Base catalyst (e.g., triethylamine, morpholine, or piperidinium borate)[5]
-
Solvent (e.g., ethanol, methanol, or dimethylformamide)
-
Hydrochloric acid (HCl), 1 M solution
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Equipment:
-
Round-bottom flask with a reflux condenser and magnetic stirrer
-
Heating mantle or oil bath
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for filtration and chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve malononitrile (1.0 eq) and glycolonitrile (1.0 eq) in ethanol.
-
Addition of Catalyst: Add the base catalyst (e.g., triethylamine, 0.1-0.2 eq) to the solution. The choice of base can influence reaction times and yields.[5]
-
Sulfur Addition: To the stirred solution, add elemental sulfur (1.1 eq).
-
Reaction: Heat the mixture to reflux (typically 60-80 °C) and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and then in an ice bath.
-
Precipitation: Acidify the reaction mixture by the slow addition of 1 M HCl until the pH is approximately 5-6. This will precipitate the crude product.
-
Filtration: Collect the precipitate by vacuum filtration and wash with cold water.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Drying: Dry the purified product under vacuum to obtain 5-aminothiophene-2-carbonitrile as a solid.
Causality Behind Experimental Choices:
-
The use of a base catalyst is crucial for promoting the initial Knoevenagel condensation between the aldehyde and the active methylene compound (malononitrile).[5]
-
Elemental sulfur acts as the sulfur source for the formation of the thiophene ring.[4]
-
Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate.
-
Acidification during the work-up protonates the aminothiophene, making it less soluble in the reaction mixture and facilitating its precipitation.
Caption: Workflow for the Gewald synthesis of 5-aminothiophene-2-carbonitrile.
Part 2: Application in Conductive Polymers
The amino group at the 5-position of 5-aminothiophene-2-carbonitrile facilitates polymerization, leading to the formation of conjugated polymers with interesting electronic properties. These poly(aminothiophene)s are a class of conductive polymers with potential applications in various electronic devices.[2] Polymerization can be achieved through either chemical or electrochemical methods.
Protocol 2.1: Chemical Oxidative Polymerization
This protocol describes the synthesis of poly(5-aminothiophene-2-carbonitrile) using a chemical oxidant, such as ferric chloride (FeCl₃).
Materials:
-
5-Aminothiophene-2-carbonitrile monomer
-
Anhydrous ferric chloride (FeCl₃)
-
Anhydrous chloroform or acetonitrile (solvent)
-
Methanol
-
Deionized water
Equipment:
-
Three-neck round-bottom flask with a nitrogen inlet, dropping funnel, and magnetic stirrer
-
Schlenk line or glove box for inert atmosphere
-
Sintered glass funnel for filtration
Procedure:
-
Monomer Solution: Under a nitrogen atmosphere, dissolve 5-aminothiophene-2-carbonitrile (1.0 eq) in anhydrous chloroform in the three-neck flask.
-
Oxidant Solution: In a separate flask, prepare a solution of anhydrous FeCl₃ (2.5 eq) in anhydrous chloroform.
-
Polymerization: Cool the monomer solution to 0 °C in an ice bath. Add the FeCl₃ solution dropwise to the stirred monomer solution over a period of 30 minutes. The reaction mixture will typically change color, indicating polymerization.
-
Reaction Time: Allow the reaction to proceed at 0 °C for 2 hours, and then at room temperature for 24 hours.
-
Precipitation and Washing: Pour the reaction mixture into a large volume of methanol to precipitate the polymer.
-
Filtration: Collect the polymer by vacuum filtration.
-
Purification: Wash the polymer repeatedly with methanol and deionized water to remove any residual oxidant and unreacted monomer.
-
Drying: Dry the polymer under vacuum at 40-50 °C for 24 hours.
Causality Behind Experimental Choices:
-
Anhydrous conditions are critical as water can interfere with the oxidant and the polymerization process.
-
A nitrogen atmosphere prevents unwanted side reactions with oxygen, which can degrade the polymer.
-
The dropwise addition of the oxidant at low temperature helps to control the reaction rate and prevent over-oxidation of the monomer and polymer.
-
Methanol is used to precipitate the polymer because polythiophenes are generally insoluble in it, while the oxidant and monomer are soluble.
Protocol 2.2: Electrochemical Polymerization
Electrochemical polymerization offers excellent control over the thickness and morphology of the polymer film deposited on an electrode surface.[6]
Materials:
-
5-Aminothiophene-2-carbonitrile monomer (e.g., 0.1 M)
-
Supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate, TBAP, or lithium perchlorate)[7]
-
Anhydrous acetonitrile (solvent)
-
Working electrode (e.g., indium tin oxide (ITO) coated glass, glassy carbon, or platinum)
-
Counter electrode (e.g., platinum wire)
-
Reference electrode (e.g., Ag/AgCl)
Equipment:
-
Potentiostat/Galvanostat
-
Electrochemical cell
-
Nitrogen or argon gas for deaeration
Procedure:
-
Electrolyte Solution: Prepare a solution of the 5-aminothiophene-2-carbonitrile monomer and the supporting electrolyte in anhydrous acetonitrile.
-
Deaeration: Deaerate the solution by bubbling with nitrogen or argon for at least 15-20 minutes to remove dissolved oxygen.
-
Electrochemical Cell Setup: Assemble the three-electrode electrochemical cell with the working, counter, and reference electrodes immersed in the electrolyte solution.
-
Polymerization: Perform electropolymerization using either cyclic voltammetry (CV) or potentiostatic methods.
-
Cyclic Voltammetry: Scan the potential repeatedly between a suitable range (e.g., -0.2 V to +1.5 V vs. Ag/AgCl) at a scan rate of 50-100 mV/s. An increasing current with each cycle indicates polymer film growth on the working electrode.[7]
-
Potentiostatic: Apply a constant potential at which the monomer oxidizes (determined from a preliminary CV scan) for a specific duration to grow the polymer film.
-
-
Washing: After polymerization, carefully remove the working electrode from the cell and rinse it with fresh acetonitrile to remove any unreacted monomer and electrolyte.
-
Drying: Dry the polymer-coated electrode under a stream of nitrogen.
Caption: Comparison of chemical and electrochemical polymerization workflows.
Table 1: Typical Properties of Poly(aminothiophene)s
| Property | Typical Value Range | Characterization Technique |
| Electrical Conductivity | 10⁻⁵ - 10¹ S/cm | Four-Point Probe |
| Optical Band Gap | 1.8 - 2.5 eV | UV-Vis Spectroscopy |
| Thermal Stability (TGA) | Decomposes > 250 °C | Thermogravimetric Analysis |
| Morphology | Granular or fibrillar | SEM, AFM |
Part 3: Application in Organic Field-Effect Transistors (OFETs)
The semiconducting nature of polymers derived from 5-aminothiophene-2-carbonitrile makes them suitable for use as the active layer in organic field-effect transistors (OFETs).[8] The performance of an OFET is highly dependent on the quality of the semiconductor film and the interfaces with the dielectric and electrodes.[9]
Protocol 3: Fabrication of a Bottom-Gate, Top-Contact (BGTC) OFET
This protocol describes the fabrication of a common OFET architecture using a solution-processable poly(aminothiophene).
Materials:
-
Heavily doped silicon wafer with a thermally grown SiO₂ layer (serves as the gate and gate dielectric)
-
Poly(5-aminothiophene-2-carbonitrile) solution in a suitable organic solvent (e.g., chloroform, chlorobenzene)
-
Gold (Au) for source and drain electrodes
-
Cleaning solvents (acetone, isopropanol)
-
Deionized water
Equipment:
-
Spin-coater
-
Hotplate
-
Thermal evaporator
-
Shadow mask for electrode deposition
-
Probe station and semiconductor parameter analyzer
Procedure:
-
Substrate Cleaning: Clean the Si/SiO₂ substrate by sonicating in acetone, isopropanol, and deionized water for 15 minutes each. Dry the substrate with a stream of nitrogen.
-
Surface Treatment (Optional): To improve the interface, the SiO₂ surface can be treated with a self-assembled monolayer (SAM), such as octadecyltrichlorosilane (OTS).
-
Semiconductor Deposition: Spin-coat the poly(5-aminothiophene-2-carbonitrile) solution onto the SiO₂ substrate. The spin speed and solution concentration will determine the film thickness.
-
Annealing: Anneal the semiconductor film on a hotplate (e.g., at 80-120 °C) to remove residual solvent and improve the film morphology and crystallinity.
-
Electrode Deposition: Using a shadow mask to define the source and drain electrodes, thermally evaporate gold (Au) onto the semiconductor layer. A typical channel length is 20-100 µm and channel width is 1-2 mm.
-
Device Characterization: Characterize the OFET using a probe station and semiconductor parameter analyzer to measure the output and transfer characteristics and extract key performance parameters.
Causality Behind Experimental Choices:
-
The heavily doped silicon wafer acts as a conductive gate electrode, and the thermally grown SiO₂ provides a high-quality, pinhole-free dielectric layer.
-
Spin-coating is a simple and widely used technique for depositing uniform thin films from solution.
-
Annealing is crucial for achieving good charge transport in the semiconductor film by promoting molecular ordering.
-
Gold is a common choice for source and drain electrodes due to its high work function, which facilitates hole injection into many p-type organic semiconductors.
Caption: Workflow for the fabrication of a bottom-gate, top-contact OFET.
Table 2: Key Performance Parameters for Polythiophene-Based OFETs
| Parameter | Symbol | Typical Value Range | Significance |
| Field-Effect Mobility | µ | 10⁻⁴ - 1 cm²/Vs | Charge carrier transport efficiency |
| On/Off Current Ratio | I_on/I_off | 10³ - 10⁷ | Switching capability of the transistor |
| Threshold Voltage | V_th | 0 to -20 V | Gate voltage required to turn on the transistor |
Part 4: Application in Azo Dyes
The primary amino group of 5-aminothiophene-2-carbonitrile can be readily diazotized and coupled with various aromatic compounds to produce a wide range of azo dyes.[3] These dyes often exhibit bright colors and good fastness properties.
Protocol 4: Synthesis of a Thiophene-Based Azo Dye
This protocol describes the synthesis of an azo dye by diazotizing 5-aminothiophene-2-carbonitrile and coupling it with a suitable coupling agent, such as N,N-dimethylaniline.
Materials:
-
5-Aminothiophene-2-carbonitrile
-
Concentrated hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
N,N-dimethylaniline (coupling agent)
-
Sodium hydroxide (NaOH) solution
-
Ice
Equipment:
-
Beakers
-
Magnetic stirrer
-
Dropping funnel
-
Buchner funnel and filter paper
Procedure:
-
Diazotization:
-
In a beaker, dissolve 5-aminothiophene-2-carbonitrile (1.0 eq) in a mixture of concentrated HCl and water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0 eq) dropwise while maintaining the temperature below 5 °C. Stir for 15-20 minutes to form the diazonium salt solution.
-
-
Coupling Reaction:
-
In a separate beaker, dissolve N,N-dimethylaniline (1.0 eq) in a dilute HCl solution and cool it to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the cold solution of the coupling agent with vigorous stirring.
-
Make the solution alkaline by adding a cold NaOH solution to promote the coupling reaction. A colored precipitate of the azo dye will form.
-
-
Isolation and Purification:
-
Stir the mixture for another 30 minutes in the ice bath to ensure complete reaction.
-
Collect the dye precipitate by vacuum filtration.
-
Wash the precipitate with cold water to remove any soluble impurities.
-
Recrystallize the crude dye from a suitable solvent (e.g., ethanol) to obtain the pure product.
-
Causality Behind Experimental Choices:
-
The diazotization reaction must be carried out at low temperatures (0-5 °C) because diazonium salts are unstable and can decompose at higher temperatures.
-
The coupling reaction is typically carried out under alkaline conditions for coupling with phenols and under acidic conditions for coupling with anilines, although in this case, a final basification helps to precipitate the product.
-
Vigorous stirring is necessary to ensure proper mixing of the reactants, especially during the coupling step where a precipitate is formed.
Conclusion and Future Outlook
5-Aminothiophene-2-carbonitrile is a testament to the power of molecular design in materials science. Its unique electronic and reactive properties make it a highly valuable precursor for a diverse range of functional materials. The protocols outlined in this guide provide a foundation for researchers to explore and exploit the potential of this versatile building block. As the demand for advanced organic electronic and optical materials continues to grow, we can anticipate that 5-aminothiophene-2-carbonitrile and its derivatives will play an increasingly important role in the development of next-generation technologies, from flexible displays and wearable sensors to advanced coatings and smart textiles.
References
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Electrochemical polymerisation of 5-amino-1,10-phenanthroline onto different substrates. Experimental and theoretical study. (2025). ResearchGate. [Link]
-
In situ chemical oxidative polymerisation for ordered conducting polythiophene nanostructures in presence of dioctyl sodium sulfosuccinate. (2025). ResearchGate. [Link]
-
2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. (2021). ACS Omega. [Link]
-
DYES & DYEING. (n.d.). CDN. [Link]
-
The Synthesis of Azo Dyes. (n.d.). University of Toronto. [Link]
-
Thiophene-Based Azo Dyes and Their Applications in Dyes Chemistry. (2015). IntechOpen. [Link]
-
Oxidative Photopolymerization of 3,4‐Ethylenedioxythiophene (EDOT) via Graphitic Carbon Nitride. (2019). MPG.PuRe. [Link]
-
Green methodologies for the synthesis of 2-aminothiophene. (2022). PMC - PubMed Central. [Link]
-
2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. (2021). ResearchGate. [Link]
-
Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. (2024). The Journal of Organic Chemistry. [Link]
-
Polythiophene-based field-effect transistors with enhanced air stability. (2025). Request PDF. [Link]
-
Recent Advancements in Polythiophene-Based Materials and their Biomedical, Geno Sensor and DNA Detection. (2022). MDPI. [Link]
-
Preparation and Characterization of Poly(5-aminoindole) by using Electrochemical Quartz Crystal Nanobalance Technique. (2014). ResearchGate. [Link]
-
Synthesis and characterization of some novel polythiophene derivatives containing pyrazoline. (2017). PMC - NIH. [Link]
-
Organic field-effect transistors of poly(2,5-bis(3-dodecylthiophen-2-yl)thieno[2,3-b]thiophene) deposited on five different silane self-assembled monolayers. (2008). Chemical Communications. [Link]
-
Electrochemical Polymerization of Thiophene Derivatives attached to Lead Sulfide Nanoparticle. (2016). OpenRiver. [Link]
-
Experiment 8 Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol. (n.d.). The Chinese University of Hong Kong. [Link]
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2009). Arkivoc. [Link]
-
Straightforward Approach for Electrochemical Deposition and Modification of Conductive Polythiophene Thin Films for Bioreceptor Immobilization. (2022). MDPI. [Link]
-
Flexible organic field-effect transistors-based biosensors: progress and perspectives. (2023). NIH. [Link]
-
OFETs: BASIC CONCEPTS AND MATERIAL DESIGNS. (2025). ResearchGate. [Link]
-
Comparative Poly2-Formyl (Pyrrole, Furan, & Thiophene): Synthesis, Characterization and Particle Size. (2013). Інститут металофізики. [Link]
-
Electrochemical Polymerization of Thiophenes in the Presence of Bithiophene or Terthiophene: Kinetics and Mechanism of the Polym. (2025). DTIC. [Link]
-
Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. (2024). ChemRxiv. [Link]
-
Synthesis and Spectroscopic Properties of New Azo Dyes Derived from 3-Ethylthio-5-cyanomethyl-4-phenyl-1,2,4-triazole. (2007). MDPI. [Link]
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- 9. tcichemicals.com [tcichemicals.com]
Application Notes and Protocols: Developing Novel Kinase Inhibitors with a Thiophene Scaffold
Introduction: The Thiophene Scaffold as a Privileged Motif in Kinase Inhibition
Protein kinases, enzymes that catalyze the phosphorylation of proteins, are fundamental regulators of a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most important classes of drug targets.[1][2] The development of small molecule kinase inhibitors has revolutionized the treatment of various cancers and other diseases.[3] Within the medicinal chemist's toolbox, the thiophene ring has emerged as a privileged scaffold in the design of potent and selective kinase inhibitors.[4][5][6]
Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, serves as a versatile bioisostere for the phenyl ring.[7][8] This structural mimicry allows thiophene-based compounds to interact with the ATP-binding site of kinases, a pocket often occupied by adenine's phenyl-like purine ring. However, the thiophene scaffold offers more than just mimicry. The sulfur atom can participate in unique hydrogen bonding and other non-covalent interactions, potentially enhancing binding affinity and selectivity.[4] Furthermore, the thiophene ring presents multiple sites for synthetic modification, enabling extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.[4][9] Numerous FDA-approved drugs incorporate the thiophene moiety, underscoring its significance in medicinal chemistry.[4][5]
This guide provides a comprehensive overview of the principles and methodologies for developing novel kinase inhibitors centered on a thiophene scaffold. It is intended for researchers, scientists, and drug development professionals engaged in kinase inhibitor discovery. We will delve into the strategic design of these inhibitors, provide detailed protocols for their synthesis and biological evaluation, and discuss the interpretation of key experimental data.
I. Design and Strategy for Thiophene-Based Kinase Inhibitors
The rational design of a thiophene-based kinase inhibitor begins with the selection of a kinase target and an understanding of its ATP-binding site. The general strategy involves designing a thiophene core that can be elaborated with various substituents to achieve potent and selective inhibition.
A. Core Principles of Inhibitor Design
-
Scaffold Hopping and Bioisosterism: Thiophene is often employed as a bioisosteric replacement for a phenyl ring in known kinase inhibitors to improve properties like metabolic stability or to explore new intellectual property space.[4][7]
-
Structure-Based Design: When the crystal structure of the target kinase is available, molecular docking studies can be used to predict the binding mode of designed thiophene derivatives. This allows for the rational placement of functional groups to maximize interactions with key amino acid residues in the active site.
-
Fragment-Based Drug Discovery (FBDD): Small thiophene-containing fragments that show weak binding to the target kinase can be identified and then grown or linked to generate more potent inhibitors.
B. Key Structural Motifs and Their Rationale
A common design for thiophene-based kinase inhibitors involves a disubstituted or trisubstituted thiophene ring. For instance, a 2-aminothiophene or a thiophene-3-carboxamide core can serve as an excellent starting point.[10][11]
-
The "Hinge-Binding" Motif: A nitrogen-containing heterocycle (e.g., pyrimidine, pyridine) attached to the thiophene core is often designed to form hydrogen bonds with the "hinge" region of the kinase, a critical interaction for ATP-competitive inhibitors.
-
The "Selectivity Pocket" Group: Substituents at other positions of the thiophene ring are directed towards more variable regions of the ATP-binding site to achieve selectivity over other kinases.
-
The "Solubilizing" Group: Polar functional groups can be incorporated to enhance aqueous solubility and improve pharmacokinetic properties.
The following diagram illustrates the general workflow for the development of kinase inhibitors.
Caption: General workflow for kinase inhibitor drug discovery.
II. Synthesis of Thiophene-Based Kinase Inhibitors
The synthesis of substituted thiophenes is well-established in organic chemistry. The Gewald reaction is a particularly powerful method for the preparation of 2-aminothiophenes, which are versatile intermediates for the synthesis of a wide range of kinase inhibitors.[11]
A. General Synthetic Strategy: Gewald Aminothiophene Synthesis
This protocol describes a general method for synthesizing a 2-aminothiophene-3-carbonitrile, a common starting material.
Protocol 1: Synthesis of a 2-Amino-4,5-dihydrobenzo[b]thiophene-3-carbonitrile Derivative
Materials:
-
Cyclohexanone
-
Malononitrile
-
Elemental Sulfur
-
Morpholine (or other suitable base)
-
Ethanol
-
Standard laboratory glassware and purification equipment (rotary evaporator, flash chromatography system)
Procedure:
-
Knoevenagel Condensation:
-
To a solution of cyclohexanone (1.0 eq) and malononitrile (1.0 eq) in ethanol, add a catalytic amount of morpholine (0.1 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC until the starting materials are consumed.
-
The intermediate cyclohexylidene malononitrile can be isolated by precipitation with water or used directly in the next step.
-
-
Gewald Reaction:
-
To the solution containing the cyclohexylidene malononitrile, add elemental sulfur (1.1 eq).
-
Heat the reaction mixture to 50-60 °C and stir for 4-6 hours.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.
-
The product will often precipitate from the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
If the product does not precipitate, concentrate the reaction mixture under reduced pressure and purify the residue by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient).
-
This 2-aminothiophene intermediate can then be further functionalized, for example, by acylation or coupling reactions, to generate the final kinase inhibitor. Microwave-assisted synthesis can also be employed to accelerate these reactions.[12]
III. Biological Evaluation of Thiophene-Based Kinase Inhibitors
The biological evaluation of novel kinase inhibitors involves a tiered approach, starting with in vitro biochemical assays to determine direct enzyme inhibition, followed by cell-based assays to assess activity in a more physiologically relevant context.[13]
A. In Vitro Kinase Inhibition Assays
In vitro kinase assays are essential for determining the potency of a compound against its target kinase and for assessing its selectivity against a panel of other kinases.[2][14] A common method is the luminescence-based kinase assay, which measures the amount of ATP remaining after the kinase reaction.[15]
Protocol 2: In Vitro Luminescence-Based Kinase Assay
Materials:
-
Recombinant kinase of interest
-
Specific peptide substrate for the kinase
-
ATP
-
Test compounds (thiophene derivatives) dissolved in DMSO
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 96- or 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM, serially diluted to cover a wide concentration range (e.g., 10 µM to 0.1 nM).
-
-
Assay Setup:
-
In each well of the assay plate, add the following:
-
1 µL of diluted test compound or DMSO (for control wells).
-
2 µL of kinase solution (diluted in kinase assay buffer).
-
Incubate for 10-15 minutes at room temperature to allow for compound-enzyme interaction.
-
-
-
Kinase Reaction:
-
Initiate the kinase reaction by adding 2 µL of a solution containing the peptide substrate and ATP (at a concentration close to the Kₘ for the specific kinase) in kinase assay buffer.
-
Incubate the plate at 30 °C for 1 hour (the incubation time may need to be optimized).
-
-
Signal Detection:
-
Stop the kinase reaction and detect the remaining ATP by adding 5 µL of the luminescence-based ATP detection reagent to each well.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is inversely proportional to kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).[2]
-
Table 1: Representative IC₅₀ Data for a Series of Thiophene-Based Kinase Inhibitors
| Compound ID | R1 Group | R2 Group | Target Kinase IC₅₀ (nM) | Off-Target Kinase IC₅₀ (nM) |
| TH-001 | H | Phenyl | 50 | 1200 |
| TH-002 | Cl | Phenyl | 25 | 850 |
| TH-003 | H | 4-Fluorophenyl | 15 | 950 |
| TH-004 | H | 2-Pyridyl | 8 | 400 |
B. Cell-Based Assays
Cell-based assays are crucial for confirming that a compound can penetrate the cell membrane, engage its target, and exert a biological effect.[1][8][16]
Protocol 3: Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)
Materials:
-
Cancer cell line expressing the target kinase
-
Complete cell culture medium
-
Test compounds (thiophene derivatives)
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
96-well clear or opaque tissue culture plates
-
Plate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding:
-
Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the test compounds for 72 hours. Include a DMSO vehicle control.
-
-
Viability Assessment:
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add a solubilizing agent (e.g., DMSO or isopropanol with HCl) and measure the absorbance at 570 nm.
-
For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent to each well, incubate for 10 minutes, and measure the luminescence.
-
-
Data Analysis:
-
The signal is proportional to the number of viable cells.
-
Calculate the percent of cell growth inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the GI₅₀ or IC₅₀ value.
-
Cellular Target Engagement and Pathway Modulation
To confirm that the observed anti-proliferative effect is due to the inhibition of the target kinase, further assays are necessary.
-
Western Blotting: This technique can be used to measure the phosphorylation status of the direct downstream substrate of the target kinase. A potent and specific inhibitor should reduce the level of substrate phosphorylation in a dose-dependent manner.[1]
-
Cellular Thermal Shift Assay (CETSA): This method assesses the direct binding of the inhibitor to the target kinase in intact cells by measuring the thermal stabilization of the protein upon ligand binding.
-
NanoBRET™ Target Engagement Assay: This is a live-cell assay that quantifies compound binding to a specific kinase target.[13][17]
The following diagram illustrates a simplified signaling pathway and the point of intervention by a kinase inhibitor.
Caption: Inhibition of a kinase signaling pathway.
IV. Structure-Activity Relationship (SAR) and Lead Optimization
The data from the in vitro and cell-based assays are used to build a structure-activity relationship (SAR).[10][18][19] The SAR guides the medicinal chemistry effort to design and synthesize new analogs with improved potency, selectivity, and drug-like properties.
For the hypothetical data in Table 1, the following SAR can be deduced:
-
Substitution at R1: The addition of a chloro group at the R1 position (TH-002) doubles the potency compared to the unsubstituted analog (TH-001), suggesting a favorable interaction in a hydrophobic pocket.
-
Substitution at R2:
-
Adding a fluorine atom to the phenyl ring at the R2 position (TH-003) significantly improves potency, likely due to favorable electronic or hydrogen bonding interactions.
-
Replacing the phenyl ring with a 2-pyridyl ring (TH-004) further enhances potency, possibly by forming a key hydrogen bond with the kinase hinge region. This modification also slightly decreases selectivity, which would need to be addressed in further optimization.
-
Lead optimization aims to balance potency and selectivity with other critical properties such as metabolic stability, solubility, permeability, and off-target toxicity to identify a clinical candidate.
V. Conclusion
The thiophene scaffold is a remarkably versatile and effective core for the design of novel kinase inhibitors. Its favorable physicochemical properties and synthetic tractability have led to its incorporation in numerous successful drug discovery programs.[4][5] A systematic approach, combining rational design, efficient synthesis, and a cascade of robust biological assays, is essential for the successful development of thiophene-based kinase inhibitors. The protocols and strategies outlined in this guide provide a solid framework for researchers to embark on or advance their own kinase inhibitor discovery projects.
References
- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Publishing.
- Discovery and history of thiophene compounds in medicinal chemistry. Benchchem.
- Cell-based test for kinase inhibitors. INiTS.
- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.
- Application Notes and Protocols: Synthesis of Kinase Inhibitors Using 5-(Bromomethyl)thiophene-2-carbonitrile. Benchchem.
- Medicinal chemistry-based perspective on thiophene and its derivatives: Exploring the structural insights to discover plausible druggable leads.
- Immuno-oncology Cell-based Kinase Assay Service.
- Application Notes and Protocols for Kinase Activity Assays. Benchchem.
- The Crucial Role of Thiophene Intermediates in Drug Discovery. [No Source Found].
- Spotlight: Cell-based kinase assay form
- Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase. PubMed.
- A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One.
- Design, Synthesis, and Structure-Activity Relationship Studies of Thiophene-3-carboxamide Derivatives as Dual Inhibitors of the c-Jun N-Terminal Kinase. PubMed Central.
- Cell Based Kinase Assays. Luceome Biotechnologies.
- Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity: Future Medicinal Chemistry. Taylor & Francis Online.
- Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. MDPI.
- Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. Organic & Biomolecular Chemistry (RSC Publishing).
- Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. PubMed Central.
- New conditions for the synthesis of thiophenes via the Knoevenagel/Gewald reaction sequence. Application to the synthesis of a multitargeted kinase inhibitor.
- In vitro kinase assay. Protocols.io.
- Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PubMed Central.
- Design and synthesis of disubstituted thiophene and thiazole based inhibitors of JNK. [No Source Found].
- In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducer. Semantic Scholar.
- Structure–activity relationship (SAR)
- Kinase assays. BMG LABTECH.
- Discovery of Potent Dual EGFR/HER2 Inhibitors Based on Thiophene Scaffold Targeting H1299 Lung Cancer Cell Line.
- Discovery of Potent Dual EGFR/HER2 Inhibitors Based on Thiophene Scaffold Targeting H1299 Lung Cancer Cell Line. MDPI.
- FDA-approved small molecule kinase inhibitors-Part 3. BOC Sciences.
- Structure–activity relationship (SAR) of the created compounds.
- Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology.
- SYNTHESIS OF THIOPHENE-CONTAINING HETEROCYCLES AND THEIR APPLICATION AS ANTICANCER AGENTS. D-Scholarship@Pitt.
- Some JAK inhibitors that are FDA approved and/or in clinical trials.
- FDA-Approved Kinase Inhibitors in Preclinical and Clinical Trials for Neurological Disorders. [No Source Found].
Sources
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- 4. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. researchgate.net [researchgate.net]
- 12. Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. reactionbiology.com [reactionbiology.com]
- 14. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
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- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analytical Determination of 5-aminothiophene-2-carbonitrile
For: Researchers, scientists, and drug development professionals
Introduction: The Significance of 5-aminothiophene-2-carbonitrile
5-aminothiophene-2-carbonitrile is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a substituted aminothiophene, it serves as a crucial building block in the synthesis of various biologically active molecules, including pharmaceuticals. The 2-aminothiophene scaffold is present in a range of drugs with diverse therapeutic applications, such as anticancer and antimicrobial agents.[1][2] The precise and accurate detection and quantification of 5-aminothiophene-2-carbonitrile are paramount during drug discovery and development for reaction monitoring, purity assessment, and quality control of final products.
This comprehensive guide provides detailed application notes and validated protocols for the analytical determination of 5-aminothiophene-2-carbonitrile using modern chromatographic and spectroscopic techniques. The methodologies are designed to be robust, reliable, and adaptable to various laboratory settings.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 5-aminothiophene-2-carbonitrile is fundamental for method development.
| Property | Value | Source |
| Molecular Formula | C₅H₄N₂S | [3][4] |
| Molecular Weight | 124.17 g/mol | [3][4] |
| CAS Number | 52532-63-5 | [3][4] |
| Appearance | Solid | |
| Predicted LogP | 1.3 | [3] |
High-Performance Liquid Chromatography (HPLC) for Quantification
High-Performance Liquid Chromatography (HPLC) is the premier technique for the separation, quantification, and purity assessment of 5-aminothiophene-2-carbonitrile due to its high resolution, sensitivity, and reproducibility. A reverse-phase (RP-HPLC) method is typically employed, where the compound is separated on a nonpolar stationary phase with a polar mobile phase.
Principle of Separation
In RP-HPLC, the separation is based on the differential partitioning of the analyte between the stationary phase (e.g., C18) and the mobile phase. 5-aminothiophene-2-carbonitrile, being a moderately polar compound, will have a specific retention time under defined chromatographic conditions, allowing for its separation from impurities and other reaction components. Detection is commonly achieved using a UV-Vis detector, as the thiophene ring and associated chromophores exhibit strong absorbance in the UV region.[5]
Experimental Protocol: RP-HPLC-UV
Instrumentation and Materials:
-
HPLC System: A standard HPLC system with a binary or quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: A C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size) is a good starting point.[6]
-
Chemicals and Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
High-purity water (e.g., Milli-Q)
-
Formic acid or Trifluoroacetic acid (for mobile phase modification)
-
5-aminothiophene-2-carbonitrile standard (of known purity)
-
Chromatographic Conditions:
| Parameter | Recommended Conditions | Rationale |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid | Formic acid helps to protonate silanol groups on the stationary phase and the analyte, leading to better peak shape and reproducibility.[6] |
| Gradient Elution | 0-2 min: 10% B2-15 min: 10-90% B15-18 min: 90% B18-20 min: 10% B | A gradient elution is recommended to ensure the elution of any potential impurities with different polarities and to clean the column effectively after each injection. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and separation efficiency.[7] |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection Wavelength | 254 nm and 280 nm | Thiophene derivatives typically exhibit strong UV absorbance. Monitoring at multiple wavelengths can aid in peak identification and purity assessment. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of the 5-aminothiophene-2-carbonitrile standard and dissolve it in 10 mL of methanol or acetonitrile to prepare a 1 mg/mL stock solution. Further dilute this stock solution with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Solution: Dissolve the sample containing 5-aminothiophene-2-carbonitrile in a suitable solvent (e.g., methanol, acetonitrile) to an estimated concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection to remove particulate matter.
Method Validation:
The analytical method should be validated according to ICH guidelines to ensure its suitability for its intended purpose.[7] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is typically demonstrated by the absence of interfering peaks at the retention time of 5-aminothiophene-2-carbonitrile in a blank chromatogram.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A calibration curve should be generated, and a correlation coefficient (r²) of >0.99 is generally considered acceptable.[8]
-
Accuracy: The closeness of the test results to the true value. This can be assessed by spike/recovery experiments.[8]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).[8]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.[6][8]
Caption: Workflow for HPLC analysis of 5-aminothiophene-2-carbonitrile.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. For 5-aminothiophene-2-carbonitrile, GC-MS can provide both qualitative (mass spectrum) and quantitative (peak area) information.
Principle of Analysis
In GC-MS, the sample is first vaporized and separated based on its boiling point and interaction with the stationary phase in a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, allowing for its unambiguous identification by comparison to spectral libraries.[9]
Experimental Protocol: GC-MS
Instrumentation and Materials:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or triple quadrupole).
-
Column: A nonpolar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness), is generally suitable.[10]
-
Carrier Gas: Helium at a constant flow rate.[9]
-
Reagents:
-
High-purity solvents (e.g., dichloromethane, ethyl acetate) for sample dissolution.
-
Derivatizing agents (e.g., BSTFA) may be necessary if the compound exhibits poor chromatographic performance due to the primary amine group.
-
Chromatographic and Spectrometric Conditions:
| Parameter | Recommended Conditions | Rationale |
| Injector Temperature | 250 °C | Ensures rapid and complete vaporization of the analyte. |
| Injection Mode | Splitless or Split (e.g., 10:1) | Splitless injection is preferred for trace analysis, while a split injection is suitable for higher concentrations. |
| Oven Temperature Program | Initial: 100 °C (hold 2 min)Ramp: 10 °C/min to 280 °C (hold 5 min) | A temperature program allows for the separation of compounds with a range of boiling points. |
| Transfer Line Temperature | 280 °C | Prevents condensation of the analyte before it enters the mass spectrometer. |
| Ion Source Temperature | 230 °C | A standard ion source temperature for electron ionization. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard EI energy provides reproducible fragmentation patterns for library matching.[9] |
| Mass Scan Range | m/z 40-300 | A suitable range to capture the molecular ion and characteristic fragment ions of 5-aminothiophene-2-carbonitrile. |
Sample Preparation:
-
Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate to a concentration of approximately 10-100 µg/mL.
-
If derivatization is required, treat the sample with a suitable silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to improve volatility and peak shape.
-
Inject 1 µL of the prepared sample into the GC-MS.
Caption: General workflow for GC-MS analysis.
Spectroscopic Characterization
Spectroscopic methods are indispensable for the structural elucidation and confirmation of 5-aminothiophene-2-carbonitrile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
-
¹H NMR: The proton NMR spectrum will show distinct signals for the two protons on the thiophene ring and the protons of the amine group. The chemical shifts and coupling constants of the ring protons are characteristic of the substitution pattern.[11]
-
¹³C NMR: The carbon NMR spectrum will show five distinct signals corresponding to the five carbon atoms in the molecule, including the carbon of the nitrile group.
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the functional groups present in the molecule. Key characteristic absorption bands for 5-aminothiophene-2-carbonitrile would include:
-
N-H stretching: Around 3300-3500 cm⁻¹ for the primary amine.
-
C≡N stretching: A sharp, intense band around 2220-2260 cm⁻¹.
-
C=C stretching: In the 1500-1600 cm⁻¹ region for the thiophene ring.
-
C-S stretching: Typically observed in the fingerprint region.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy can be used for quantitative analysis and to provide information about the electronic transitions within the molecule. Thiophene derivatives are known to absorb UV light, and the presence of the amino and nitrile groups will influence the wavelength of maximum absorbance (λmax).[12][13] A UV-Vis spectrum, typically recorded in a solvent like ethanol or acetonitrile, can be used for quick concentration measurements using the Beer-Lambert law, provided a standard of known concentration is available.
Conclusion
The analytical methods detailed in this guide provide a robust framework for the detection, quantification, and characterization of 5-aminothiophene-2-carbonitrile. The choice of method will depend on the specific requirements of the analysis, such as the need for quantitative accuracy (HPLC), definitive identification (GC-MS), or structural confirmation (NMR, IR). Proper method validation is crucial to ensure the reliability of the obtained results in a research and drug development setting.
References
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PubChem. (n.d.). 5-Aminothiophene-2-carbonitrile. National Center for Biotechnology Information. Retrieved from [Link]
- Krasavin, M., et al. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega.
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Metabolomics Platform. (n.d.). MS2. Detailed protocol for the metabolomics analyses. Retrieved from [Link]
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Supplementary Information. (n.d.). Retrieved from [Link]
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University of Johannesburg. (n.d.). Modelling of Aminothiophene-Carbonitrile Derivatives as Potential Drug Candidates for Hepatitis B and C. Retrieved from [Link]
- Ishegbe, J., et al. (2022). Synthesis and Evaluation of Coupler 4-Aryl-2-Aminothiophene-3-Carbonitrile and its Derivatives as Potential Coupling Component in Dye Synthesis. Applied Research Frontiers.
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001CHEMICAL. (n.d.). CAS No. 52532-63-5, 5-Aminothiophene-2-carbonitrile. Retrieved from [Link]
- Hong, S.-J., et al. (2011). 1 H NMR chemical shifts of furan and thiophene protons for compounds 5-8 recorded in CDCl3.
- El-ziaty, A. K., et al. (2022). β-Enaminonitrile in the synthesis of tetrahydrobenzo[b]thiophene candidates with DFT simulation, in vitro antiproliferative assessment, molecular docking, and modeling pharmacokinetics. PubMed Central.
- Krasavin, M., et al. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega.
- Revelant, G., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. PubMed Central.
- Shaik, S. P., et al. (2016). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. International Journal of Pharmacy and Biological Sciences.
- Quiming, N. S., et al. (2023). High-Performance Liquid Chromatography (HPLC) Method Validation for Simultaneous Quantitation of Five Phytoestrogenic Flavonoids. Kimika.
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- Huebschmann, H.-J., et al. (n.d.). Metabolomics Strategies Using GC-MS/MS Technology. Thermo Fisher Scientific.
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ResearchGate. (n.d.). UV-vis absorption spectra of (a) thiophene[1]Rotaxane and (b) polythiophene polyrotaxane. Retrieved from [Link]
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ResearchGate. (n.d.). UV-Vis spectra: (a) TTF-2, TTF-Th, and thiophene; (b) TTF-2, DTTF-Th, and thiophene. Retrieved from [Link]
- Dongala, T., & Long, W. J. (2023). Development and Verification of a Generic Agilent 1260 Infinity II Binary HPLC Method. Agilent Technologies.
- Peixoto, J. C. S., et al. (2024). Validation of an analytical method by HPLC for the quantification of yangambin from the Ocotea duckei species. Boletín Latinoamericano y del Caribe de Plantas Medicinales y Aromáticas.
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Application Notes & Protocols: 5-Aminothiophene-2-carbonitrile in the Synthesis of Anticonvulsant Agents
Abstract
Epilepsy is a prevalent neurological disorder affecting millions globally, and despite a range of available antiepileptic drugs (AEDs), a significant portion of patients remain resistant to treatment or suffer from adverse side effects.[1][2] This necessitates the exploration of novel chemical scaffolds for the development of safer and more effective anticonvulsant agents.[1][3] The thiophene ring is recognized as a "privileged pharmacophore" in medicinal chemistry, integral to the structure of numerous FDA-approved drugs, including the anticonvulsant Tiagabine.[4][5][6] This document provides a detailed guide on the synthesis and application of 5-aminothiophene-2-carbonitrile derivatives as a versatile platform for the discovery of new anticonvulsant candidates. We will delve into the foundational Gewald reaction for the synthesis of the core scaffold, present detailed protocols for subsequent derivatization, and discuss the pharmacological evaluation and structure-activity relationships that guide the design of these potent molecules.
The Thiophene Scaffold: A Foundation for CNS-Active Agents
The five-membered, sulfur-containing heterocyclic compound, thiophene, and its derivatives are of immense interest in drug discovery.[5] Their electron-rich nature and bioisosteric similarity to benzene rings allow them to interact effectively with a wide array of biological targets.[5] The 2-aminothiophene motif, in particular, serves as a crucial starting point for creating diverse molecular libraries.[6] The primary amine and adjacent nitrile group on this scaffold are versatile functional handles, enabling a multitude of chemical transformations to build complex heterocyclic systems with potential therapeutic activities.
The most efficient and widely adopted method for constructing the polysubstituted 2-aminothiophene core is the Gewald reaction .[7][8][9] This one-pot, multi-component reaction offers a straightforward and economical route to these valuable intermediates.[10][11][12]
The Gewald Reaction: Mechanism and Rationale
The Gewald reaction is a condensation between a ketone or aldehyde, an α-cyanoester or a related active methylene nitrile (like malononitrile), and elemental sulfur, typically catalyzed by a base.[8][10] The reaction proceeds through an initial Knoevenagel condensation between the carbonyl compound and the active methylene nitrile to form a stable α,β-unsaturated dinitrile or cyanoester intermediate.[8] The subsequent addition of sulfur, followed by cyclization and tautomerization, yields the final 2-aminothiophene product. The use of microwave irradiation has been shown to improve reaction times and yields.[8]
Caption: Fig. 1: Mechanism of the Gewald Reaction.
Experimental Protocols: Synthesis of the Core Intermediate
This section provides a representative protocol for the synthesis of a 2-aminothiophene-3-carbonitrile derivative using the Gewald reaction. The product of this reaction, 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile, is a versatile precursor for a range of heterocyclic compounds with demonstrated anticonvulsant activity.[13][14]
Protocol 1: Synthesis of 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile
Materials and Reagents:
-
Cyclopentanone
-
Malononitrile
-
Elemental Sulfur
-
Ethanol
-
Diethylamine or Morpholine (base catalyst)
-
Reaction flask with reflux condenser and magnetic stirrer
-
Heating mantle or water bath
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine cyclopentanone (0.1 mol), malononitrile (0.1 mol), and elemental sulfur (0.11 mol) in 50 mL of ethanol.
-
To this stirred suspension, add diethylamine (10 mL) dropwise as a catalyst. The reaction mixture will typically warm up and change color.[12]
-
Heat the mixture in a water bath at 45-50°C with continuous stirring for 2-3 hours.[12] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate the precipitation of the product.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the crude product with cold ethanol to remove any unreacted starting materials and impurities.
-
Recrystallize the solid from ethanol to obtain the pure 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile as a crystalline solid.
-
Dry the product in a vacuum oven. Characterize the final product using IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry to confirm its structure and purity.
Synthetic Elaboration into Potential Anticonvulsant Agents
The synthesized 2-aminothiophene-3-carbonitrile is a key building block. Its amino and nitrile functionalities allow for the construction of more complex, fused heterocyclic systems, such as thienopyrimidines and thienopyridines, which have shown promise as anticonvulsant agents.[13]
Caption: Fig. 2: General Synthetic Workflow.
Protocol 2: Synthesis of a Thieno[2,3-d]pyrimidine Derivative
This protocol describes the synthesis of a fused thienopyrimidine system, a common strategy for developing CNS-active compounds.
Materials and Reagents:
-
2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile (from Protocol 1)
-
Formamide
-
Sand bath or high-temperature heating mantle
-
Reaction vessel suitable for high-temperature reactions
Procedure:
-
Place a mixture of 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile (0.01 mol) and an excess of formamide (20 mL) in a round-bottom flask.
-
Heat the reaction mixture to reflux (approximately 180-190°C) using a sand bath for 2-3 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Pour the cooled reaction mixture into water, which will cause the product to precipitate.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid with water and then a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or dioxane) to yield the pure thieno[2,3-d]pyrimidine derivative.
-
Confirm the structure of the final compound by spectroscopic analysis.
Pharmacological Evaluation and Structure-Activity Insights
The newly synthesized compounds are typically screened for anticonvulsant activity using well-established animal models.
-
Maximal Electroshock (MES) Test: This model is used to identify agents effective against generalized tonic-clonic seizures. The test measures the ability of a compound to prevent the hind limb extension induced by an electrical stimulus.[4]
-
Subcutaneous Pentylenetetrazole (scPTZ) Test: This is a chemoconvulsant model used to identify compounds that can protect against myoclonic and absence seizures. It assesses a compound's ability to prevent or delay the onset of seizures induced by PTZ.[4]
-
Neurotoxicity Screening: The rotarod test is commonly used to assess motor impairment and potential neurological deficits caused by the test compounds at their effective doses.[15]
Mechanism of Action: While the exact mechanisms can vary, many thiophene-based anticonvulsants are thought to exert their effects through modulation of ion channels (voltage-gated sodium and calcium channels) or by enhancing the action of the inhibitory neurotransmitter GABA.[4][16][17] For instance, the approved drug Tiagabine is a selective inhibitor of GABA reuptake.[4]
Structure-Activity Relationship (SAR) Insights: SAR studies are crucial for optimizing lead compounds. For thiophene-based structures, specific substitutions on the thiophene ring and on the elaborated heterocyclic systems can dramatically influence anticonvulsant activity and neurotoxicity.
| Compound Series | Structural Modification | Impact on Anticonvulsant Activity | Reference |
| Pyrrolidine-2,5-diones | Addition of a 3-methylthiophene ring | Provides a key pharmacophoric fragment for activity. | [4] |
| Pyrrolidine-2,5-diones | Introduction of an acetamide linker | May extend the spectrum of activity in both MES and scPTZ tests. | [4] |
| Thienopyrimidines | Substitution on the pyrimidine ring | Modulates lipophilicity and receptor binding, affecting potency and CNS penetration. | [13] |
| Spirobenzothiophenes | Aryl group substitution | The nature and position of substituents on the aryl ring are critical for potency. | [1] |
Conclusion and Future Directions
The 5-aminothiophene-2-carbonitrile scaffold represents a highly valuable and versatile starting point for the synthesis of novel anticonvulsant agents. The Gewald reaction provides a robust and efficient entry to this core structure, which can be readily elaborated into a diverse range of heterocyclic compounds. The thienopyrimidine and related fused systems are particularly promising targets for future drug development efforts.
Future research should focus on expanding the library of derivatives, conducting in-depth mechanistic studies to elucidate specific molecular targets, and utilizing computational tools like molecular docking to guide the rational design of next-generation anticonvulsants with improved efficacy and safety profiles.[17][18]
References
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Obniska, J., et al. (2021). Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione. Molecules, 26(21), 6676. [Link]
-
Malpani, S. G., et al. (2021). Anticonvulsant activity of some mannich bases of 2-aminothiophenes having indole-3-carboxaldehyde against strychnine, picrotoxin, lithiumpilocarpine-induced seizures. ResearchGate. [Link]
-
Design and Evaluation of Thiophene Incorporated Benzothiazepines targeting GABA-A receptor as Anticonvulsant. ResearchGate. [Link]
-
A green chemistry approach to gewald reaction. (2011). Der Pharma Chemica. [Link]
-
Gewald Reaction. Organic Chemistry Portal. [Link]
-
Gewald reaction. Wikipedia. [Link]
-
El-Sharkawy, K. A., et al. (2012). Uses of 2-Amino-5,6-dihydro-4H-cyclopenta [b] thiophene-3-carbonitrile in the Synthesis of Heterocyclic Compounds with Anticonvulsant, Behavioral and CNS Antidepressant Activities. International Research Journal of Pure and Applied Chemistry. [Link]
-
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (2024). RSC Medicinal Chemistry. [Link]
-
Pevarello, P., et al. (1998). Synthesis and anticonvulsant activity of a new class of 2-[(arylalky)amino]alkanamide derivatives. Journal of Medicinal Chemistry, 41(4), 579-90. [Link]
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ResearchGate. [Link]
-
Microwave-Accelerated Gewald Reaction: Synthesis of 2-Aminothiophenes. ResearchGate. [Link]
-
Synthesis and anticonvulsant activity of new 3'-aryl- 7-bromo-spiro[[4]benzothiophene-3,2'-[4][17] thiazolidine]-2,4'-dione deriv. (2010). Oriental Journal of Chemistry. [Link]
-
Shaquiquzzaman, M., et al. (2013). Synthesis, anticonvulsant and neurotoxicity evaluation of some new pyrimidine-5-carbonitrile derivatives. Saudi Pharmaceutical Journal, 21(2), 193-200. [Link]
-
(PDF) Uses of 2-Amino-5,6-dihydro-4H-cyclopenta [b] thiophene-3-carbonitrile in the Synthesis of Heterocyclic Compounds with Anticonvulsant, Behavioral and CNS Antidepressant Activities. ResearchGate. [Link]
-
Aghaei, M., et al. (2023). Design, Synthesis, Anticonvulsant Evaluation, and Molecular Docking Studies of New GABAA Agonist Derivatives. Pharmaceutical Sciences. [Link]
-
Synthesis and Antiepileptic Evaluation of Some New Thiophene Incorporated 1,5-Benzothiazepine Derivatives. (2023). Research Journal of Pharmacy and Technology. [Link]
-
Iaroshenko, V. O., et al. (2017). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. The Journal of Organic Chemistry, 82(15), 8094-8106. [Link]
-
Severina, H., et al. (2020). Synthesis, docking study, and pharmacological evaluation of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine as anticonvulsant agents. Journal of Applied Pharmaceutical Science, 10(7), 001-008. [Link]
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Technical Support Center: Synthesis of 5-Aminothiophene-2-carbonitrile
Welcome to the technical support center for the synthesis of 5-aminothiophene-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to improve the yield and purity of this valuable heterocyclic building block.
Introduction
5-Aminothiophene-2-carbonitrile is a key intermediate in the synthesis of various pharmaceuticals and functional materials. Unlike the more commonly synthesized 2-aminothiophene-3-carbonitriles prepared via the Gewald reaction, the synthesis of the 5-amino-2-carbonitrile isomer typically proceeds through a two-step pathway involving the nitration of a thiophene-2-carbonitrile precursor followed by the reduction of the resulting nitro group. This guide will focus on optimizing this synthetic route.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of 5-aminothiophene-2-carbonitrile, providing potential causes and actionable solutions.
Part 1: Nitration of Thiophene-2-carbonitrile
Question: My nitration reaction is resulting in a low yield of the desired 5-nitrothiophene-2-carbonitrile and a mixture of isomers.
Answer:
The regioselectivity of electrophilic nitration on the thiophene ring is highly sensitive to reaction conditions and the directing effects of the substituent. The electron-withdrawing nature of the cyano group at the 2-position deactivates the thiophene ring towards electrophilic attack and primarily directs nitration to the 5-position. However, improper control of reaction conditions can lead to the formation of other isomers and side products.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Incorrect Nitrating Agent or Conditions | The choice and concentration of the nitrating agent are critical. A mixture of fuming nitric acid and sulfuric acid is a common and effective nitrating agent for thiophenes. | Use a well-defined nitrating mixture, such as fuming nitric acid in acetic anhydride or a mixture of concentrated nitric and sulfuric acids. The ratio of these acids can influence the outcome. |
| Reaction Temperature Too High | Elevated temperatures can lead to decreased regioselectivity and an increase in side reactions, including oxidation of the thiophene ring, which can result in dark, tarry byproducts.[1] | Maintain a low reaction temperature, typically between 0-10°C, using an ice bath to control any exotherm. Slow, dropwise addition of the nitrating agent is crucial.[1] |
| Formation of Di-nitro Byproducts | If the reaction is left for too long or if an excess of the nitrating agent is used, dinitration can occur, reducing the yield of the desired mononitrated product. | Carefully control the stoichiometry of the nitrating agent (typically 1.0-1.2 equivalents). Monitor the reaction progress closely using Thin Layer Chromatography (TLC) to determine the optimal reaction time. |
| Oxidation of the Thiophene Ring | The appearance of a pink or dark red color in the reaction mixture can indicate oxidation of the thiophene ring, a common side reaction with strong oxidizing agents like nitric acid.[1] | Ensure the reaction is carried out under controlled temperature and that the addition of the nitrating agent is slow and steady. The solution should ideally maintain a light brown color.[1] |
Part 2: Reduction of 5-Nitrothiophene-2-carbonitrile
Question: The reduction of my 5-nitrothiophene-2-carbonitrile is incomplete or results in a low yield of the desired 5-aminothiophene-2-carbonitrile.
Answer:
The reduction of an aromatic nitro group is a common transformation, but the presence of other functional groups, such as the nitrile, requires careful selection of the reducing agent and reaction conditions to avoid unwanted side reactions.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Inefficient Reducing Agent | Not all reducing agents are equally effective for this transformation. Some may be too harsh and reduce the nitrile group, while others may be too mild for complete conversion. | Zinc dust in the presence of a proton source like ammonium chloride is a reported effective and selective method for this reduction.[2] Other options include catalytic hydrogenation (e.g., with Pd/C) or using other metals like tin or iron in acidic media. |
| Incomplete Reaction | Insufficient reaction time or an inadequate amount of the reducing agent can lead to incomplete conversion of the starting material. | Ensure a sufficient excess of the reducing agent is used (e.g., 10 equivalents of zinc dust and ammonium chloride).[2] Monitor the reaction by TLC until the starting material is fully consumed. |
| Product Degradation | The resulting 5-aminothiophene-2-carbonitrile can be sensitive to air and light, leading to discoloration and degradation, which can lower the isolated yield. | Work up the reaction promptly after completion. It is advisable to handle the purified product under an inert atmosphere (e.g., nitrogen or argon) and store it in a dark, cool place. |
| Difficult Product Isolation | The product may have some solubility in the aqueous phase during workup, leading to losses. | During the workup, after filtering off the solid catalyst/reagents, ensure the aqueous layer is thoroughly extracted multiple times with a suitable organic solvent (e.g., ethyl acetate) to maximize product recovery.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the most reliable synthetic route to 5-aminothiophene-2-carbonitrile?
A1: A robust and commonly employed method is a two-step synthesis starting from thiophene-2-carbonitrile. The first step is the electrophilic nitration of the thiophene ring at the 5-position, followed by the reduction of the nitro group to an amine.[2]
Q2: Why is the Gewald reaction not suitable for the synthesis of 5-aminothiophene-2-carbonitrile?
A2: The Gewald reaction is a multicomponent reaction that typically yields 2-aminothiophenes with substitution at the 3, 4, and 5-positions. The specific substitution pattern of 5-aminothiophene-2-carbonitrile is not directly accessible through the standard Gewald reaction mechanism, which builds the thiophene ring from acyclic precursors.
Q3: What are the key safety precautions to consider during this synthesis?
A3: Both fuming nitric acid and concentrated sulfuric acid are highly corrosive and strong oxidizing agents; they should be handled with extreme care in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The nitration reaction can be exothermic and should be carefully controlled. Zinc dust is flammable and should be handled away from ignition sources.
Q4: How can I purify the final product, 5-aminothiophene-2-carbonitrile?
A4: After the workup, the crude product can often be purified by recrystallization from a suitable solvent or solvent mixture. Alternatively, column chromatography on silica gel can be employed for higher purity. Due to its potential sensitivity, it is recommended to perform purification steps relatively quickly and protect the purified compound from prolonged exposure to air and light.
Detailed Experimental Protocols
Protocol 1: Synthesis of 5-Nitrothiophene-2-carbonitrile
This protocol is adapted from general procedures for the nitration of thiophene derivatives.
Materials:
-
Thiophene-2-carbonitrile
-
Fuming nitric acid
-
Acetic anhydride
-
Ice
-
Deionized water
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve thiophene-2-carbonitrile (1.0 eq.) in acetic anhydride.
-
Cool the solution to 0-5°C in an ice-salt bath.
-
Slowly add fuming nitric acid (1.1 eq.) dropwise to the stirred solution, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, continue stirring the reaction mixture at 0-5°C for 1-2 hours, monitoring the progress by TLC.
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Allow the ice to melt, and collect the precipitated solid by vacuum filtration.
-
Wash the solid thoroughly with cold water until the washings are neutral.
-
Dry the product under vacuum to obtain 5-nitrothiophene-2-carbonitrile.
Protocol 2: Synthesis of 5-Aminothiophene-2-carbonitrile
This protocol is based on a reported procedure for the reduction of 5-nitrothiophene-2-carbonitrile.[2]
Materials:
-
5-Nitrothiophene-2-carbonitrile
-
Methanol
-
Ammonium chloride (NH₄Cl)
-
Activated zinc dust
-
Diatomaceous earth (Celite)
-
Ethyl acetate
-
Water
-
Brine
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Suspend 5-nitrothiophene-2-carbonitrile (1.0 eq.) in methanol in a round-bottom flask.
-
Add an aqueous solution of ammonium chloride (10 eq.).
-
To the stirred suspension, add activated zinc dust (10 eq.) portion-wise. The reaction is exothermic, so the addition rate may need to be controlled to maintain room temperature.
-
Stir the reaction mixture vigorously at room temperature for 30 minutes. Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of diatomaceous earth to remove the zinc particles.
-
Concentrate the filtrate under reduced pressure to remove the methanol.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic extracts, wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 5-aminothiophene-2-carbonitrile as a solid.[2]
Visualizations
Synthetic Workflow Diagram
Caption: Synthetic pathway for 5-aminothiophene-2-carbonitrile.
Troubleshooting Logic Diagram
Caption: Troubleshooting workflow for the synthesis.
References
-
2-nitrothiophene. Organic Syntheses Procedure. Available at: [Link]
-
5-Nitrothiophene-2-carbonitrile. Cheméo. Available at: [Link]
-
5-NITROTHIOPHENE-2-CARBONITRILE. Seven Chongqing Chemdad Co. Available at: [Link]
-
2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. PubMed Central. Available at: [Link]
-
5-Aminothiophene-2-carbonitrile | C5H4N2S | CID 14531140. PubChem. Available at: [Link]
-
Design, synthesis, molecular docking of new thiopyrimidine-5- carbonitrile derivatives and their cytotoxic activity against HepG2 cell line. Available at: [Link]
-
CAS No. 52532-63-5, 5-Aminothiophene-2-carbonitrile. 001CHEMICAL. Available at: [Link]
-
Green and efficient technique for the three component synthesis of 2-aminothiophenes using ball-milling method through Gewald reaction. Sciforum. Available at: [Link]
-
(PDF) 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ResearchGate. Available at: [Link]
-
2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines | ACS Omega. ACS Publications. Available at: [Link]
-
Green methodologies for the synthesis of 2-aminothiophene. PubMed Central. Available at: [Link]
-
5-Methyl-2-((2-nitrophenyl)amino)-3-thiophenecarbonitrile. Wikipedia. Available at: [Link]
Sources
Technical Support Center: Troubleshooting the Synthesis of 5-Aminothiophene-2-Carbonitrile
Introduction
Welcome to the technical support guide for the synthesis of 5-aminothiophene-2-carbonitrile and its derivatives. This molecule is a vital heterocyclic building block in medicinal chemistry and materials science, valued for its role in constructing a wide range of biologically active compounds.[1][2] The most common and efficient route to this scaffold is the Gewald multicomponent reaction.[3][4]
This guide is designed for researchers, chemists, and drug development professionals. It moves beyond a simple protocol to provide in-depth, field-proven insights into the common challenges and side reactions encountered during the Gewald synthesis. Here, we address specific issues in a question-and-answer format, explaining the underlying chemical principles and offering robust, actionable solutions.
Core Concept: The Gewald Reaction Pathway
The Gewald reaction is a one-pot synthesis that brilliantly combines a carbonyl compound (an aldehyde or ketone), an active methylene nitrile (such as malononitrile), and elemental sulfur in the presence of a basic catalyst.[5] The reaction elegantly proceeds through three key stages:
-
Knoevenagel-Cope Condensation: The base catalyzes the condensation of the carbonyl compound and the active methylene nitrile to form a stable α,β-unsaturated nitrile intermediate (a Knoevenagel adduct).[5][6]
-
Sulfur Addition: The α,β-unsaturated intermediate reacts with elemental sulfur. The precise mechanism of sulfur ring-opening and addition is complex but results in a sulfurated intermediate.[6][7]
-
Cyclization & Tautomerization: The sulfurated intermediate undergoes an intramolecular cyclization, followed by tautomerization, to yield the final, stable 2-aminothiophene aromatic ring.[5]
Caption: The streamlined, ideal pathway of the Gewald reaction.
Troubleshooting Guide & FAQs
This section addresses the most common problems encountered during the synthesis. Each question represents a real-world experimental challenge, followed by a detailed explanation and a set of validated troubleshooting steps.
Question 1: "My yield is low and TLC analysis shows unreacted starting materials. What's the primary cause?"
This is one of the most frequent issues and almost always points to an inefficient initial Knoevenagel-Cope condensation .[8] This first step is the foundation of the entire synthesis; if it fails, the subsequent sulfur addition and cyclization cannot proceed effectively.
Causality & Expert Analysis:
The Knoevenagel-Cope condensation is a base-catalyzed reaction that produces water as a byproduct.[8] The success of this step is highly dependent on the reactivity of your carbonyl compound, the choice of base, and the reaction conditions.
-
Reactivity: Less reactive ketones (e.g., sterically hindered or electron-rich ketones) require more optimized conditions than highly reactive aldehydes.
-
Base Selection: The base's role is critical. It must be strong enough to deprotonate the active methylene nitrile but not so strong that it promotes unwanted side reactions. Secondary amines like morpholine and piperidine are often preferred as they also act as nucleophilic catalysts.[8]
-
Water Removal: The water generated can inhibit the reaction equilibrium. While often run in protic solvents like ethanol where this effect is minimal, for particularly stubborn reactions, removing water can be beneficial.[8]
Troubleshooting Protocol:
-
Verify Reagent Purity: Ensure all starting materials and solvents are pure and, if necessary, freshly distilled. Impurities can poison catalysts and interfere with the reaction.[9]
-
Optimize the Base: The choice of base is the most critical parameter.[8] If you see poor conversion, consider screening different bases.
-
Start with Morpholine: It is the most common and generally effective catalyst for this reaction.
-
Switch to a Stronger Base: For less reactive ketones, a stronger base like piperidine or triethylamine may be necessary.[8]
-
Adjust Catalyst Loading: Typically, the base is used in catalytic amounts (0.2-0.5 eq), but optimizing this loading can improve performance.[9]
-
-
Increase Temperature: Gently warming the reaction mixture (e.g., to 50-60 °C) can often drive the condensation to completion. Monitor by TLC to avoid the onset of polymerization.[9]
| Parameter | Recommendation & Rationale | Primary Sources |
| Base Catalyst | Morpholine: General-purpose, highly effective for most substrates. | [8][9] |
| Piperidine: A stronger base, useful for less reactive ketones. | [8] | |
| Triethylamine (TEA): A non-nucleophilic base, can be effective but may require longer reaction times. | [8] | |
| Solvent | Ethanol / Methanol: Common, effective protic solvents that facilitate the reaction. | [9][10] |
| DMF: A polar aprotic solvent, can be useful for substrates with poor solubility. | [9][10] | |
| Temperature | 50-80 °C: A typical range. Start lower and increase if the reaction is sluggish. | [9] |
Question 2: "My reaction mixture turned into a dark brown, tarry mess. What happened and is it salvageable?"
A dark, tarry appearance is a clear sign of polymerization and/or the formation of complex polysulfides .[8] This is typically caused by excessive reaction temperatures.
Causality & Expert Analysis:
At elevated temperatures, the α,β-unsaturated nitrile intermediates or even the starting materials can begin to polymerize.[8] Furthermore, the reaction of elemental sulfur at high temperatures can lead to the formation of various polysulfide species, which contribute to the dark coloration and complicate product isolation.[6][8]
Troubleshooting Protocol:
-
Strict Temperature Control: This is the most crucial factor. Do not allow the reaction temperature to exceed the optimal range for your specific substrates (typically 50-80 °C). Use an oil bath and a temperature controller for precise regulation.[8][9]
-
Monitor Reaction Progress: Use TLC to determine when the reaction is complete. Prolonged heating after completion significantly increases the risk of decomposition and tar formation.[9][11]
-
Ensure Reagent Purity: Impurities can sometimes catalyze polymerization pathways.[8]
-
Salvage Strategy: While difficult, salvaging the product is sometimes possible.
-
Cool the mixture and try to precipitate the product by pouring it into ice-cold water.[9]
-
If a solid forms, attempt to purify it by extensive washing with a non-polar solvent (like hexanes) to remove tar, followed by recrystallization from a suitable solvent (like ethanol).
-
Question 3: "I'm observing a significant byproduct that I suspect is a dimer. How can I minimize its formation?"
Your suspicion is likely correct. Dimerization of the α,β-unsaturated nitrile intermediate is a well-known and common competing side reaction in the Gewald synthesis.[8][12]
Causality & Expert Analysis:
Once the Knoevenagel intermediate is formed, it faces a kinetic competition:
-
Intramolecular Cyclization (Desired): The intermediate reacts with sulfur and cyclizes to form the thiophene ring.
-
Intermolecular Dimerization (Undesired): Two molecules of the intermediate react with each other. This pathway is highly sensitive to reaction conditions.[8][12]
Caption: Competing pathways for the key reaction intermediate.
Troubleshooting Protocol:
-
Optimize Reaction Temperature: Dimer formation is highly temperature-dependent. A systematic temperature screen can help identify the sweet spot where the desired cyclization outcompes dimerization.[8]
-
Adjust the Rate of Reagent Addition: Slow, controlled addition of reagents (especially the base or sulfur) can keep the instantaneous concentration of the reactive intermediate low, thus favoring the first-order intramolecular cyclization over the second-order intermolecular dimerization.[8][11]
-
Modify the Solvent: The choice of solvent can influence the relative rates of the two competing pathways. Experimenting with different solvents (e.g., switching from ethanol to DMF) may shift the balance in favor of the desired product.[8]
-
Consider a Two-Step Procedure: For particularly problematic substrates, isolating the Knoevenagel intermediate first, purifying it, and then reacting it with sulfur and base in a separate step can completely eliminate the dimerization issue.[8][10]
Standard Experimental Protocol: Gewald Synthesis of a 2-Aminothiophene Derivative
This protocol provides a general, robust starting point for the synthesis.[9]
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the ketone (1.0 eq.), the active methylene nitrile (e.g., malononitrile, 1.0 eq.), and a suitable solvent (e.g., ethanol, 5-10 mL per mmol of ketone).
-
Sulfur Addition: Add elemental sulfur (1.1 eq.) to the mixture. The sulfur may not fully dissolve initially.
-
Catalyst Addition: With vigorous stirring, add a basic catalyst, such as morpholine (0.3 eq.), dropwise to the suspension.
-
Reaction: Heat the reaction mixture to 50-60 °C using a controlled-temperature oil bath. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.
-
Work-up & Isolation: Once the reaction is complete (as judged by TLC), cool the mixture to room temperature. Pour the reaction mixture into a beaker of ice-cold water with vigorous stirring.
-
Purification: The solid product will precipitate. Collect the solid by vacuum filtration, wash it thoroughly with cold water, and then a small amount of cold ethanol to remove impurities. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol).
General Troubleshooting Workflow
When encountering issues, follow a logical diagnostic process. This workflow helps to systematically identify and resolve the root cause of the problem.
Caption: A systematic workflow for troubleshooting common Gewald reaction issues.
References
- BenchChem Technical Support.Common side reactions in the Gewald synthesis of aminothiophenes.
-
Wikipedia. Gewald reaction. Available at: [Link]
- Puterová, Z., Krutošíková, A., & Végh, D. (2010).Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246.
-
ACS Publications. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. Available at: [Link]
- BenchChem Technical Support.Troubleshooting low yields in domino reactions for thiophene synthesis.
- ACS Publications.Computational investigations on the mechanism of the Gewald reaction.
-
Organic Chemistry Portal. Gewald Reaction. Available at: [Link]
-
Gomha, S. M., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. PMC - PubMed Central. Available at: [Link]
-
Der Pharma Chemica. A green chemistry approach to gewald reaction. Available at: [Link]
-
University of Rochester, Department of Chemistry. Tips & Tricks: (How to Improve) Yield. Available at: [Link]
-
Arkivoc. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Available at: [Link]
-
Dotsenko, V. V., et al. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions.... ACS Omega. Available at: [Link]
-
ACS Omega. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis.... Available at: [Link]
- Arkivoc.Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes.
- Google Patents.Process for the purification of thiophene.
-
ResearchGate. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis.... Available at: [Link]
-
Sciforum. Green and efficient technique for the three component synthesis of 2-aminothiophenes.... Available at: [Link]
Sources
- 1. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gewald Reaction [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Gewald reaction - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Computational investigations on the mechanism of the Gewald reaction - American Chemical Society [acs.digitellinc.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. arkat-usa.org [arkat-usa.org]
- 11. Tips & Tricks [chem.rochester.edu]
- 12. quod.lib.umich.edu [quod.lib.umich.edu]
Technical Support Center: Optimizing Reaction Conditions for Aminothiophene Derivatives
Welcome to the technical support center for the synthesis of aminothiophene derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of aminothiophene synthesis, with a primary focus on the Gewald reaction. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your reaction conditions and achieve high yields and purity.
Introduction to Aminothiophene Synthesis
Substituted 2-aminothiophenes are a critical class of heterocyclic compounds, forming the core scaffold of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2] The Gewald reaction, a one-pot multicomponent reaction, is the most common and versatile method for their synthesis.[2][3] It involves the condensation of a ketone or aldehyde with an active methylene nitrile (such as ethyl cyanoacetate or malononitrile) in the presence of elemental sulfur and a basic catalyst.[2][3]
While seemingly straightforward, the Gewald reaction is often plagued by challenges such as low yields, difficult purifications, and the formation of persistent side products. This guide provides practical, field-proven insights to overcome these common hurdles.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Gewald reaction?
A1: The Gewald reaction proceeds through a multi-step sequence:
-
Knoevenagel-Cope Condensation: The reaction is initiated by a base-catalyzed condensation between the carbonyl compound and the active methylene nitrile to form a stable α,β-unsaturated nitrile intermediate.[3][4][5]
-
Sulfur Addition: Elemental sulfur (typically S₈) is activated by the base and adds to the α-carbon of the unsaturated nitrile.[1][5]
-
Cyclization and Tautomerization: The sulfur-containing intermediate then undergoes an intramolecular cyclization, followed by tautomerization to yield the final 2-aminothiophene product.[3][5]
Caption: Generalized workflow of the Gewald reaction mechanism.
Q2: My reaction mixture has turned into a dark, tarry mess. What is the cause and how can I prevent it?
A2: A dark, tarry reaction mixture is a common issue, often caused by polymerization of starting materials or intermediates, or the formation of complex polysulfides.[6] The primary culprit is usually excessive heat. To prevent this, carefully control the reaction temperature, aiming for a gentle reflux or the lower end of the recommended temperature range for your specific substrates. Slow, controlled addition of reagents can also help to manage exothermic reactions that may lead to overheating.[5]
Q3: I'm observing a significant byproduct with a molecular weight that appears to be double that of my expected intermediate. What is it and how can I minimize its formation?
A3: You are likely observing the dimerization of the α,β-unsaturated nitrile intermediate formed during the Knoevenagel-Cope condensation.[5] This is a frequent side reaction that competes with the desired intramolecular cyclization. To minimize its formation:
-
Optimize Reaction Temperature: The rate of dimerization is highly sensitive to temperature. A systematic screening of temperatures can help you find the optimal balance for your specific reaction.
-
Control Reagent Addition: Slow and controlled addition of the carbonyl compound or active methylene nitrile can help to keep the concentration of the intermediate low, thus favoring the intramolecular cyclization over the intermolecular dimerization.[5]
-
Solvent Choice: The polarity of the solvent can influence the relative rates of the desired reaction and the dimerization side reaction. Experimenting with different solvents may be beneficial.
Troubleshooting Guide: Low Yield and Side Product Formation
This section provides a structured approach to diagnosing and resolving common issues encountered during the synthesis of aminothiophene derivatives.
| Issue | Potential Cause | Troubleshooting & Optimization Strategies |
| Low or No Product Yield | Inefficient Knoevenagel-Cope Condensation | Base Selection: The choice of base is critical. For less reactive ketones, a stronger base may be necessary. Screen common bases such as piperidine, morpholine, and triethylamine.[6] Water Removal: This condensation step produces water, which can inhibit the reaction. Using a Dean-Stark apparatus or adding a dehydrating agent can drive the equilibrium toward the product.[6] |
| Poor Sulfur Solubility or Reactivity | Solvent Choice: Polar solvents like ethanol, methanol, or DMF generally improve the solubility and reactivity of elemental sulfur. Temperature: Gently heating the reaction mixture (typically to 40-60 °C) can enhance sulfur's reactivity. However, avoid excessive heat to prevent side reactions. | |
| Sterically Hindered Substrates | Two-Step Protocol: For sterically hindered ketones, a one-pot reaction is often inefficient. A two-step procedure, where the α,β-unsaturated nitrile is first isolated and then reacted with sulfur and base, is generally more effective.[7] Microwave Irradiation: Microwave-assisted synthesis can significantly reduce reaction times and improve yields for challenging substrates. | |
| Formation of Tarry Byproducts | Polymerization/Polysulfide Formation | Temperature Control: Maintain a steady and moderate reaction temperature. Avoid aggressive heating. Reagent Purity: Ensure all starting materials and solvents are pure and dry, as impurities can catalyze polymerization. |
| Dimerization of Intermediate | High Concentration of α,β-Unsaturated Nitrile | Slow Reagent Addition: Add the carbonyl compound or active methylene nitrile dropwise over a period of time to keep the intermediate concentration low.[5] Solvent Screening: Test different solvents to find one that favors the intramolecular cyclization. |
| Difficult Purification | Complex Reaction Mixture | Work-up Procedure: If your product has some water solubility, standard aqueous work-ups can lead to product loss. Consider alternative extraction solvents or a direct crystallization from the reaction mixture. Chromatography Optimization: For column chromatography, experiment with different solvent systems. A gradient elution from a non-polar solvent (like hexane) to a more polar solvent (like ethyl acetate) is often effective.[8] |
Detailed Experimental Protocols
Protocol 1: One-Pot Synthesis of Ethyl 2-amino-4-phenylthiophene-3-carboxylate
This protocol is a general guideline for a standard one-pot Gewald reaction.
Materials:
-
Acetophenone (1.0 eq)
-
Ethyl cyanoacetate (1.0 eq)
-
Elemental sulfur (1.1 eq)
-
Morpholine (0.2 eq)
-
Ethanol
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add acetophenone, ethyl cyanoacetate, and ethanol.
-
Add the morpholine to the mixture and stir at room temperature for 10 minutes.
-
Add the elemental sulfur in one portion.
-
Heat the reaction mixture to a gentle reflux (approximately 55-65 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).[9]
-
After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature and then place it in an ice bath to induce crystallization.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from ethanol to obtain the purified ethyl 2-amino-4-phenylthiophene-3-carboxylate.
Caption: Workflow for the one-pot synthesis of a 2-aminothiophene derivative.
Protocol 2: Two-Step Synthesis for Sterically Hindered Ketones
This two-step approach is recommended for substrates that give low yields in the one-pot procedure.[7]
Step 1: Synthesis of the α,β-Unsaturated Nitrile
-
Combine the sterically hindered ketone (1.0 eq), the active methylene nitrile (1.0 eq), and a suitable solvent (e.g., toluene) in a round-bottom flask equipped with a Dean-Stark apparatus.
-
Add a catalytic amount of a suitable base (e.g., piperidine).
-
Reflux the mixture until the theoretical amount of water has been collected in the Dean-Stark trap.
-
Cool the reaction mixture and remove the solvent under reduced pressure. The crude α,β-unsaturated nitrile can often be used in the next step without further purification.
Step 2: Cyclization to the 2-Aminothiophene
-
Dissolve the crude α,β-unsaturated nitrile from Step 1 in a suitable solvent (e.g., ethanol).
-
Add elemental sulfur (1.1 eq) and a base (e.g., morpholine, 1.0 eq).
-
Heat the mixture to a gentle reflux and monitor by TLC.
-
Upon completion, cool the reaction mixture and isolate the product by filtration and recrystallization as described in Protocol 1.
Purification Strategies
The purification of 2-aminothiophene derivatives can be challenging due to their polarity and potential for decomposition on silica gel.
Recrystallization: This is the preferred method for purification when a solid product is obtained. Ethanol is a commonly used solvent.[1] If the product is an oil, attempting to triturate it with a non-polar solvent like hexane may induce crystallization.
Column Chromatography: If recrystallization is ineffective, column chromatography may be necessary.
-
Solvent System: A gradient elution is often most effective. Start with a non-polar solvent system (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).[8] A typical gradient might be from 0% to 20% ethyl acetate in hexane.
-
Stationary Phase: Standard silica gel is commonly used. However, for particularly sensitive compounds, deactivated silica or alumina may be a better choice.
-
TLC Analysis: Before running a column, it is crucial to determine an appropriate solvent system using TLC. The ideal Rf value for the desired product is typically around 0.3.
Mechanistic Insights into Side Reactions
A deeper understanding of the mechanisms behind common side reactions can aid in their prevention.
Caption: Competing pathways for the α,β-unsaturated nitrile intermediate.
The dimerization of the α,β-unsaturated nitrile is a bimolecular reaction, meaning its rate is dependent on the concentration of the intermediate.[5] By keeping the concentration of this intermediate low through slow addition of reagents, the unimolecular (intramolecular) cyclization to the desired product is favored. High temperatures can also increase the rate of the dimerization reaction, hence the need for careful temperature control.
References
-
Sharma, J., & Champagne, P. A. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. [Link]
- Channagiri, L. S., et al. (2015). A green chemistry approach to gewald reaction. Der Pharma Chemica, 7(1), 248-251.
-
Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. [Link]
-
Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar. [Link]
-
Tayebee, R., et al. (2013). Commercial Zinc Oxide: A Facile, Efficient, and Eco-friendly Catalyst for the One-Pot Three-Component Synthesis of Multisubstituted 2-Aminothiophenes via the Gewald Reaction. ResearchGate. [Link]
-
Wang, T., et al. (2010). An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. Organic Chemistry Portal. [Link]
-
Duvauchelle, V., Meffre, P., & Benfodda, Z. (2022). Green methodologies for the synthesis of 2-aminothiophene. PMC. [Link]
-
Mack, J., & Shumba, M. (2014). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. MDPI. [Link]
-
Wikipedia contributors. (2023). Gewald reaction. Wikipedia. [Link]
-
Liang, F., et al. (2013). First Gewald reaction ignited by sodium polysulfide: Greener ultrasound-promoted synthesis of substituted 2-aminothiophenes in the absence of catalyst. ResearchGate. [Link]
-
Biotage. (2023). How to purify peptides using a step gradient in flash column chromatography. Biotage. [Link]
- Reddy, T. R., et al. (2015). A CaO catalyzed facile one pot synthesis of 2-aminothiophenes using Gewald reaction. Der Pharma Chemica, 7(5), 187-193.
-
University of Rochester, Department of Chemistry. (n.d.). Solvent Systems for Flash Column Chromatography. University of Rochester. [Link]
-
Sabnis, R. W. (2016). The Gewald reaction in dye chemistry. ResearchGate. [Link]
-
Chemistry For Everyone. (2025). What Is Gradient Elution In Chromatography?. YouTube. [Link]
-
Scribd. (n.d.). Synthesis of 2 Aminofurans and 2 Aminothiophenes. Scribd. [Link]
-
Request PDF. (2025). Microwave-Accelerated Gewald Reaction: Synthesis of 2-Aminothiophenes. Request PDF. [Link]
- Prasad, K. C., et al. (2015). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. International Journal of Pharmacy and Biological Sciences, 5(2), 1-7.
-
Li, T. (2023). Overcoming Synthetic Challenges in Medicinal Chemistry. Wiley-VCH. [Link]
Sources
- 1. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. reddit.com [reddit.com]
- 9. ijpbs.com [ijpbs.com]
stability issues and degradation of 5-aminothiophene-2-carbonitrile
Welcome to the technical support guide for 5-aminothiophene-2-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues and degradation pathways encountered during the storage, handling, and experimental use of this versatile heterocyclic building block. As a compound bearing a nucleophilic amino group, an electron-rich thiophene ring, and an electrophilic nitrile moiety, 5-aminothiophene-2-carbonitrile exhibits a unique reactivity profile that can lead to challenges if not handled correctly. This guide provides in-depth, experience-driven advice to help you anticipate and troubleshoot these issues, ensuring the integrity of your starting materials and the success of your synthetic endeavors.
Part 1: Frequently Asked Questions (FAQs) about Stability and Handling
This section addresses the most common questions regarding the stability and proper handling of 5-aminothiophene-2-carbonitrile.
FAQ 1: What are the optimal storage conditions for 5-aminothiophene-2-carbonitrile?
Proper storage is the first and most critical step in preventing the degradation of 5-aminothiophene-2-carbonitrile. Due to its sensitivity to atmospheric conditions, the following storage protocols are strongly recommended:
-
Temperature: Store at 2-8°C. Refrigeration slows down potential degradation pathways, including polymerization and oxidative processes.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen. This is crucial to prevent oxidation of the electron-rich aminothiophene system.
-
Light: Keep in a dark place, as the compound can be light-sensitive. Amber vials or containers wrapped in aluminum foil are recommended.
-
Moisture: The compound should be stored in a dry environment. The use of a desiccator is advised. Containers must be kept tightly sealed to prevent the ingress of moisture, which can lead to hydrolysis of the nitrile group.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C | Minimizes kinetic rate of degradation reactions. |
| Atmosphere | Inert (Argon, Nitrogen) | Prevents oxidation of the amino group and thiophene ring. |
| Light | Dark | Avoids light-induced degradation or polymerization. |
| Moisture | Dry (Desiccator) | Prevents hydrolysis of the nitrile functionality. |
FAQ 2: I've noticed my solid 5-aminothiophene-2-carbonitrile has changed color over time, from a light tan to a darker brown/black. What could be the cause?
A change in color is a common visual indicator of degradation. This is most often due to a combination of oxidation and polymerization. The primary amino group and the electron-rich thiophene ring are susceptible to oxidation, which can be initiated by air and light. This process can generate radical species that initiate polymerization, leading to the formation of colored, insoluble oligomers or polymers.
To mitigate this, always handle the solid under an inert atmosphere as much as possible and store it according to the conditions outlined in FAQ 1.
FAQ 3: Are there any solvents I should avoid when working with 5-aminothiophene-2-carbonitrile?
While 5-aminothiophene-2-carbonitrile is soluble in many common organic solvents, certain types should be used with caution, especially for prolonged reaction times or storage in solution:
-
Protic Solvents (e.g., Methanol, Ethanol): While often used for reactions like the Gewald synthesis, prolonged storage in these solvents is not recommended. The amino group can participate in hydrogen bonding, and the solvent can act as a proton source, potentially facilitating side reactions.
-
Strongly Acidic or Basic Media: These conditions can promote the hydrolysis of the nitrile group to either a carboxylic acid or an amide.
-
Oxidizing Solvents: Avoid solvents that may contain peroxides (e.g., aged ethers like THF or dioxane) as they can directly oxidize the thiophene ring or the amino group.
For reactions, it is always best to use freshly distilled or anhydrous solvents to minimize unwanted side reactions.
Part 2: Troubleshooting Experimental Issues
This section provides a deeper dive into specific problems that may arise during experiments involving 5-aminothiophene-2-carbonitrile and offers systematic approaches to their resolution.
Issue 1: Low Yields and Complex Reaction Mixtures in Nucleophilic Substitution Reactions
Scenario: You are performing a nucleophilic substitution reaction at the amino group (e.g., acylation, alkylation) and observe a low yield of your desired product, accompanied by multiple unidentified side products in your TLC or LC-MS analysis.
Potential Causes and Troubleshooting Steps:
-
Self-Polymerization: 5-aminothiophene-2-carbonitrile can act as both a nucleophile (amino group) and an electrophile (thiophene ring, especially if oxidized), leading to self-polymerization under certain conditions.
-
Troubleshooting:
-
Control Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Use a Stoichiometric Amount of Base: If a base is required, use a non-nucleophilic, sterically hindered base (e.g., 2,6-lutidine, proton sponge) to deprotonate the amino group without promoting side reactions. Avoid strong bases which can deprotonate other positions.
-
Dilution: Working at higher dilutions can disfavor intermolecular polymerization reactions.
-
-
-
Oxidation of the Thiophene Ring: The thiophene sulfur can be oxidized to a sulfoxide or sulfone, especially in the presence of oxidizing agents or air. These oxidized species are more electrophilic and can lead to a cascade of decomposition products.
-
Troubleshooting:
-
Degas Solvents: Ensure all solvents are thoroughly degassed before use to remove dissolved oxygen.
-
Inert Atmosphere: Maintain a strict inert atmosphere (argon or nitrogen) throughout the entire experimental setup and workup.
-
-
Issue 2: Unexpected Formation of Amide or Carboxylic Acid Byproducts
Scenario: Your reaction is carried out under seemingly anhydrous conditions, yet you isolate byproducts corresponding to the hydrolysis of the nitrile group.
Potential Causes and Troubleshooting Steps:
-
Trace Moisture: Even small amounts of water in your reagents or solvents can lead to nitrile hydrolysis, especially if the reaction is heated or if acidic/basic conditions are generated in situ.
-
Troubleshooting:
-
Dry Solvents: Use freshly distilled solvents or solvents from a solvent purification system.
-
Dry Reagents: Ensure all other reagents are anhydrous. Solid reagents can be dried in a vacuum oven.
-
Molecular Sieves: Add activated molecular sieves to the reaction mixture to scavenge any trace amounts of water.
-
-
-
Reagent-Mediated Hydrolysis: Some reagents can facilitate the hydrolysis of the nitrile group. For example, certain Lewis acids can coordinate to the nitrile nitrogen, making it more susceptible to nucleophilic attack by any available water.
-
Troubleshooting:
-
Reagent Purity: Check the purity of your reagents for any acidic or basic impurities.
-
Alternative Catalysts: If a Lewis acid is suspected to be the culprit, consider alternative, less oxophilic catalysts.
-
-
Part 3: Visualizing Degradation Pathways
To aid in understanding the potential stability issues, the following diagrams illustrate the hypothesized primary degradation pathways for 5-aminothiophene-2-carbonitrile.
Caption: Oxidative degradation pathway of 5-aminothiophene-2-carbonitrile.
Caption: Hydrolytic degradation of the nitrile group.
Part 4: Experimental Protocols for Purity Assessment
To ensure the quality of your 5-aminothiophene-2-carbonitrile before use, the following analytical procedures are recommended.
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method can be used to assess the purity of the starting material and to monitor the progress of reactions.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Gradient Example: Start with 95% A, ramp to 5% A over 15 minutes, hold for 2 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
Sample Preparation: Dissolve a small amount of the compound in the mobile phase at the initial conditions.
Expected Results: A pure sample should show a single major peak. The appearance of earlier eluting peaks may indicate more polar degradation products (e.g., hydrolyzed species), while later eluting peaks or a broad unresolved hump could suggest the presence of oligomers.
Protocol 2: Structural Confirmation by ¹H NMR Spectroscopy
¹H NMR is a quick and effective way to check for major degradation.
-
Solvent: DMSO-d₆ or CDCl₃.
-
Analysis:
-
Fresh Sample: Look for the characteristic peaks of the thiophene protons and the broad singlet of the amino protons. The integration should be consistent with the structure.
-
Degraded Sample: The presence of broad, unresolved signals in the baseline can indicate polymeric impurities. Significant changes in the chemical shifts or the appearance of new peaks could indicate oxidation or hydrolysis. For example, the formation of the amide would show new, distinct NH₂ signals.
-
By implementing these storage, handling, and analytical protocols, researchers can significantly mitigate the stability issues associated with 5-aminothiophene-2-carbonitrile, leading to more reliable and reproducible experimental outcomes.
References
-
Gewald Reaction: The synthesis and applications of 2-aminothiophenes are extensively reviewed in the context of the Gewald reaction. While not focused on degradation, these resources provide foundational knowledge on the compound's reactivity.
-
Oxidation of Thiophenes: For insights into the potential oxidative degradation p
-
Schröder, D. (2009). The Chemistry of Thiophene-S-oxides. Chemical Reviews, 109(10), 5131-5166. [Link]
-
- Safety Data Sheets (SDS)
-
Analytical Methods for Degradation Products: General guidance on the techniques used to identify and quantify degradation products in pharmaceutical substances.
-
Ahuja, S., & Alsante, K. M. (Eds.). (2003). Handbook of Isolation and Characterization of Impurities in Pharmaceuticals. Academic Press. [Link]
-
Technical Support Center: Gewald Reaction Synthesis of 5-Aminothiophene-2-carbonitriles
Welcome to the technical support resource for the Gewald multicomponent reaction. This guide is designed for researchers, chemists, and drug development professionals to navigate the synthesis of 5-aminothiophene-2-carbonitriles, providing in-depth troubleshooting, frequently asked questions, and validated protocols. As Senior Application Scientists, we aim to combine established chemical principles with practical, field-tested insights to ensure your experimental success.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems encountered during the Gewald reaction in a direct question-and-answer format.
Q1: My reaction has resulted in a low or non-existent yield of the desired 5-aminothiophene-2-carbonitrile. What are the likely causes?
A1: Low or no yield is a common issue that can typically be traced back to one of several factors related to reactants, catalysts, or reaction conditions.
-
Ineffective Knoevenagel Condensation: The reaction's first step is a Knoevenagel-Cope condensation between the carbonyl compound and the active methylene nitrile (e.g., malononitrile)[1][2]. If this step fails, the subsequent thiophene ring formation cannot occur. This may be due to an insufficiently strong base or steric hindrance from the carbonyl compound.
-
Poor Sulfur Solubility/Reactivity: Elemental sulfur (S₈) has low solubility in many organic solvents at lower temperatures, which can limit its availability for the reaction[1].
-
Solution: Ensure the reaction temperature is sufficient to dissolve the sulfur (typically 40-60 °C in solvents like ethanol or DMF). Gentle heating and vigorous stirring are crucial. Some protocols utilize microwave assistance to improve reaction rates and yields[4].
-
-
Inappropriate Base Selection: The base is not just a catalyst but a reactant that influences the entire reaction sequence. While secondary amines like morpholine or diethylamine are classic choices, their basicity and nucleophilicity must be matched to the substrates[2][5].
-
Solution: If using a ketone that is prone to self-condensation, a less nucleophilic base like triethylamine might be preferable. Conversely, for less reactive ketones, a stronger base like morpholine is often required. A catalytic amount of an ammonium salt (e.g., ammonium acetate) can also be effective[6].
-
Q2: The reaction mixture has turned into a dark brown, intractable tar. What went wrong and how can I prevent it?
A2: Tar formation is a classic sign of polymerization and/or the formation of complex polysulfides, often driven by excessive heat[7].
-
Causality: The Gewald reaction is exothermic. Uncontrolled temperature can accelerate side reactions. High temperatures can promote the polymerization of the α,β-unsaturated nitrile intermediate or lead to uncontrolled reactions with sulfur, forming long-chain polysulfides that appear as dark, viscous material[7].
-
Preventative Measures:
-
Strict Temperature Control: Maintain the reaction temperature within the optimal range, typically not exceeding 50-60 °C. Use a water or oil bath for stable heating.
-
Controlled Reagent Addition: For highly reactive substrates, consider the slow, portion-wise addition of elemental sulfur to the mixture of the carbonyl compound, nitrile, and base. This helps to manage the exotherm and minimize the concentration of reactive intermediates at any given time.
-
Solvent Choice: Using a solvent in which the intermediates have moderate solubility can help prevent them from concentrating and polymerizing. Ethanol, methanol, or DMF are common choices[3].
-
Q3: My final product is contaminated with unreacted starting materials and a significant side product. How do I improve purity?
A3: This points to an incomplete reaction or the prevalence of a competing reaction pathway. The most common side reaction is the dimerization of the Knoevenagel intermediate[7].
-
Understanding the Side Reaction: The α,β-unsaturated nitrile formed in the first step can act as a Michael acceptor. Another molecule of the deprotonated active methylene nitrile can attack it, leading to a dimer. This pathway competes directly with the desired sulfur addition[7][8].
-
Optimization Strategies:
-
Adjust Stoichiometry: Ensure a slight excess of sulfur is used to favor the sulfur addition pathway over dimerization.
-
Order of Addition: Adding the base catalyst last to a mixture of the carbonyl, nitrile, and sulfur can sometimes favor the desired reaction sequence.
-
Purification Protocol: If side products are unavoidable, purification is key.
-
Recrystallization: 2-Aminothiophenes are often crystalline solids. Recrystallization from a suitable solvent like ethanol or an ethyl acetate/hexane mixture is highly effective for removing impurities[9].
-
Column Chromatography: For oily products or complex mixtures, silica gel chromatography is the method of choice. A gradient elution with hexanes and ethyl acetate is typically effective[1].
-
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanistic role of the base in the Gewald reaction?
A1: The base plays a multifaceted role. Initially, it acts as a catalyst to deprotonate the active methylene nitrile, generating a carbanion. This carbanion then attacks the carbonyl compound in a Knoevenagel-Cope condensation[1][8]. Subsequently, the base facilitates the addition of sulfur and the final intramolecular cyclization by promoting the necessary proton transfers[2][3]. The choice of base (e.g., morpholine, triethylamine, piperidine) is critical and can significantly influence reaction outcomes[3][5].
Q2: How critical is the choice of solvent? Can the reaction be performed under solvent-free conditions?
A2: The solvent solubilizes the reactants, particularly elemental sulfur, and helps to control the reaction temperature. Polar aprotic solvents like DMF or alcohols like ethanol are commonly used because they facilitate the ionic intermediates[3]. However, green chemistry approaches have demonstrated that the reaction can be successful in water or even under solvent-free conditions, often with microwave or ball-milling assistance[1][5]. Solvent-free methods can be advantageous by increasing reaction rates and simplifying work-up, and may even allow the use of a catalytic amount of base[5].
Q3: What are the key intermediates in the Gewald reaction pathway?
A3: The generally accepted mechanism involves a sequence of well-defined steps[2][8]. The key intermediates are:
-
The Knoevenagel-Cope Adduct: An α,β-unsaturated nitrile formed from the condensation of the carbonyl compound and the active methylene compound[1].
-
Thiolate Intermediate: The Knoevenagel adduct is deprotonated to form a resonance-stabilized anion, which then attacks the elemental sulfur ring (S₈) to form a polysulfide species. This eventually leads to a key thiolate intermediate[8].
-
Cyclized Intermediate: This thiolate undergoes an intramolecular nucleophilic attack on the nitrile group (a Thorpe-Ziegler cyclization) to form a five-membered ring[3].
-
Final Product: Tautomerization of the cyclic imine intermediate leads to the stable, aromatic 2-aminothiophene product[3].
Standard Laboratory Protocol
This protocol describes a representative synthesis of a 5-aminothiophene-2-carbonitrile derivative.
Objective: To synthesize 2-amino-4-phenylthiophene-3-carbonitrile from acetophenone and malononitrile.
Materials & Reagents
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| Acetophenone | 120.15 | 1.20 g (1.18 mL) | 10.0 |
| Malononitrile | 66.06 | 0.66 g | 10.0 |
| Elemental Sulfur | 32.07 | 0.35 g | 11.0 |
| Morpholine | 87.12 | 0.96 g (0.96 mL) | 11.0 |
| Ethanol | 46.07 | 20 mL | - |
Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add acetophenone (10.0 mmol), malononitrile (10.0 mmol), elemental sulfur (11.0 mmol), and ethanol (20 mL).
-
Initiation: Begin stirring the mixture at room temperature. Slowly add morpholine (11.0 mmol) to the suspension using a pipette.
-
Reaction: Heat the reaction mixture to 50 °C using a water bath. The suspension should gradually dissolve to form a clear, yellowish solution, which may darken over time. Maintain the temperature and continue stirring for 2-4 hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a 3:1 Hexane:Ethyl Acetate eluent system. The disappearance of the starting materials and the appearance of a new, UV-active spot indicates product formation.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to precipitate the product.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol to remove soluble impurities.
-
Purification: The crude product can be further purified by recrystallization from ethanol to yield pale yellow crystals. Dry the purified product under vacuum.
Troubleshooting the Protocol
References
-
A green chemistry approach to gewald reaction. Der Pharma Chemica.
-
El-Sayed, N. N. E., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. Future Journal of Pharmaceutical Sciences, 8(1), 49.
-
Request PDF: Microwave-Accelerated Gewald Reaction: Synthesis of 2-Aminothiophenes.
-
Request PDF: Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes.
-
Mack, J. & Shumba, M. (2015). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Molbank, 2015(2), M852.
-
Putz, G., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246.
-
Request PDF: Gewald reaction: Synthesis, properties and applications of substituted 2-aminothiophenes.
-
Yi, W-B., et al. (2012). An Efficient Synthesis of 2-Aminothiophenes via the Gewald Reaction Catalyzed by an N-Methylpiperazine-Functionalized Polyacrylonitrile Fiber. Synlett, 23(17), 2535-2539.
-
Putz, G., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(1), 209-246.
-
BenchChem. Common side reactions in the Gewald synthesis of aminothiophenes.
-
Jorner, K., et al. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv.
Sources
- 1. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. arkat-usa.org [arkat-usa.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
minimizing byproduct formation in thiophene synthesis
Welcome to the Technical Support Center for Thiophene Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of thiophene-based compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your reactions effectively. This center is structured to address specific challenges you may encounter, with a focus on minimizing byproduct formation to ensure the integrity and yield of your target molecules.
I. Understanding and Mitigating Byproduct Formation in Thiophene Synthesis
The synthesis of substituted thiophenes is a cornerstone of heterocyclic chemistry, with broad applications in medicinal chemistry and materials science.[1] However, the path to pure thiophenes is often complicated by the formation of unwanted byproducts. Understanding the mechanisms of these side reactions is the first step toward rationally designing experiments that minimize their occurrence. This guide will delve into the intricacies of the most common thiophene syntheses, providing you with the knowledge to anticipate and overcome these challenges.
II. Troubleshooting Guide: The Paal-Knorr Thiophene Synthesis
The Paal-Knorr synthesis is a classic and widely used method for preparing thiophenes from 1,4-dicarbonyl compounds.[2][3] While robust, it is not without its pitfalls, the most common being the formation of furan byproducts.[4][5]
Q1: I am observing a significant amount of a furan byproduct in my Paal-Knorr reaction. What is the cause and how can I minimize it?
A1: The formation of a furan byproduct is a common competing pathway in the Paal-Knorr thiophene synthesis. This occurs because the sulfurizing agents, such as phosphorus pentasulfide (P₄S₁₀) and Lawesson's reagent, also act as dehydrating agents, which can promote the cyclization and dehydration of the 1,4-dicarbonyl starting material to form the furan.[5] It is a common misconception that the furan is an intermediate on the path to the thiophene; rather, they are products of parallel reaction pathways.[5][6]
Causality: The relative rates of thionation (leading to thiophene) and dehydration (leading to furan) are influenced by the choice of sulfurizing agent and the reaction temperature. P₄S₁₀ is a harsh reagent and can aggressively promote dehydration, especially at elevated temperatures.[4]
Strategies for Minimizing Furan Byproduct Formation:
| Strategy | Recommendation | Rationale |
| Choice of Sulfurizing Agent | Switch from phosphorus pentasulfide (P₄S₁₀) to Lawesson's reagent.[7] | Lawesson's reagent is a milder and more efficient thionating agent, leading to better selectivity for the thiophene product over the furan byproduct.[8] |
| Reaction Temperature | Maintain the lowest effective temperature for the reaction to proceed. | Higher temperatures favor the dehydration pathway leading to furan formation. Careful temperature control is crucial for minimizing this byproduct. |
| Reaction Time | Monitor the reaction progress closely by TLC or GC-MS and stop the reaction once the starting material is consumed. | Prolonged reaction times, especially at elevated temperatures, can increase the formation of the furan byproduct and potentially lead to product degradation. |
| Reagent Stoichiometry | Use a sufficient excess of the sulfurizing agent. | Ensuring an adequate amount of the sulfurizing agent can help to favor the thionation pathway over the competing dehydration reaction.[5] |
| Purity of Starting Material | Ensure the 1,4-dicarbonyl compound is of high purity. | Impurities in the starting material can potentially interfere with the desired reaction pathway and lead to the formation of side products. |
Experimental Protocol: Minimizing Furan Formation with Lawesson's Reagent
-
To a solution of the 1,4-dicarbonyl compound (1.0 equiv) in anhydrous toluene (0.2 M), add Lawesson's reagent (0.5 equiv).
-
Heat the reaction mixture to 80 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by TLC every hour.
-
Upon completion (typically 2-4 hours), cool the reaction to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
DOT Diagram: Competing Pathways in Paal-Knorr Synthesis
Caption: Competing pathways in the Paal-Knorr synthesis.
III. Troubleshooting Guide: The Gewald Aminothiophene Synthesis
The Gewald synthesis is a powerful one-pot reaction for the preparation of 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester, and elemental sulfur.[9] Common issues include low yields due to inefficient initial condensation, and the formation of polymeric or dimeric byproducts.[10]
Q2: My Gewald reaction mixture has turned into a dark, tarry mess, and the yield of my desired 2-aminothiophene is very low. What is happening and how can I fix it?
A2: A dark brown or tarry reaction mixture is often indicative of polymerization or the formation of complex polysulfides. This is typically caused by excessively high reaction temperatures.[10] At elevated temperatures, the starting materials or the reactive intermediates can polymerize, leading to a significant decrease in the yield of the desired product.[10]
Causality: The Gewald reaction proceeds through a Knoevenagel condensation to form an α,β-unsaturated nitrile intermediate.[9] This intermediate is susceptible to side reactions, especially at high temperatures. Dimerization of this intermediate is a common competing reaction that leads to unwanted byproducts.[10]
Strategies for Minimizing Polymerization and Dimerization:
| Strategy | Recommendation | Rationale |
| Temperature Control | Maintain a reaction temperature between 40-60 °C. | The formation of dimeric and polymeric byproducts is highly sensitive to temperature. A systematic temperature screen can help identify the optimal range for your specific substrates.[10] |
| Rate of Reagent Addition | Add the base catalyst (e.g., morpholine or triethylamine) dropwise to the reaction mixture. | Slow, controlled addition of the base can favor the desired intramolecular cyclization over intermolecular side reactions.[10] |
| Solvent Choice | Use polar solvents like ethanol, methanol, or DMF. | These solvents generally enhance the solubility and reactivity of elemental sulfur at moderate temperatures.[11] |
| Purity of Starting Materials | Ensure that the ketone/aldehyde and α-cyanoester are of high purity. | Impurities can catalyze polymerization and other side reactions. |
| Two-Step Procedure | For particularly challenging or sterically hindered substrates, consider a two-step approach. | First, isolate the α,β-unsaturated nitrile from the Knoevenagel condensation. Then, in a separate step, react the purified intermediate with sulfur and a base. This can significantly improve the yield by avoiding the decomposition of starting materials under the one-pot conditions.[11] |
Experimental Protocol: Optimized One-Pot Gewald Synthesis
-
In a round-bottom flask, combine the ketone or aldehyde (1.0 equiv), the α-cyanoester (1.0 equiv), and elemental sulfur (1.1 equiv) in ethanol (0.5 M).
-
Stir the mixture at room temperature.
-
Slowly add morpholine (1.1 equiv) dropwise over 15 minutes.
-
Heat the reaction mixture to 50 °C and stir for 2-6 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to obtain the pure 2-aminothiophene.
DOT Diagram: Troubleshooting Low Yield in Gewald Synthesis
Caption: Troubleshooting workflow for low yields in the Gewald synthesis.
IV. Troubleshooting Guide: The Fiesselmann Thiophene Synthesis
The Fiesselmann synthesis provides access to 3-hydroxy-2-thiophenecarboxylic acid derivatives through the condensation of α,β-acetylenic esters with thioglycolic acid derivatives.[12][13]
Q3: My Fiesselmann synthesis is giving a complex mixture of products, and I am having difficulty isolating the desired 3-hydroxythiophene. What are the likely side reactions?
A3: The Fiesselmann synthesis can be prone to side reactions if the reaction conditions are not carefully controlled. The base-catalyzed nature of the reaction can lead to several competing pathways.
Causality: The reaction proceeds via a conjugate addition of the thioglycolate to the α,β-acetylenic ester, followed by cyclization.[12] The use of a strong base can lead to a Dieckmann-like condensation, resulting in ketone byproducts.[4] Additionally, incomplete reaction or side reactions of the starting materials can lead to a complex crude product mixture.
Strategies for Improving Selectivity in the Fiesselmann Synthesis:
| Strategy | Recommendation | Rationale |
| Base Selection | Use a milder base, such as sodium ethoxide in ethanol, and maintain a low temperature during the initial addition. | A strong base can promote undesired side reactions like the Dieckmann condensation.[4] |
| Stoichiometry | Use a slight excess of the thioglycolic acid derivative. | This can help to ensure the complete consumption of the α,β-acetylenic ester and drive the reaction towards the desired product. |
| Reaction Monitoring | Closely monitor the reaction by TLC to avoid the formation of degradation products from prolonged reaction times. | The 3-hydroxythiophene product can be susceptible to decomposition under basic conditions. |
| Purification Strategy | The acidic nature of the 3-hydroxythiophene product can be exploited for purification. An acid-base extraction can be an effective way to separate it from neutral byproducts. |
Experimental Protocol: Selective Fiesselmann Synthesis
-
To a solution of sodium ethoxide (prepared from sodium metal in absolute ethanol), cool the mixture to 0 °C.
-
Slowly add a solution of the thioglycolic acid ester (1.1 equiv) in ethanol.
-
Add the α,β-acetylenic ester (1.0 equiv) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, neutralize the reaction with a dilute solution of hydrochloric acid.
-
Extract the product with diethyl ether.
-
Wash the organic layer with water and brine, dry over magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
V. Frequently Asked Questions (FAQs)
Q: Can I use microwave irradiation to improve my thiophene synthesis?
A: Yes, microwave-assisted synthesis has been shown to be beneficial for several thiophene syntheses, including the Paal-Knorr and Gewald reactions.[9][14] It can often lead to significantly reduced reaction times and improved yields, especially for challenging substrates.
Q: I am having trouble purifying my thiophene product from oligomeric byproducts. What are the best techniques?
A: The purification of thiophenes from oligomeric or polymeric byproducts can be challenging. For solid products, recrystallization is often the most effective method.[11] If your product is an oil or difficult to recrystallize, flash column chromatography on silica gel is a standard approach. In some cases, for volatile thiophenes, distillation under reduced pressure can be effective. For persistent impurities, preparative HPLC may be necessary.
Q: Are there any safety concerns I should be aware of during thiophene synthesis?
A: Yes, several safety precautions should be taken. Many sulfurizing agents, such as P₄S₁₀ and Lawesson's reagent, can release toxic hydrogen sulfide (H₂S) gas upon contact with moisture or during the reaction.[5] Therefore, all reactions should be conducted in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
VI. References
-
Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54.
-
Organic Chemistry Portal. (n.d.). Thiophene synthesis. Retrieved from [Link]
-
Wikipedia. (2023, October 29). Paal–Knorr synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Thiophene Synthesis. Retrieved from [Link]
-
Research and Reviews. (2022). Derivatives and Synthesis of Heterocyclic Compound: Thiophene. Retrieved from [Link]
-
jOeCHEM. (2020, April 11). Paal-Knorr Synthesis of Furans, Pyrroles, and Thiophenes [Video]. YouTube. [Link]
-
Quora. (2020, January 15). What is the Paal-Knorr synthesis of a thiophene mechanism? Retrieved from [Link]
-
Wikipedia. (2023, April 15). Fiesselmann thiophene synthesis. Retrieved from [Link]
-
Scribd. (n.d.). 1fiesselmann Thiophene Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Gewald Reaction. Retrieved from [Link]
-
Scribd. (n.d.). Thiophene and Furan Synthesis Methods. Retrieved from [Link]
-
Filo. (2024, October 27). Fiesselmann thiophene synthesis. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Retrieved from [Link]
-
MDPI. (2016). A Novel Donor-Acceptor Thiophene-Containing Oligomer Comprising Dibenzothiophene-S,S-dioxide Units for Solution-Processable Organic Field Effect Transistor. Retrieved from [Link]
-
Arkivoc. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Retrieved from [Link]
-
ACS Publications. (2020). Thiophene Modification of the Pt/SOD Catalyst to Enhance Catalytic Selectivity in Hydrogenation Reactions. Retrieved from [Link]
-
ResearchGate. (2016). The Gewald reaction in dye chemistry. Retrieved from [Link]
-
Springer. (2015). Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. Retrieved from [Link]
-
ResearchGate. (1965). Hinsberg synthesis. Retrieved from [Link]
-
Wikipedia. (2023, October 29). Gewald reaction. Retrieved from [Link]
-
ResearchGate. (2006). Synthesis of α-Thiophene Oligomers via Organotin Compounds. Retrieved from [Link]
-
ResearchGate. (2018). Proposed mechanism for the Gewald condensation reaction. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Selective Separation of Thiophene Derivatives Using Metal–Organic Frameworks-Based Membranes. Retrieved from [Link]
-
YouTube. (2019, August 14). Hinsberg Synthesis of Thiophene: Application of Stobbe Condensation Reaction (Lecture 3). Retrieved from [Link]
-
PubMed. (2025). Thiophene Derivatives as Versatile Precursors for (Hetero)Arene and Natural Product Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Lawesson's Reagent. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 8. Retrieved from [Link]
Sources
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 3. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]
- 6. quora.com [quora.com]
- 7. rroij.com [rroij.com]
- 8. Lawesson's Reagent [organic-chemistry.org]
- 9. Gewald reaction - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Fiesselmann thiophene synthesis - Wikipedia [en.wikipedia.org]
- 13. scribd.com [scribd.com]
- 14. Thiophene synthesis [organic-chemistry.org]
Technical Support Center: Scale-Up Challenges for Aminothiophene Carbonitrile Production
Welcome to the Technical Support Center for Aminothiophene Carbonitrile Synthesis. This guide is designed for researchers, scientists, and drug development professionals who are transitioning the synthesis of these critical heterocyclic building blocks from the bench to a larger scale. We will address common challenges, troubleshooting scenarios, and frequently asked questions with a focus on the underlying chemical principles to empower you to make informed decisions during process development.
A crucial point of clarification is the distinction between aminothiophene isomers. The most common and industrially significant route, the Gewald reaction, produces 2-aminothiophenes . Your query for 5-aminothiophene-2-carbonitrile points to a different isomer that requires a distinct synthetic strategy, as the Gewald methodology is not directly applicable. This guide will therefore be presented in two parts to provide comprehensive support:
-
Part 1: Addresses the scale-up challenges for the synthesis of the requested 5-aminothiophene-2-carbonitrile , which typically involves a multi-step pathway on a pre-formed thiophene ring.
-
Part 2: Focuses on the extensive and well-documented challenges of scaling up the Gewald reaction for producing the more common 2-aminothiophene isomers, as this is a frequent objective in pharmaceutical development.
Part 1: Troubleshooting the Scale-Up of 5-Aminothiophene-2-carbonitrile
The synthesis of 5-aminothiophene-2-carbonitrile is not a one-pot reaction and generally proceeds via the nitration of a 2-substituted thiophene, followed by reduction. This presents a unique set of scale-up challenges compared to condensation chemistries.
Frequently Asked Questions & Troubleshooting
Q1: My nitration of 2-cyanothiophene is resulting in low yields and significant isomeric impurities. What is the root cause and how can I improve selectivity?
A: This is a classic challenge of electrophilic aromatic substitution on a substituted thiophene ring. The cyano group at the 2-position is deactivating and directs incoming electrophiles primarily to the 4- and 5-positions.
-
Causality: Thiophene is more reactive than benzene, making it susceptible to overly aggressive nitrating conditions which can lead to polysubstitution and oxidative degradation. The reaction is also highly exothermic, and poor temperature control at scale will exacerbate these side reactions.
-
Troubleshooting & Scale-Up Protocol:
-
Reagent Choice: Shift from harsh mixed acids (HNO₃/H₂SO₄) to a milder nitrating agent like acetyl nitrate (generated in situ from nitric acid and acetic anhydride) or nitronium tetrafluoroborate. This often improves regioselectivity and reduces degradation.
-
Temperature Control: This is the most critical scale-up parameter. The reaction should be conducted at low temperatures (e.g., -10 °C to 0 °C) in a reactor with sufficient cooling capacity. Implement controlled, slow addition of the nitrating agent to manage the exotherm.
-
Solvent: Use a solvent that is inert to nitrating conditions, such as acetic anhydride or dichloromethane, to ensure homogeneity and aid in heat dissipation.
-
Quenching: The quench step (typically with ice/water) is also highly exothermic. Ensure the quench vessel is adequately cooled and that the reaction mixture is added slowly to prevent flash boiling or product degradation.
-
Q2: The catalytic hydrogenation of 5-nitrothiophene-2-carbonitrile to the desired amine is slow, incomplete, or appears to poison the catalyst. How can I optimize this reduction at scale?
A: The sulfur atom in the thiophene ring is a known catalyst poison, particularly for precious metal catalysts like Palladium (Pd) and Platinum (Pt). This is the primary hurdle for this transformation at scale.
-
Causality: The sulfur atom coordinates to the active sites of the metal catalyst, deactivating it and preventing efficient reduction of the nitro group.
-
Troubleshooting & Scale-Up Protocol:
-
Catalyst Selection: While Pd/C is a common choice, consider more sulfur-tolerant catalysts. Rhodium on carbon (Rh/C) or specialized catalysts like platinum sulfide on carbon (PtS/C) can offer better performance. Raney Nickel is another option, though it may require higher pressures and temperatures and can sometimes affect the nitrile group.
-
Catalyst Loading: At scale, catalyst poisoning may necessitate higher than typical catalyst loadings (e.g., 5-10 mol%). While this increases cost, it may be required for acceptable conversion rates.
-
Reaction Conditions: Increase hydrogen pressure (50-100 psi) to improve reaction kinetics. Ensure efficient agitation to maintain catalyst suspension and promote gas-liquid mass transfer, which is a common limiting factor in large reactors.
-
Alternative Reduction Methods: If catalytic hydrogenation proves unscalable, consider chemical reduction. Methods like reduction with iron powder in acetic acid (Fe/AcOH) or tin(II) chloride (SnCl₂) are less susceptible to sulfur poisoning and are often more robust and cost-effective for large-scale production, though they generate more waste.
-
Q3: During work-up and isolation, my final 5-aminothiophene-2-carbonitrile product is dark and shows signs of instability or degradation. What are the best practices for purification and storage?
A: Aromatic amines, especially electron-rich heterocyclic amines like aminothiophenes, are highly susceptible to aerobic oxidation, which leads to the formation of colored polymeric impurities.
-
Causality: The lone pair on the amino group makes the ring highly activated and prone to oxidation by atmospheric oxygen, a process that can be accelerated by light and trace metals.
-
Troubleshooting & Scale-Up Protocol:
-
Inert Atmosphere: Conduct all post-reaction operations (work-up, filtration, drying) under an inert atmosphere of nitrogen or argon to minimize contact with oxygen.
-
Purification Method:
-
Crystallization: This is the preferred method for scale-up. Screen various solvents to find a system that provides good purity and yield. The addition of an antioxidant like sodium bisulfite to the crystallization solvent can sometimes help prevent discoloration.
-
Chromatography: If chromatography is necessary, use deactivated (neutral) silica gel to prevent decomposition of the basic amine on the acidic silica surface.[1] This can be achieved by pre-slurrying the silica with a solvent containing a small amount of a non-nucleophilic base like triethylamine.[1]
-
-
Storage: Store the final product in amber glass bottles or opaque containers under an inert atmosphere and at reduced temperatures (2-8 °C) to prolong its shelf life.
-
Part 2: Troubleshooting the Scale-Up of 2-Aminothiophene Synthesis (Gewald Reaction)
The Gewald reaction is a one-pot, multicomponent reaction that condenses a ketone or aldehyde with an α-cyanoester or dinitrile and elemental sulfur, using a base as a catalyst.[2] It is highly efficient but sensitive to reaction parameters, especially during scale-up.
Gewald Reaction: General Mechanism and Key Intermediates
The reaction proceeds through an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent ring closure. Understanding this pathway is key to troubleshooting.[3][4]
Caption: Simplified mechanism of the Gewald reaction highlighting key intermediates and the competing dimerization pathway.
Frequently Asked Questions & Troubleshooting
Q1: My Gewald reaction has stalled with a low conversion rate. I've confirmed my reagents are pure. What is the most likely cause?
A: An inefficient initial Knoevenagel condensation is the most common reason for low yields in the Gewald reaction.[5] This step forms the α,β-unsaturated nitrile intermediate, which is then trapped by sulfur.
-
Causality: The Knoevenagel condensation is an equilibrium process. The removal of water drives the reaction forward. At scale, localized concentrations and inefficient water removal can stall the reaction. The choice and amount of base are also critical.
-
Troubleshooting & Scale-Up Protocol:
-
Base Selection: While secondary amines like morpholine or piperidine are standard, a stronger, non-nucleophilic base might be needed for less reactive ketones. However, too strong a base can promote side reactions. An initial screen of bases (e.g., triethylamine, DBU) is recommended during process development.
-
Water Removal: On a lab scale, water removal is often passive. At scale, consider using a Dean-Stark trap if the solvent allows for azeotropic removal of water. Alternatively, running the reaction at a slightly higher temperature (if tolerated by the substrate) can help drive off water.
-
Stoichiometry: Ensure the stoichiometry of the base is optimized. Typically, catalytic amounts are used, but for some substrates, a higher loading may be necessary to achieve a reasonable reaction rate.
-
Q2: The reaction has produced a dark brown, tarry mixture that is difficult to process. How can this be prevented?
A: This is a strong indicator of thermal decomposition and polymerization side reactions.[5]
-
Causality: The Gewald reaction is exothermic, particularly during the sulfur addition and cyclization steps. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation much less efficient. If "hot spots" form in the reactor, the α,β-unsaturated nitrile intermediate can polymerize, or complex polysulfides can form, leading to tar.[5]
-
Troubleshooting & Scale-Up Protocol:
-
Controlled Addition: Instead of adding all reagents at once, implement a controlled addition protocol. Add the sulfur portion-wise or as a slurry in the reaction solvent to manage the exotherm.
-
Temperature Monitoring & Control: Use a reactor with a reliable cooling jacket and internal temperature probe. Set a maximum temperature limit and control the addition rate to not exceed it.
-
Solvent Volume: Ensure a sufficient solvent volume to act as a heat sink and maintain a mobile slurry. A reaction that is too concentrated is much more likely to overheat.
-
Troubleshooting Workflow: Low Yield in Gewald Synthesis
Caption: A step-by-step workflow for diagnosing and resolving low yield issues in the Gewald synthesis.
Quantitative Data Summary
When scaling up, it is critical to track how changes in conditions affect yield and purity. Below is a comparative table of typical parameters.
Table 1: Comparison of Typical Gewald Reaction Parameters: Lab vs. Scale-Up
| Parameter | Laboratory Scale (1-10 g) | Pilot/Production Scale (1-100 kg) | Key Scale-Up Consideration |
| Heat Transfer | High surface-area-to-volume ratio; efficient heating/cooling with a stir plate. | Low surface-area-to-volume ratio; requires jacketed reactor and precise temperature control. | Exotherm management is critical. Runaway reactions are a major safety and quality risk. |
| Reagent Addition | Often all reagents are added at once. | Staged or slow, controlled addition via dosing pumps is necessary. | Controls reaction rate and exotherm; prevents buildup of reactive intermediates. |
| Mixing | Magnetic or overhead stirring is usually sufficient. | Requires properly designed impellers (e.g., turbine, anchor) to ensure homogeneity and suspend solids. | Inefficient mixing leads to "hot spots," low conversion, and byproduct formation. |
| Work-Up | Filtration via Büchner funnel; extractions in a separatory funnel. | Pressure filtration (e.g., Nutsche filter); liquid-liquid extraction in the reactor or dedicated vessel. | Phase separation and filtration can be much slower at scale; optimize solvent choice and volumes. |
| Purification | Flash column chromatography is common. | Crystallization/recrystallization is the only economically viable method. | Chromatography is generally not feasible for large quantities. Develop a robust crystallization protocol early.[1] |
References
-
Dabiria, M., Kappe, C. O., & Baghbanzadeh, M. (2011). Green methodologies for the synthesis of 2-aminothiophenes. Green Chemistry, 13(12), 3195-3213. Available from: [Link]
-
El-Kashef, H. S., et al. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega, 6(47), 31853–31865. Available from: [Link]
-
ACS Publications. (n.d.). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega. Retrieved from [Link]
-
Jorgensen, K. A., et al. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. Available from: [Link]
-
ResearchGate. (2021). (PDF) 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. Retrieved from [Link]
-
ChemRxiv. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. Retrieved from [Link]
-
Sciforum. (n.d.). Green and efficient technique for the three component synthesis of 2-aminothiophenes using ball-milling method through Gewald reaction. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Discovery of 2-(4-Methylfuran-2(5H)-ylidene)malononitrile and Thieno[3,2-b]thiophene-2-carboxylic Acid Derivatives as G Protein-Coupled Receptor 35 (GPR35) Agonists. PubMed Central. Retrieved from [Link]
-
Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. Available from: [Link]
-
Wikipedia. (n.d.). Gewald reaction. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Retrieved from [Link]
-
ResearchGate. (2015). (PDF) The Chemistry of Malononitrile and its derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Highly Efficient Polyacrylonitrile Fiber Catalysts Functionalized by Aminopyridines for the Synthesis of 3-Substituted 2-Aminothiophenes in Water. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Malononitrile. Retrieved from [Link]
-
ResearchGate. (2022). A New Approach for Synthesis of 2-Thioxocytosine-5-carbonitrile as Antimicrobial Agents. Retrieved from [Link]
-
MDPI. (n.d.). Theoretical Kinetic Study of Thermal Decomposition of 5-Methyl-2-ethylfuran. Retrieved from [Link]
- Google Patents. (n.d.). CN108840854A - A kind of method of one pot process 5- chlorothiophene -2- carboxylic acid.
-
Taylor & Francis Online. (n.d.). Applying Gewald reaction for the preparation of some novel aminothieno derivatives featuring noroxymorphone skeletal backbone. Retrieved from [Link]
-
MDPI. (n.d.). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Retrieved from [Link]
-
ACS Publications. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles. PubMed Central. Retrieved from [Link]
-
National Institutes of Health. (n.d.). β-Enaminonitrile in the synthesis of tetrahydrobenzo[b]thiophene candidates with DFT simulation, in vitro antiproliferative assessment, molecular docking, and modeling pharmacokinetics. PubMed Central. Retrieved from [Link]
Sources
Technical Support Center: 5-Aminothiophene-2-carbonitrile
Welcome to the Technical Support Center for 5-aminothiophene-2-carbonitrile. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) to ensure the successful handling, storage, and application of this versatile heterocyclic building block.
I. Compound Overview and Key Properties
5-Aminothiophene-2-carbonitrile is a bifunctional molecule featuring a nucleophilic amino group and an electrophilic carbonitrile group attached to a thiophene ring. This unique arrangement of functional groups makes it a valuable precursor in the synthesis of a wide range of heterocyclic compounds, particularly those with therapeutic potential.[1] Understanding its properties is crucial for its effective use.
| Property | Value/Description | Source |
| Molecular Formula | C₅H₄N₂S | [2] |
| Molecular Weight | 124.17 g/mol | [2] |
| Appearance | Solid, crystals or powder | |
| Melting Point | 104-108 °C | |
| Storage Temperature | Room temperature, in a dark, dry place under an inert atmosphere | [3] |
Solubility Profile (Qualitative, based on similar compounds):
Due to the limited availability of specific quantitative solubility data for 5-aminothiophene-2-carbonitrile, the following table provides an expected solubility profile based on the behavior of structurally similar thiophene derivatives.[4]
| Solvent Class | Example Solvents | Expected Solubility | Rationale |
| Nonpolar Aprotic | Hexane, Toluene | Low to Moderate | The thiophene ring provides some nonpolar character. |
| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | The polar amino and nitrile groups enhance solubility in polar aprotic solvents. |
| Polar Protic | Methanol, Ethanol | Moderate | Capable of hydrogen bonding, but the overall molecule is not highly polar. |
| Aqueous | Water | Low | The organic backbone limits solubility in water. |
II. Handling and Storage: Best Practices
Proper handling and storage are paramount to maintain the integrity and reactivity of 5-aminothiophene-2-carbonitrile and to ensure laboratory safety.
Frequently Asked Questions (FAQs): Handling and Storage
Q1: What are the essential personal protective equipment (PPE) requirements when handling this compound?
A1: Due to its toxic nature upon ingestion, inhalation, or skin contact, a comprehensive PPE strategy is mandatory. This includes:
-
Gloves: Chemically resistant gloves (e.g., nitrile) are essential.
-
Eye Protection: Safety glasses with side shields or goggles are required.
-
Lab Coat: A standard lab coat should be worn to protect from splashes.
-
Respiratory Protection: If handling the powder outside of a certified fume hood, a NIOSH-approved respirator is necessary to prevent inhalation of dust.
Q2: How should I properly store 5-aminothiophene-2-carbonitrile to prevent degradation?
A2: This compound is sensitive to air, light, and moisture. To ensure its stability, adhere to the following storage protocol:
-
Inert Atmosphere: Store under a dry, inert atmosphere such as argon or nitrogen. This is crucial to prevent oxidation of the electron-rich amino group.
-
Light Protection: Keep the container in a dark location, as aromatic amines can be light-sensitive.
-
Moisture Control: Store in a tightly sealed container in a desiccator or a dry, cool place to prevent hydrolysis of the nitrile group.
-
Temperature: Room temperature storage is generally acceptable.
Q3: What are the primary degradation pathways I should be aware of?
A3: The primary modes of degradation are:
-
Oxidation: The amino group is susceptible to oxidation, which can lead to the formation of colored impurities and dimerization or polymerization products. This is often accelerated by exposure to air and light.
-
Hydrolysis: The nitrile group can undergo hydrolysis to the corresponding carboxylic acid or amide, especially in the presence of strong acids or bases and moisture.
III. Troubleshooting Experimental Protocols
This section addresses common issues encountered during reactions involving 5-aminothiophene-2-carbonitrile.
Diagram: General Troubleshooting Workflow
Caption: A decision tree for troubleshooting common reaction failures.
FAQs: Reaction Troubleshooting
Q4: I am attempting an N-acylation of the amino group, but the reaction is messy and gives a low yield. What could be the issue?
A4: N-acylation of 2-aminothiophenes can be challenging due to the potential for side reactions.[5] Consider the following:
-
Diacylation: The initially formed amide may undergo further acylation. To minimize this, use a controlled stoichiometry of the acylating agent (e.g., 1.05-1.1 equivalents).
-
Reaction with the Thiophene Ring: Under harsh acidic conditions (e.g., Friedel-Crafts acylation), the thiophene ring itself can be acylated. Using a non-acidic coupling method or a base to scavenge acid can prevent this.
-
Base Choice: A non-nucleophilic base like triethylamine or pyridine is often used to neutralize the acid byproduct. Ensure the base is dry and added at a controlled rate.
-
Formation of Tar-like Material: This often indicates polymerization or decomposition.[5] Running the reaction at a lower temperature and under an inert atmosphere can mitigate this.
Q5: My N-alkylation reaction with an alkyl halide is not proceeding. Why is this and how can I improve it?
A5: The N-alkylation of 2-aminothiophenes is notoriously difficult under mild conditions due to the reduced nucleophilicity of the amino group.[6][7] Here are some strategies to overcome this:
-
Protecting Group Strategy: One effective method is to first acylate or form a carbamate at the amino group, then perform the alkylation, followed by deprotection. This enhances the acidity of the N-H proton, facilitating deprotonation and subsequent alkylation.[6]
-
Stronger Base and Additives: Using a stronger base like cesium carbonate in a polar aprotic solvent such as DMF can be effective.[7] The addition of a catalytic amount of tetrabutylammonium iodide (TBAI) or potassium iodide can also facilitate the reaction by in situ formation of a more reactive alkyl iodide.
-
Alternative Alkylation Methods: Consider reductive amination with an aldehyde or ketone as a milder alternative to direct alkylation with alkyl halides.
Q6: I am trying to perform a cyclization reaction involving the amino and nitrile groups, but I am observing polymerization. How can I favor the intramolecular cyclization?
A6: Polymerization is a common side reaction when intermolecular reactions compete with the desired intramolecular cyclization. To favor cyclization:
-
High Dilution: Running the reaction at high dilution (low concentration) will decrease the probability of intermolecular reactions and favor the intramolecular pathway.
-
Slow Addition: Adding the cyclizing reagent slowly to the solution of 5-aminothiophene-2-carbonitrile can maintain a low concentration of the reactive intermediate, further promoting intramolecular cyclization.
-
Template Effect: In some cases, the use of a metal catalyst can act as a template, bringing the reactive ends of the molecule into proximity and facilitating cyclization.
IV. Purification Protocols
Purification is a critical step to obtain high-purity 5-aminothiophene-2-carbonitrile for subsequent applications.
Protocol 1: Purification by Flash Column Chromatography
This is the recommended method for purifying the compound from complex reaction mixtures.
Materials:
-
Silica gel (230-400 mesh)
-
Crude 5-aminothiophene-2-carbonitrile
-
Solvent system (e.g., Hexanes/Ethyl Acetate)
-
Glass column, flasks, and other standard laboratory glassware
Step-by-Step Methodology:
-
Solvent System Selection: Determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of hexanes and ethyl acetate. Adjust the ratio to achieve an Rf value of approximately 0.2-0.3 for the desired product.
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes).
-
Pour the slurry into the column and allow the silica to pack under gravity or with gentle pressure.
-
Ensure the silica bed is uniform and free of cracks or air bubbles.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like DCM.
-
Alternatively, for less soluble materials, perform a dry loading by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the dry powder to the top of the column.
-
-
Elution:
-
Begin elution with the selected solvent system. A gradient elution, starting with a less polar mixture and gradually increasing the polarity (e.g., from 10% to 30% ethyl acetate in hexanes), can provide better separation.
-
Collect fractions and monitor their composition by TLC.
-
-
Isolation:
-
Combine the pure fractions containing the product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified 5-aminothiophene-2-carbonitrile.
-
Diagram: Flash Column Chromatography Workflow
Sources
- 1. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Aminothiophene-2-carbonitrile | C5H4N2S | CID 14531140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-Aminothiophene-2-carbonitrile | 52532-63-5 [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. New methodology for the N-alkylation of 2-amino-3-acylthiophenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. research.monash.edu [research.monash.edu]
Technical Support Center: Resolving Poor Solubility of Aminothiophene Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for the solubility challenges commonly encountered with aminothiophene compounds. As Senior Application Scientists, we have structured this guide to not only provide protocols but to explain the fundamental principles behind them, ensuring you can make informed decisions in your laboratory work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why are my aminothiophene-based compounds so difficult to dissolve in aqueous solutions?
Answer: The poor aqueous solubility of aminothiophene derivatives stems from their fundamental physicochemical properties. The core structure contains a thiophene ring, which is an aromatic and generally nonpolar heterocycle.[1][2] This nonpolar nature, dominated by carbon-hydrogen and carbon-sulfur bonds, leads to unfavorable interactions with the highly polar, hydrogen-bonded network of water.[1]
Key contributing factors include:
-
High Lipophilicity: The thiophene ring is lipophilic ("fat-loving"), meaning it prefers non-polar, organic environments over aqueous ones.
-
Strong Intermolecular Forces: In the solid state, the planar aromatic rings can stack efficiently, leading to strong crystal lattice energy. A significant amount of energy is required to break these solute-solute interactions before solvation can occur.
-
Limited Hydrogen Bonding: While the amino group (-NH2) can participate in hydrogen bonding, the sulfur atom in the thiophene ring is a poor hydrogen bond acceptor.[1] This limits the compound's ability to integrate into the water solvent structure.
The combination of these factors means that dissolving these compounds in water is often an energetically unfavorable process, resulting in low solubility.
Solubilization Strategy Selection
Navigating the various methods for solubility enhancement can be challenging. We have developed a logical workflow to guide your decision-making process, starting with the simplest and most accessible techniques.
Caption: Decision workflow for selecting a solubility enhancement strategy.
Q2: My compound is a weak base due to the amino group. How can I use pH to my advantage?
Answer: For ionizable compounds, pH modification is the most direct and powerful initial strategy.[3] The amino group on the thiophene ring is basic and can be protonated at acidic pH to form a positively charged ammonium salt. This charged species is significantly more polar than the neutral molecule, leading to a dramatic increase in aqueous solubility.[4]
Causality: The formation of an ionic salt introduces strong ion-dipole interactions with water molecules, which are energetically much more favorable than the interactions between the neutral, hydrophobic molecule and water. This overcomes the energy penalty of disrupting the water structure.[4]
-
Preparation: Prepare a series of aqueous buffer solutions across a relevant pH range (e.g., pH 2, 4, 5, 6, 7.4).
-
Equilibration (Shake-Flask Method):
-
Add an excess amount of your solid aminothiophene compound to a known volume of each buffer in a sealed vial. Ensure enough solid is present that some remains undissolved at equilibrium.
-
Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-72 hours) to reach equilibrium.[1]
-
-
Separation: After equilibration, allow the vials to stand, then filter the supernatant through a 0.22 µm filter to remove all undissolved solid.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV, UV-Vis spectrophotometry).
-
Analysis: Plot the measured solubility against the pH of the buffer. You should observe a significant increase in solubility as the pH drops below the compound's pKa.
Q3: The pH required to dissolve my compound is too low for my cell-based assay. What should I try next?
Answer: If extreme pH is not viable, using a co-solvent system is the next logical step.[5] Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[6][7] This makes the environment more "hospitable" to nonpolar solutes like aminothiophenes.
Mechanism of Action: Co-solvents work primarily by reducing the interfacial tension between the aqueous medium and the hydrophobic solute.[7] They can disrupt the highly ordered hydrogen-bonding network of water, which lowers the energy required to create a cavity for the solute molecule.[6]
Caption: Co-solvents (Co-S) disrupt the water network, reducing polarity.
Common Co-solvents for Biological Research:
| Co-solvent | Dielectric Constant (Approx.) | Key Characteristics |
| Water | 80 | Highly polar, universal biological solvent. |
| Ethanol (EtOH) | 25 | Common, effective, but can have biological effects at >1% v/v. |
| Propylene Glycol (PG) | 32 | Good solubilizer, generally considered safe.[8] |
| Polyethylene Glycol 400 (PEG-400) | 12.5 | Highly effective for very hydrophobic compounds, low toxicity.[8] |
| Dimethyl Sulfoxide (DMSO) | 47 | Excellent solubilizer, but can have significant biological effects and permeability enhancement. Use with caution. |
Troubleshooting Tip: Always prepare a concentrated stock solution of your compound in 100% co-solvent (e.g., DMSO) and then dilute it into your final aqueous medium. This prevents the compound from crashing out of solution, which can happen if you add the solid directly to a pre-mixed solvent system. Ensure the final concentration of the co-solvent is compatible with your experimental system.
Q4: My compound is not ionizable and co-solvents are not effective enough. What is a more advanced strategy?
Answer: When pH and co-solvents fail, complexation with cyclodextrins is a highly effective and widely used technique, particularly in pharmaceutical development.[9][10] Cyclodextrins are cyclic oligosaccharides that have a unique molecular structure: a hydrophilic exterior and a hydrophobic inner cavity.[10][][12]
Mechanism of Action: The hydrophobic aminothiophene molecule (the "guest") can be encapsulated within the nonpolar cavity of the cyclodextrin (the "host"), forming an "inclusion complex".[][13] The exterior of this complex is hydrophilic, allowing it to dissolve readily in water, effectively shuttling the insoluble drug into the solution.[12] This has been demonstrated to work effectively for aminothiophene derivatives, increasing apparent solubility by over 29-fold in one study.[14][15]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rroij.com [rroij.com]
- 4. researchgate.net [researchgate.net]
- 5. solubility enhancement and cosolvency by madhavi | PPTX [slideshare.net]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 8. asiapharmaceutics.info [asiapharmaceutics.info]
- 9. pharmajournal.net [pharmajournal.net]
- 10. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. humapub.com [humapub.com]
- 14. researchgate.net [researchgate.net]
- 15. scielo.br [scielo.br]
A Senior Application Scientist's Guide to the Synthesis of 2-Aminothiophenes: A Comparative Analysis
For researchers, medicinal chemists, and professionals in drug development, the 2-aminothiophene scaffold is a cornerstone of modern heterocyclic chemistry. Its prevalence in a wide array of pharmaceuticals, agrochemicals, and functional materials underscores the critical need for efficient and versatile synthetic methodologies. This guide provides an in-depth, comparative analysis of the most prominent methods for synthesizing polysubstituted 2-aminothiophenes, offering field-proven insights into their mechanisms, experimental protocols, and relative merits.
The Enduring Importance of the 2-Aminothiophene Moiety
The 2-aminothiophene ring system is a privileged scaffold in medicinal chemistry due to its ability to act as a bioisostere for other aromatic systems and its capacity for diverse functionalization. This versatility has led to its incorporation into a range of blockbuster drugs and promising clinical candidates, highlighting the continued demand for robust synthetic routes.
Core Synthetic Strategies: A Comparative Overview
This guide will dissect and compare the following key synthetic strategies:
-
The Gewald Aminothiophene Synthesis: A multicomponent workhorse for 2-aminothiophene synthesis.
-
The Fiesselmann Thiophene Synthesis: A versatile approach with adaptability for aminothiophene production.
-
Thorpe-Ziegler Cyclization: A powerful tool for the synthesis of 3-aminothiophenes.
-
Synthesis from α-Oxo-Ketene Dithioacetals: A modern and efficient route to highly substituted 2-aminothiophenes.
The Gewald Aminothiophene Synthesis: The Gold Standard
The Gewald reaction, first reported by Karl Gewald in 1966, is a one-pot, multicomponent reaction that has become the most widely used method for the synthesis of 2-aminothiophenes.[1][2] Its enduring popularity stems from the ready availability of starting materials, operational simplicity, and the high degree of substitution achievable in a single step.[3]
Reaction Principle & Mechanism
The classical Gewald reaction involves the condensation of a ketone or aldehyde with an α-cyanoester or other activated nitrile in the presence of elemental sulfur and a base.[3] The reaction proceeds through a series of elegant and well-elucidated steps:
-
Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the carbonyl compound and the active methylene nitrile to form an α,β-unsaturated nitrile intermediate.[3][4]
-
Michael Addition of Sulfur: The base then facilitates the addition of sulfur to the α-position of the unsaturated nitrile, forming a thiolate intermediate.
-
Cyclization and Tautomerization: Intramolecular cyclization of the thiolate onto the nitrile group, followed by tautomerization, yields the final 2-aminothiophene product.[5]
Caption: Generalized workflow of the Gewald reaction.
Experimental Protocol: A Representative Example
The following protocol for the synthesis of Ethyl 2-amino-4-phenylthiophene-3-carboxylate provides a practical illustration of the Gewald reaction.[6]
Materials:
-
Acetophenone (0.1 mol)
-
Ethyl cyanoacetate (0.1 mol)
-
Elemental sulfur (0.1 mol)
-
Diethylamine (20 mL)
-
Absolute ethanol (150 mL)
Procedure:
-
In a round-bottom flask, dissolve acetophenone (0.1 mol) and ethyl cyanoacetate (0.1 mol) in absolute ethanol (150 mL).
-
To this solution, add elemental sulfur powder (0.1 mol) followed by diethylamine (20 mL).
-
Heat the reaction mixture to 55-65 °C with stirring for 2 hours.
-
After the reaction is complete, cool the mixture in a refrigerator overnight.
-
Collect the resulting precipitate by filtration and recrystallize from a suitable solvent to afford the pure product.
Performance and Variations
The Gewald reaction is known for its generally good to excellent yields, often in the range of 75-98%.[5] The reaction conditions are mild, and the procedure is straightforward, making it highly amenable to library synthesis and medicinal chemistry applications.
Microwave-Assisted Gewald Reaction: A significant advancement in the Gewald synthesis is the use of microwave irradiation, which can dramatically reduce reaction times from hours to minutes and often improves yields.[7][8] For instance, the synthesis of ethyl 2-amino-4-(2-bromophenyl)thiophene-3-carboxylate can be achieved in 21 minutes at 120°C under microwave conditions.[7]
Green Chemistry Approaches: Recognizing the importance of sustainable synthesis, several "green" modifications of the Gewald reaction have been developed. These include the use of water as a solvent, catalyst-free conditions under ultrasound activation, and the use of recyclable catalysts.[5][9] For example, a reaction of ketones with malononitrile and sulfur in a mixture of triethylamine and water at room temperature can afford 2-aminothiophenes in high yields.[5]
Advantages and Disadvantages
| Advantages | Disadvantages |
| High yields and atom economy | Limited to specific substitution patterns |
| Readily available starting materials | Can require purification to remove sulfur residues |
| One-pot, multicomponent reaction | The reaction can be exothermic and require careful temperature control |
| Wide substrate scope | Some ketones, particularly hindered ones, may show low reactivity |
| Amenable to microwave and green chemistry modifications | The use of volatile and odorous bases can be a drawback |
The Fiesselmann Thiophene Synthesis: A Route to Hydroxy- and Aminothiophenes
The Fiesselmann synthesis is another powerful tool for constructing the thiophene ring, primarily yielding 3-hydroxy-2-thiophenecarboxylic acid derivatives.[10][11] However, with a key modification, this reaction can be adapted to produce valuable 3-aminothiophenes.[10][12]
Reaction Principle & Mechanism
The classical Fiesselmann synthesis involves the condensation of α,β-acetylenic esters with thioglycolic acid derivatives in the presence of a base.[10][11] The mechanism proceeds via a conjugate addition of the thioglycolate to the alkyne, followed by an intramolecular cyclization and elimination.
To access aminothiophenes, the ester group in the starting material is replaced with a nitrile group.[10] This variation allows for the formation of a 3-aminothiophene ring system.
Caption: Adapted Fiesselmann synthesis for 3-aminothiophenes.
Experimental Considerations
While detailed, specific protocols for the aminothiophene variation of the Fiesselmann synthesis are less commonly reported than for the Gewald reaction, the general approach involves the base-mediated reaction of an α,β-acetylenic nitrile with a thioglycolic acid ester. The choice of base and solvent is crucial for optimizing the reaction conditions.
Performance and Scope
The Fiesselmann synthesis offers a complementary approach to the Gewald reaction, providing access to 3-aminothiophenes, a substitution pattern not directly achievable with the standard Gewald protocol. The reaction is versatile and can be applied to a range of substrates, including those with aromatic substituents.[10]
Advantages and Disadvantages
| Advantages | Disadvantages |
| Access to 3-aminothiophenes | May require the synthesis of specialized starting materials (alkynyl nitriles) |
| Good functional group tolerance | Can be less atom-economical than the Gewald reaction |
| Complements the Gewald reaction in terms of accessible isomers | Fewer "green" variations have been reported compared to the Gewald reaction |
Thorpe-Ziegler Cyclization: Intramolecular Route to Aminothiophenes
The Thorpe-Ziegler reaction is an intramolecular condensation of dinitriles, which can be ingeniously applied to the synthesis of aminothiophenes, particularly 3-aminothiophenes.[5][13][14] This method often involves the preparation of a suitable dinitrile precursor, which then undergoes base-catalyzed cyclization.
Reaction Principle & Mechanism
The core of the Thorpe-Ziegler reaction is the intramolecular nucleophilic attack of a carbanion, generated from one nitrile group, onto the carbon of the second nitrile group.[13][14] The resulting cyclic imine then tautomerizes to the more stable enamine, which in the context of thiophene synthesis, forms the aminothiophene ring.
Caption: Thorpe-Ziegler route to 3-aminothiophenes.
Substrate Scope and Limitations
The success of the Thorpe-Ziegler synthesis of aminothiophenes is highly dependent on the ability to synthesize the required dinitrile precursors. This can add steps to the overall synthetic sequence. However, for accessing specific, complex substitution patterns, particularly in the synthesis of fused thiophene systems, this method can be invaluable.[15]
Advantages and Disadvantages
| Advantages | Disadvantages |
| Powerful for synthesizing specific isomers, especially 3-aminothiophenes | Often requires multi-step synthesis of the dinitrile precursor |
| Useful for constructing fused ring systems | Can be sensitive to steric hindrance |
| Well-established and reliable cyclization method | High-dilution conditions may be necessary to favor intramolecular cyclization |
Synthesis from α-Oxo-Ketene Dithioacetals: A Modern Approach
A more recent and highly efficient method for the synthesis of polysubstituted 2-aminothiophenes involves the use of α-oxo-ketene dithioacetals as versatile building blocks.[16][17] This multi-component reaction offers a high degree of control over the final substitution pattern.
Reaction Principle
This method typically involves the reaction of an α-oxo-ketene dithioacetal with a secondary amine and a thioglycolate in the presence of a catalytic amount of base.[16] The reaction proceeds through a cascade of reactions, including Michael addition and intramolecular cyclization, to afford the highly substituted 2-aminothiophene product.
Experimental Highlights
A notable feature of this method is its amenability to green chemistry principles. For instance, the reaction can be carried out in water with a catalytic amount of triethylamine, offering an environmentally benign route to these valuable compounds.[16]
Advantages and Disadvantages
| Advantages | Disadvantages |
| Access to highly substituted 2-aminothiophenes | May require the synthesis of the α-oxo-ketene dithioacetal starting material |
| High yields and selectivity | The substrate scope may be more limited compared to the Gewald reaction |
| Can be performed under green conditions | Less widely adopted than the Gewald reaction, with fewer reported examples |
Comparative Summary of Synthesis Methods
| Method | Key Features | Typical Products | Yields | Advantages | Disadvantages |
| Gewald Reaction | One-pot, multicomponent, versatile | 2-Aminothiophenes | Good to Excellent (75-98%) | High efficiency, readily available starting materials, wide scope | Limited to 2-amino substitution, potential for sulfur contamination |
| Fiesselmann Synthesis | Adaptable for aminothiophenes | 3-Aminothiophenes, 3-Hydroxythiophenes | Moderate to Good | Access to 3-amino isomers, complements Gewald | Requires specific alkynyl nitrile precursors |
| Thorpe-Ziegler Cyclization | Intramolecular dinitrile condensation | 3-Aminothiophenes, fused systems | Variable | Powerful for specific isomers and fused rings | Multi-step precursor synthesis often required |
| From α-Oxo-Ketene Dithioacetals | Modern, multi-component | Highly substituted 2-aminothiophenes | Good to Excellent | High substitution control, green chemistry potential | Starting materials may not be commercially available |
Conclusion and Future Outlook
The synthesis of 2-aminothiophenes remains a vibrant area of research, driven by the continued importance of this scaffold in drug discovery and materials science. The Gewald reaction continues to be the workhorse in the field due to its efficiency and versatility. However, for accessing alternative substitution patterns, particularly 3-aminothiophenes , the Fiesselmann synthesis and Thorpe-Ziegler cyclization offer powerful, complementary strategies. Modern methods, such as those employing α-oxo-ketene dithioacetals , are expanding the toolbox for the synthesis of highly functionalized derivatives.
The future of 2-aminothiophene synthesis will undoubtedly focus on the development of even more efficient, selective, and sustainable methodologies. The increasing adoption of green chemistry principles, such as the use of aqueous reaction media, recyclable catalysts, and energy-efficient microwave synthesis, will be paramount. As our understanding of the biological significance of diverse substitution patterns on the thiophene ring grows, so too will the demand for innovative synthetic methods to access this critical class of heterocyclic compounds.
References
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Fiesselmann thiophene synthesis. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]
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Fiesselmann thiophene synthesis. (n.d.). Wikiwand. Retrieved January 17, 2026, from [Link]
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Duvauchelle, V., Meffre, P., & Benfodda, Z. (2022). Green methodologies for the synthesis of 2-aminothiophene. Environmental Chemistry Letters, 21(1), 597–621. [Link]
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Scheme 6. Mechanism of Fiesselmann thiophene synthesis. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
- Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54.
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Sharma, J., & Champagne, P. A. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. [Link]
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Gewald Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]
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A green and cascade synthesis of functionalized 2-aminothiophenes from ketene dithioacetals. (2021). Organic & Biomolecular Chemistry, 19(3), 568-572. [Link]
- Selective and facile Synthesis of 2-Aminothiophenes Using Na2CaP2O7 as base Nano-Catalyst. (2022). Journal of Chemical Reaction and Synthesis, 12(1), 18-28.
- Sridhar, M., et al. (2007). Microwave accelerated Gewald reaction: synthesis of 2-aminothiophenes. Tetrahedron Letters, 48(18), 3171-3172.
- Liang, C., et al. (2013). First Gewald reaction ignited by sodium polysulfide: Greener ultrasound-promoted synthesis of substituted 2-aminothiophenes in the absence of catalyst. RSC Advances, 3(42), 19277-19284.
- Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. (2023). Synlett, 34(16), 1735-1740.
- An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2- Aminothiophene Derivatives. (2022).
- Parveen, A., et al. (2023). An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2-Aminothiophene Derivatives.
- A green chemistry approach to gewald reaction. (2011). Der Pharma Chemica, 3(6), 263-270.
- Puterova, Z., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc, 2010(1), 209-246.
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Fiesselmann thiophene synthesis. (n.d.). Semantic Scholar. Retrieved January 17, 2026, from [Link]
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1fiesselmann Thiophene Synthesis. (n.d.). Scribd. Retrieved January 17, 2026, from [Link]
- Microwave-assisted synthesis of 2-aminothiophene derivatives via improved gewald reactions. (2021). Heterocycles, 102(10), 1905-1913.
-
Microwave-Accelerated Gewald Reaction: Synthesis of 2-Aminothiophenes. (n.d.). Request PDF on ResearchGate. Retrieved January 17, 2026, from [Link]
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Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (n.d.). Request PDF on ResearchGate. Retrieved January 17, 2026, from [Link]
- Puterova, Z., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar.
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Green Chemistry Metrics. (2025). Energy → Sustainability Directory. Retrieved January 17, 2026, from [Link]
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ChemInform Abstract: Regioselective Thorpe-Ziegler Cyclization of 3-O-Alkylated Thiophenes; Access to Aminothieno[3,2-b]furans and Aminothieno[3,4-b]furans. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
- Ali, S. M., & Tanimoto, S. (1989). A general, high yield synthesis of α-oxoketene dithioacetals and O-(1-alkoxy-2,2-dialkyl)vinyl S-alkyl dithiocarbonates from carboxylic esters.
- A new rationale of reaction metrics for green chemistry. Mathematical expression of the environmental impact factor of chemical processes. (2008). Green Chemistry, 10(2), 164-169.
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Gewald reaction. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]
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- SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. (2014). International Journal of Pharmacy and Biological Sciences, 4(2), 1-7.
-
Gewald type reaction for synthesis of 2‐aminothiophene. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Thorpe reaction. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]
-
Thorpe-Ziegler Reaction. (2014). Chem-Station Int. Ed.. Retrieved January 17, 2026, from [Link]
- Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2010). Semantic Scholar.
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SYNTHESIS OF α-FORMYLKETENE DITHIOACETAL MEDIATED NOVEL PYRAMIDINE DERIVATIVES. (n.d.). Baselius College. Retrieved January 17, 2026, from [Link]
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A Comparative Guide to the Biological Activity of 5-Aminothiophene-2-carbonitrile and Its Analogs
The thiophene ring, a sulfur-containing five-membered heterocycle, serves as a cornerstone in medicinal chemistry.[1][2] Its derivatives are known to exhibit a vast spectrum of pharmacological activities.[3][4] Among these, the 2-aminothiophene scaffold is recognized as a "privileged structure," acting as a versatile building block for therapeutic agents targeting a range of diseases from cancer to microbial infections.[5][6] The most common and versatile method for synthesizing these crucial precursors is the Gewald reaction, a one-pot, three-component condensation.[2][7]
This guide provides a comparative analysis of the biological activities of 5-aminothiophene-2-carbonitrile and its structurally diverse analogs. We will delve into their anticancer, antimicrobial, and anti-inflammatory properties, supported by experimental data, and elucidate the underlying structure-activity relationships (SAR). Furthermore, this document provides detailed experimental protocols and visual workflows to empower researchers in their drug discovery efforts.
Comparative Analysis of Biological Activities
The therapeutic potential of aminothiophene derivatives is profoundly influenced by the nature and position of substituents on the thiophene ring. This section compares the efficacy of various analogs across key therapeutic areas.
Anticancer Activity
Thiophene derivatives have emerged as a significant class of anticancer agents, demonstrating cytotoxicity against various cancer cell lines through mechanisms that include enzyme inhibition and apoptosis induction.[1][8] Several studies have evaluated fused thienopyrimidine and thienopyrrole derivatives for their antiproliferative activity against human liver (HepG2) and prostate (PC-3) cancer cell lines.[8][9]
The data reveals that substitutions on an attached phenyl ring dramatically influence cytotoxic potential. For instance, the unsubstituted thienopyrimidine (Compound 3a) is largely inactive, whereas the addition of a 4-chloro substituent (Compound 3b) results in potent activity against both HepG2 and PC-3 cell lines, with IC₅₀ values of 3.105 µM and 2.15 µM, respectively.[8][9] This highlights the critical role of electron-withdrawing groups in enhancing anticancer efficacy in this series.[8] Similarly, for the thienopyrrole scaffold, a 2-chloro, 5-methyl substitution (Compound 4c) yields a significant increase in potency compared to the unsubstituted analog (Compound 4a).[9]
| Compound ID | Scaffold | Substituent (R) | IC₅₀ (µM) - HepG2 | IC₅₀ (µM) - PC-3 | Reference |
| 3a | Thienopyrimidine | H | > 50 | > 50 | [9] |
| 3b | Thienopyrimidine | 4-Cl | 3.105 | 2.15 | [8][9] |
| 3g | Thienopyrimidine | 3,4,5-(OCH₃)₃ | 4.52 | 6.84 | [9] |
| 4a | Thienopyrrole | H | 15.23 | 21.76 | [9] |
| 4c | Thienopyrrole | 2-Cl, 5-CH₃ | 3.023 | 3.12 | [9] |
| Doxorubicin | Standard | - | 1.09 | 1.12 | [9] |
Antimicrobial Activity
The rise of drug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Thiophene derivatives have shown considerable promise, with activity against both Gram-positive and Gram-negative bacteria, including resistant strains.[10][11] The mechanism of action for some of these compounds involves increasing the permeability of the bacterial membrane.[10]
A study focused on identifying molecules active against colistin-resistant (Col-R) Acinetobacter baumannii and Escherichia coli found several potent thiophene derivatives.[10] These compounds exhibited Minimum Inhibitory Concentration (MIC) values ranging from 4 to 64 mg/L. Notably, derivatives 4, 5, and 8 were particularly effective, with time-kill curve assays confirming their bactericidal effects.[10][11] The structure-activity relationship in another study revealed that incorporating pyridine side chains into the thiophene structure resulted in excellent antimicrobial activity, comparable to standard drugs like ampicillin.[12]
| Thiophene Derivative | Organism | MIC (mg/L) | MIC₅₀ (mg/L) | Reference |
| Compound 4 | Col-R A. baumannii | 4 - 64 | 16 | [10] |
| Col-R E. coli | 4 - 64 | 8 | [10] | |
| Compound 5 | Col-R A. baumannii | 4 - 64 | 16 | [10] |
| Col-R E. coli | 4 - 64 | 32 | [10] | |
| Compound 8 | Col-R A. baumannii | 4 - 64 | 32 | [10] |
| Col-R E. coli | 4 - 64 | 32 | [10] |
Anti-inflammatory Activity
Chronic inflammation is implicated in numerous diseases, making the development of effective anti-inflammatory agents a priority. Certain 2-aminothiophene analogs have demonstrated significant anti-inflammatory potential.[13][14] The activity is often assessed by measuring the inhibition of enzymes like cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) or through in vivo models such as carrageenan-induced paw edema.[15][16]
In a study screening various 2-aminothiophene analogs, compound 1 (2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid ethyl ester) exhibited the highest potency with an IC₅₀ of 121 µM.[13][14] In contrast, other analogs with different substitution patterns showed considerably lower activity, underscoring the sensitivity of the pharmacophore to structural changes.
| Compound ID | % Inhibition | IC₅₀ (µM) | Reference |
| 1 | 61% | 121 | [13] |
| 2 | 94% | 412 | [13] |
| 3 | 30% | 323 | [13] |
| 4 | 75% | 348 | [13] |
| 5 | 71% | 422 | [13] |
| 6 | 81% | 396 | [13] |
Mechanism of Action: Inhibition of VEGFR-2 Signaling
A key mechanism for the anticancer activity of some thiophene derivatives is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical tyrosine kinase involved in tumor angiogenesis.[8][17] Inhibition of VEGFR-2 blocks downstream signaling pathways, such as the PI3K/Akt pathway, which are crucial for cancer cell proliferation, survival, and migration. The diagram below illustrates this inhibitory action.
Caption: Inhibition of the VEGFR-2 signaling pathway by aminothiophene analogs.
Experimental Methodologies
The evaluation of biological activity requires robust and reproducible experimental protocols. The following sections provide a general workflow for screening and detailed procedures for key assays.
General Workflow for In Vitro Biological Activity Screening
The discovery of biologically active compounds follows a systematic process, from initial high-throughput screening to identify "hits" to more detailed secondary assays to confirm their activity and elucidate their mechanism of action.
Caption: A typical workflow for the in vitro screening of novel compounds.
Protocol 1: MTT Assay for Cytotoxicity
This colorimetric assay is widely used to assess the metabolic activity of cells, serving as an indicator of cell viability and proliferation. It is a cornerstone of anticancer drug screening.[1]
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HepG2, PC-3) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[1]
-
Compound Treatment: Prepare serial dilutions of the thiophene analogs from a stock solution (typically in DMSO) in fresh culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank control (medium only).[1]
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂. The incubation time should be optimized based on the cell line's doubling time.[1]
-
MTT Addition: After incubation, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[1]
-
Formazan Formation: Incubate the plate for 4 hours. During this period, viable cells will convert the MTT into formazan crystals.[1]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. Gently shake the plate to ensure complete dissolution.[1]
-
Absorbance Measurement: Measure the absorbance of the samples at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration on a logarithmic scale to determine the IC₅₀ value using non-linear regression analysis.
Protocol 2: Broth Microdilution for Antimicrobial Susceptibility (MIC Determination)
This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Principle: A standardized inoculum of the test microorganism is exposed to serial dilutions of the antimicrobial compound in a liquid broth medium. Growth is assessed after a defined incubation period.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of the thiophene analog in a suitable solvent (e.g., DMSO). Create a series of two-fold dilutions of the compound in a 96-well microtiter plate using a cation-adjusted Mueller-Hinton Broth (or other appropriate broth). The final volume in each well should be 50 µL.
-
Inoculum Preparation: Grow the bacterial strain (e.g., E. coli, S. aureus) overnight on an appropriate agar plate. Suspend several colonies in sterile saline to match a 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in the broth to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, bringing the final volume to 100 µL. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The result can also be read using a plate reader at 600 nm.
-
Validation: The positive control well must show distinct turbidity, and the negative control well must remain clear for the results to be valid.
Conclusion
The 5-aminothiophene-2-carbonitrile scaffold and its analogs represent a highly versatile and promising class of compounds in drug discovery. The extensive body of research demonstrates that strategic modification of the thiophene core can yield potent and selective agents with significant anticancer, antimicrobial, and anti-inflammatory activities. The structure-activity relationship is highly sensitive to the electronic and steric properties of the substituents, offering a rich landscape for medicinal chemists to explore. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to systematically evaluate novel thiophene derivatives and advance the development of next-generation therapeutics.
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A Researcher's Guide to DFT Mechanistic Studies of Aminothiophene Reactions
<Senior Application Scientist
Introduction: The Convergence of Synthesis and Simulation
Substituted 2-aminothiophenes are privileged scaffolds in modern chemistry, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2] Their synthesis, often achieved through elegant multicomponent reactions like the Gewald synthesis, provides rapid access to molecular complexity.[1][2][3] However, the very efficiency of these reactions often obscures their intricate mechanistic details, particularly when dealing with reactive species like elemental sulfur.[1] Understanding these reaction pathways is paramount for optimizing conditions, predicting outcomes for novel substrates, and designing next-generation catalysts.
This is where Density Functional Theory (DFT) emerges as an indispensable tool.[4][5][6] By providing a quantum mechanical lens to view molecular interactions, DFT allows us to map detailed energy landscapes, characterize fleeting transition states, and dissect complex reaction networks that are often inaccessible to purely experimental methods.[5][7] This guide provides researchers, scientists, and drug development professionals with a comparative overview of DFT methodologies for studying aminothiophene reactions, grounded in recent literature and practical, field-proven insights. We will explore the causality behind computational choices, present self-validating protocols, and offer in-depth analysis of key aminothiophene syntheses.
PART 1: Selecting the Right Computational Tool - A Comparative Analysis
The accuracy of any DFT study hinges on the choice of the exchange-correlation functional and the basis set. This combination dictates the balance between computational cost and predictive power.[5] For reactions involving sulfur and potential non-covalent interactions, such as those in the initial phases of the Gewald reaction, this choice is particularly critical.
Comparing Popular DFT Functionals
The landscape of DFT functionals is vast. For organic and organometallic reaction mechanisms, several have gained prominence due to their balance of accuracy and efficiency. Recent benchmark studies, particularly those on systems with organic polysulfides, provide invaluable guidance.[8]
A comprehensive 2024 study benchmarked 12 common functionals against high-accuracy DLPNO-CCSD(T) calculations for the reactions of organic polysulfides.[8] The findings highlight that hybrid functionals generally offer the most robust performance for both reaction energies and activation barriers.
| Functional Class | Recommended Functionals | Strengths for Aminothiophene/Sulfur Chemistry | Considerations |
| Hybrid Meta-GGA | M06-2X | Excellent for thermochemistry and kinetics. Performs well for systems with non-covalent interactions, crucial for multicomponent reaction pre-organization. Widely used and validated for Gewald reaction mechanisms.[9][10][11][12] | Can be computationally more demanding than standard hybrids. |
| Hybrid Meta-GGA | MN15 | Shows high accuracy for activation energies in polysulfide systems.[8] A strong contender for kinetic studies. | Performance for ground-state geometries can be slightly less accurate than M06-2X for some sulfur systems.[8] |
| Range-Separated Hybrid | ωB97X-D | Explicitly includes dispersion corrections, making it suitable for capturing weak interactions. Demonstrated to be accurate for activation energies of polysulfide reactions.[8] Often used in parallel with M06-2X for validation.[9][10][12] | May not always outperform M06-2X for overall reaction thermodynamics. |
| Dispersion-Corrected Hybrid | B3LYP-D3(BJ) | B3LYP is a workhorse functional, and the D3(BJ) correction significantly improves its performance for non-covalent interactions. Shows high accuracy for reaction energies in polysulfide benchmarks.[8] | May be less accurate for transition state barriers compared to M06-2X or MN15.[8][13] |
Expert Insight: For a new investigation into an aminothiophene reaction, starting with the M06-2X functional is a highly recommended approach. Its consistent performance for both kinetics and thermodynamics in related sulfur systems provides a reliable foundation.[8][9][10][11][12] For validation, performing single-point energy calculations with ωB97X-D or MN15 on the M06-2X-optimized geometries can significantly increase confidence in the computed energy barriers.[8][9]
Basis Sets and Solvation Models
-
Basis Sets: Pople-style basis sets like 6-311+G(d,p) offer a good starting point. However, for higher accuracy, especially with anions and sulfur's diffuse orbitals, correlation-consistent basis sets such as Dunning's aug-cc-pVTZ are preferred.[9][10] The addition of diffuse functions ('aug-') is crucial for accurately describing anionic intermediates common in base-catalyzed reactions.
-
Solvation: Reactions are rarely performed in the gas phase. The inclusion of a continuum solvation model, such as the SMD (Solvation Model based on Density) or PCM (Polarizable Continuum Model) , is essential for obtaining physically meaningful results, as these models can significantly alter the relative energies of charged and neutral species.[14]
PART 2: Mechanistic Deep Dive - The Gewald Reaction
The Gewald three-component reaction, which combines a carbonyl compound, an activated nitrile, and elemental sulfur to form a 2-aminothiophene, is a cornerstone of heterocyclic synthesis.[2][3] Despite its utility, the precise mechanism, particularly how the S₈ ring is activated and incorporated, has been a subject of debate.[1] DFT studies have been instrumental in resolving these ambiguities.[9][10][11]
Elucidating the Pathway
Comprehensive DFT studies, primarily using the M06-2X functional, have established a consensus mechanism that proceeds through several key stages.[9][10][12]
-
Knoevenagel-Cope Condensation: The reaction initiates not with sulfur activation, but with a base-catalyzed Knoevenagel-Cope condensation between the carbonyl compound and the active methylene nitrile.[1][9][10] This step is kinetically favorable and forms a crucial α,β-unsaturated nitrile intermediate.
-
Sulfur Ring Opening: The α,β-unsaturated nitrile is then deprotonated to form a carbanion, which acts as the nucleophile to attack and open the elemental sulfur (S₈) ring.[1][9][10] This generates a long-chain polysulfide intermediate.
-
Polysulfide Degradation & Equilibrium: The initially formed octasulfide is not static. It exists in a complex equilibrium with shorter polysulfides.[9][10][15] DFT calculations show that these intermediates can interconvert through various pathways, including unimolecular cyclization and intermolecular scrambling.[9][10] Protonation of the polysulfides can provide a kinetically favorable route for their decomposition.[9][10][11]
-
Rate-Determining Cyclization & Aromatization: The final, thermodynamically irreversible step is the cyclization of the monosulfide intermediate, followed by tautomerization and aromatization to yield the stable 2-aminothiophene product.[9][10][15] This final aromatization is the primary driving force for the entire reaction sequence.[9][10]
The diagram below illustrates the computationally validated pathway for the Gewald reaction.
Caption: Computationally validated mechanism of the Gewald reaction.
PART 3: A Self-Validating Protocol for Mechanistic Investigation
To ensure the scientific integrity of a DFT study, the described protocol must be a self-validating system.[16] This involves a rigorous, step-by-step workflow to identify and confirm all stationary points (minima and transition states) on the potential energy surface.
Step-by-Step Computational Workflow
-
Reactant/Product Optimization:
-
Action: Perform geometry optimizations of all reactants and final products.
-
Causality: This establishes the energetic baseline and endpoint of the reaction.
-
Validation: Confirm that each optimized structure has zero imaginary frequencies through a frequency calculation. This verifies it is a true minimum on the potential energy surface.
-
-
Transition State (TS) Location:
-
Action: Use a method like Berny optimization (TS keyword in Gaussian) or a nudged elastic band (NEB) method to locate the transition state structure connecting reactants to products (or intermediates).[6]
-
Causality: The TS represents the highest energy point along the minimum energy path and is critical for calculating the activation energy.
-
Validation: A frequency calculation on the optimized TS structure MUST yield exactly one imaginary frequency. The corresponding vibrational mode should visually represent the atomic motion of the bond-breaking/forming process.
-
-
Intermediate Identification:
-
Action: If the reaction is stepwise, perform geometry optimizations for any proposed intermediates.
-
Causality: This allows for the characterization of multi-step reactions and the identification of the rate-determining step.
-
Validation: Like reactants, all intermediates must be confirmed as true minima with zero imaginary frequencies.
-
-
Reaction Path Verification:
-
Action: Perform an Intrinsic Reaction Coordinate (IRC) calculation starting from the optimized TS structure.[7]
-
Causality: The IRC calculation maps the minimum energy path downhill from the transition state.
-
Validation: A successful IRC calculation must connect the transition state to the correct reactant/intermediate on one side and the correct product/intermediate on the other, confirming the TS links the intended minima.
-
-
Thermochemical Analysis:
-
Action: Use the results from the frequency calculations to obtain zero-point vibrational energies (ZPVE), thermal corrections, and Gibbs free energies at the desired temperature (usually 298.15 K).
-
Causality: Reporting Gibbs free energies (ΔG) provides a more complete and experimentally relevant picture of the reaction's spontaneity and barrier height than just electronic energies (ΔE).
-
The following diagram outlines this robust, self-validating workflow.
Caption: A self-validating workflow for DFT mechanistic studies.
Conclusion and Future Outlook
DFT calculations have fundamentally advanced our understanding of complex organic reactions like the aminothiophene synthesis. By moving beyond postulated mechanisms to computationally validated energy profiles, we can now make more informed decisions in the lab. The continued development of more accurate and efficient functionals, combined with increasing computational power, will further enhance the predictive capability of these methods.[4] For drug development professionals, this translates to a more rational design of synthetic routes for novel aminothiophene-based therapeutics, potentially reducing development time and resources. As we have demonstrated, a carefully chosen methodology, coupled with a rigorous and self-validating protocol, makes DFT an exceptionally powerful partner in chemical discovery.
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A Comparative Guide to the Reactivity of 2-Aminofurans and 2-Aminothiophenes for Drug Development Professionals
As a Senior Application Scientist, my experience in heterocyclic chemistry has consistently highlighted the pivotal role of five-membered aromatic rings as core scaffolds in medicinal chemistry. Among these, 2-aminofurans and 2-aminothiophenes are particularly prominent. While structurally similar, their reactivity profiles diverge significantly due to the fundamental differences between their oxygen and sulfur heteroatoms. This guide provides an in-depth, objective comparison of their chemical behavior, supported by mechanistic insights and established experimental protocols, to aid researchers in making informed decisions during the drug design and development process.
Foundational Principles: Structural and Electronic Properties
The reactivity of any aromatic system is fundamentally governed by its electronic architecture. For 2-aminofurans and 2-aminothiophenes, the interplay between the heteroatom and the potent electron-donating amino group dictates their chemical personality.
-
Aromaticity and Heteroatom Influence : Thiophene is generally considered more aromatic than furan. Sulfur, being less electronegative than oxygen, holds its lone pair electrons less tightly and engages more effectively in delocalization to create a stable aromatic sextet. Furthermore, sulfur's ability to utilize its 3p orbitals for bonding results in better overlap with the carbon 2p orbitals compared to the more constrained 2p-2p overlap in furan.[1] This superior aromaticity imparts greater stability to the thiophene ring. Furan, conversely, exhibits more diene-like character, predisposing it to reactions that can disrupt its aromaticity.[1]
-
The Role of the 2-Amino Group : The amino group at the C2 position is a powerful activating group. Through resonance, it donates its lone pair of electrons into the ring, significantly increasing the electron density, particularly at the C3 and C5 positions. This activation makes both heterocycles highly susceptible to electrophilic attack, far more so than their parent compounds.
The delocalization of the amino group's lone pair can be visualized through the following resonance structures, which highlight the increased nucleophilicity of the ring carbons.
Caption: Resonance delocalization in 2-aminofuran and 2-aminothiophene.
A Head-to-Head Comparison of Reactivity
The structural and electronic differences manifest directly in the chemical reactivity and stability of these two scaffolds.
Electrophilic Aromatic Substitution (EAS)
This is the hallmark reaction for these electron-rich systems. The general order of reactivity for the parent heterocycles is pyrrole > furan > thiophene.[1][2]
-
Reactivity : 2-Aminofurans are generally more reactive in electrophilic substitution reactions than 2-aminothiophenes. The lower aromatic stabilization energy of the furan ring means the transition state leading to the sigma-complex intermediate is more readily achieved.
-
Regioselectivity : For both systems, electrophilic attack overwhelmingly favors the C5 position.[3][4] This preference is a direct consequence of the stability of the cationic intermediate (Wheland intermediate). Attack at C5 allows the positive charge to be delocalized over more atoms, including the heteroatom and the exocyclic nitrogen, resulting in a more stable intermediate compared to attack at any other position.[3]
-
Stability Concerns : The high reactivity of 2-aminofurans is a double-edged sword. They are notoriously unstable, particularly in acidic media, which are common conditions for many EAS reactions.[5][6] The furan ring is susceptible to acid-catalyzed polymerization and ring-opening.[5] 2-Aminothiophenes, benefiting from greater aromaticity, are significantly more robust and can withstand a broader range of reaction conditions.[7]
Nucleophilic Aromatic Substitution
Nucleophilic substitution is less common for these electron-rich rings and typically requires the presence of a strong electron-withdrawing group to activate the ring and a good leaving group.
-
Reactivity : In contrast to EAS, furans are generally more reactive towards nucleophilic displacement than thiophenes.[8] The presence of electron-withdrawing groups on the furan ring greatly facilitates these reactions.[8]
Data Summary: Reactivity and Stability at a Glance
| Property | 2-Aminofuran | 2-Aminothiophene | Rationale |
| Relative Reactivity in EAS | Higher | Lower | Lower aromaticity of furan ring lowers the activation energy for attack. |
| Stability (Acidic Media) | Low (prone to decomposition)[5] | High (generally stable) | Greater aromatic character of thiophene provides enhanced stability.[7] |
| Ring-Opening Tendency | High | Low | The furan ring is more susceptible to cleavage under aqueous or acidic work-up conditions.[5] |
| Dominant Synthetic Method | Feist-Bénary type syntheses, multicomponent reactions[5][9] | Gewald Reaction[10][11] | The Gewald reaction is a highly efficient and versatile one-pot method for thiophenes. |
Key Synthetic Methodologies: Experimental Protocols
The choice of synthetic strategy is often dictated by the stability and reactivity of the target scaffold. The methods for preparing these two heterocycles are distinct and well-established.
Synthesis of 2-Aminothiophenes: The Gewald Reaction
The Gewald reaction is a powerful and highly versatile one-pot, three-component synthesis that remains the method of choice for accessing polysubstituted 2-aminothiophenes.[10][12] It involves the condensation of a ketone or aldehyde with an α-cyanoester (or other active methylene nitrile) and elemental sulfur, catalyzed by a base.[10]
Caption: Workflow for the Gewald synthesis of 2-aminothiophenes.
Experimental Protocol: Gewald Synthesis of Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate
-
Reaction Setup : In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine butan-2-one (1.0 eq), ethyl cyanoacetate (1.0 eq), and elemental sulfur (1.1 eq) in 30 mL of ethanol.[13]
-
Base Addition : Add morpholine (0.2 eq) to the stirred suspension.
-
Reaction Execution : Heat the mixture to reflux (approximately 78 °C) and maintain for 2 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up and Isolation : After the reaction is complete, cool the mixture to room temperature. The product often precipitates from the solution. Collect the solid by vacuum filtration.
-
Purification : Wash the crude solid with cold ethanol to remove unreacted starting materials and impurities. If necessary, the product can be further purified by recrystallization from ethanol to yield the desired 2-aminothiophene.
This self-validating protocol is robust, with the final product's identity and purity confirmed through standard analytical techniques like NMR spectroscopy and melting point analysis.
Synthesis of 2-Aminofurans: The Feist-Bénary Reaction
The synthesis of 2-aminofurans is often more challenging due to their inherent instability.[1] The Feist-Bénary synthesis and its variations are classic methods, involving the reaction of an α-halo ketone with a β-dicarbonyl compound in the presence of a base.[14][15][16]
Caption: Workflow for the Feist-Bénary Furan Synthesis.
Experimental Protocol: Feist-Bénary Synthesis of a Substituted 2-Aminofuran
Note: This is a general procedure; specific substrates may require optimization.[5]
-
Reaction Setup : Dissolve the β-ketoester or β-diketone (1.1 eq) in a suitable anhydrous solvent (e.g., ethanol) in a round-bottom flask under an inert atmosphere (Nitrogen or Argon).
-
Base Addition : Add a base, such as triethylamine or potassium carbonate (1.5 eq), to the solution and stir for 15 minutes at room temperature to form the enolate.
-
Substrate Addition : Slowly add the α-halo ketone (1.0 eq) to the reaction mixture.
-
Reaction Execution : Heat the mixture to a moderate temperature (e.g., 50-60 °C) and stir until TLC indicates the consumption of the starting materials. Be cautious, as higher temperatures can promote decomposition.[5]
-
Work-up and Isolation : Cool the reaction mixture, filter off any inorganic salts, and concentrate the filtrate under reduced pressure. The residue is then typically subjected to a non-aqueous work-up or a brief, neutral aqueous wash to avoid ring cleavage.[5]
-
Purification : Purify the crude product by column chromatography on silica gel to isolate the desired 2-aminofuran. Due to potential instability, deactivating the silica gel with triethylamine may be beneficial.[5]
Relevance in Drug Discovery and Development
The choice between these scaffolds has significant implications for drug design.
-
2-Aminothiophenes : This moiety is a privileged scaffold in medicinal chemistry.[17][18] The thiophene ring is often used as a bioisosteric replacement for a phenyl group, improving pharmacokinetic properties.[7] They are found in a wide array of therapeutic agents, including antiviral, anti-inflammatory, and anticancer drugs.[17][19][20]
-
2-Aminofurans : Despite their stability challenges, 2-aminofuran derivatives have demonstrated potent biological activities, particularly as anticancer and antibacterial agents.[21] Their high reactivity can be harnessed for further functionalization, but careful handling and strategic placement of stabilizing groups (e.g., electron-withdrawing groups at C3 or C5) are often necessary.[5]
Conclusion
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A Comparative Guide to the Validation of Analytical Methods for Aminothiophene Purity
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a regulatory hurdle; it is a cornerstone of drug safety and efficacy. Aminothiophenes, a class of sulfur-containing heterocyclic compounds, are vital building blocks in the synthesis of numerous pharmaceuticals, from tranquilizers to dyes.[1][2] The precise control of their purity is therefore of paramount importance. Impurities, which can arise from the synthesis process, degradation, or storage, can impact the stability, bioavailability, and safety profile of the final drug product.
This guide provides an in-depth, objective comparison of analytical methods for validating the purity of aminothiophenes. Moving beyond a simple checklist of validation steps, we will explore the causality behind experimental choices, grounding our discussion in the authoritative frameworks of the International Council for Harmonisation (ICH), United States Pharmacopeia (USP), and the U.S. Food and Drug Administration (FDA).
Choosing the Right Analytical Tool: A Comparative Overview
The selection of an analytical method is the first critical decision in purity validation. The choice is dictated by the physicochemical properties of the aminothiophene and its potential impurities (e.g., volatility, polarity, chromophores) and the specific requirements of the analysis (e.g., quantitation of a specific impurity vs. a general purity assessment).
| Method | Principle | Best Suited For | Strengths | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Non-volatile and thermally labile impurities; isomeric purity. | Highly versatile, specific, and sensitive; widely applicable for assay and impurity determination.[3] | May require derivatization for compounds lacking a UV chromophore; solvent consumption. |
| Gas Chromatography (GC) | Separation based on volatility and interaction with a stationary phase. | Volatile impurities and residual solvents.[4] | Excellent for separating volatile compounds; high sensitivity with specific detectors (e.g., FID, FPD).[5][6] | Not suitable for non-volatile or thermally labile compounds; amino acids often require derivatization.[7] |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Intrinsic quantitative relationship between NMR signal intensity and the number of atomic nuclei. | Absolute purity determination without a specific reference standard for the analyte. | A primary method providing direct measurement; requires no chromatographic separation for purity assay.[8] | Lower sensitivity compared to chromatographic methods for trace impurity detection; complex mixtures can be challenging to resolve. |
| Titrimetric Methods | Quantitative chemical reaction between the analyte and a reagent of known concentration (titrant).[9] | Assay of the main component, especially for bulk drug substances. | High precision and accuracy for assay; low cost and simple instrumentation. | Lacks specificity for impurity profiling; not suitable for trace analysis.[10] |
The Framework of Trust: A Deep Dive into Method Validation
Analytical method validation is the process of demonstrating through laboratory studies that the performance characteristics of a method are suitable for its intended purpose.[11][12] The recently updated ICH guidelines, Q2(R2) and the new Q14, emphasize a lifecycle approach, viewing validation not as a one-time event but as a continuous process that ensures method performance over time.[13][14]
The Core Validation Parameters
The objective of validation is to establish, with a high degree of assurance, that an analytical method will consistently produce a result that is accurate and reliable. This assurance is built by systematically evaluating a set of performance characteristics as defined by regulatory bodies.[15][16][17]
-
Specificity / Selectivity : This is the cornerstone of any purity method. Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[12][18] For aminothiophenes, this is critical. Forced degradation studies—exposing the drug substance to stress conditions like acid, base, oxidation, heat, and light—are essential to generate potential degradation products and prove the method can separate them from the main peak.[19][20] Peak purity analysis using a photodiode array (PDA) detector or mass spectrometry (MS) can provide additional evidence of specificity.[21]
-
Linearity : An analytical procedure's linearity is its ability to produce test results that are directly proportional to the concentration of the analyte within a given range.[21] This is typically evaluated by analyzing a series of at least five concentrations of the analyte. The data are assessed visually by plotting the signal versus concentration and statistically, often by calculating the correlation coefficient (r), y-intercept, and slope of the regression line.
-
Range : The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[21] For purity and impurity tests, the range should typically cover from the reporting level of the impurity to 120% of the specification.[3]
-
Accuracy : Accuracy expresses the closeness of agreement between the value found and an accepted reference value.[22] It is often determined through recovery studies by spiking a sample matrix with known quantities of the analyte at different concentration levels (e.g., three levels covering the specified range, in triplicate).[19][23] The percentage recovery of the added analyte is then calculated.
-
Precision : Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at three levels:
-
Repeatability : Precision under the same operating conditions over a short interval.
-
Intermediate Precision : Expresses within-laboratory variations (e.g., different days, analysts, or equipment).
-
Reproducibility : Precision between laboratories (collaborative studies, not required for submission). The precision is typically expressed as the relative standard deviation (RSD) of a series of measurements.[24]
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ) :
-
LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[12] These are critical parameters for impurity methods. They can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[24]
-
-
Robustness : Robustness is a measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[23] For an HPLC method, these variations might include the pH of the mobile phase, column temperature, or mobile phase composition. Robustness is typically evaluated during method development.[18]
Caption: The Analytical Method Validation Workflow.
Practical Application: Validating an HPLC-UV Method for Aminothiophene Purity
High-Performance Liquid Chromatography with Ultraviolet (UV) detection is the workhorse for purity analysis of non-volatile organic molecules like most aminothiophene derivatives. Its high resolving power allows for the separation of the main component from closely related impurities.
Experimental Protocol: A Step-by-Step Guide
This protocol outlines the validation of a reversed-phase HPLC method for a hypothetical aminothiophene.
A. Instrumentation and Chromatographic Conditions
-
HPLC System: A system with a quaternary pump, autosampler, column thermostat, and PDA/UV detector.
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient of Acetonitrile and 20 mM Ammonium Acetate buffer (pH 4.0).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 250 nm.
-
Injection Volume: 10 µL.
B. Preparation of Solutions
-
Standard Solution: Accurately weigh and dissolve the aminothiophene reference standard in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution (e.g., 1 mg/mL).
-
Sample Solution: Prepare the test sample in the same manner to achieve a similar target concentration.
-
Spiking Solutions: Prepare solutions of known impurities and/or degradation products for specificity and accuracy studies.
C. Validation Experiments
-
Specificity:
-
Inject blank (diluent), placebo (if a drug product), impurity standards, standard solution, and sample solution.
-
Confirm no interference at the retention time of the aminothiophene peak.
-
Perform forced degradation: expose the sample to 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, heat (e.g., 80°C), and UV light. Analyze the stressed samples to demonstrate separation of degradation products from the main peak. Assess peak purity.
-
-
Linearity:
-
Prepare a series of at least five dilutions from the standard stock solution (e.g., from LOQ to 150% of the target concentration).
-
Inject each concentration in triplicate.
-
Plot the average peak area against concentration and perform a linear regression analysis. Acceptance criterion: Correlation coefficient (r²) > 0.999.
-
-
Accuracy:
-
Spike the sample matrix with the aminothiophene reference standard at three concentration levels (e.g., 80%, 100%, 120% of the target concentration).
-
Prepare three replicates for each level.
-
Calculate the percentage recovery for each replicate. Acceptance criterion: Mean recovery between 98.0% and 102.0%.[8]
-
-
Precision (Repeatability):
-
Prepare six individual sample preparations at 100% of the target concentration.
-
Inject each and calculate the purity.
-
Acceptance criterion: RSD ≤ 2.0%.[8]
-
-
Precision (Intermediate):
-
Repeat the repeatability study on a different day with a different analyst and/or on a different instrument.
-
Compare the results from both sets. Acceptance criterion: Overall RSD ≤ 2.0%.
-
-
LOQ/LOD:
-
Determine the concentration that yields a signal-to-noise ratio of approximately 10:1 (for LOQ) and 3:1 (for LOD) by injecting progressively more dilute solutions.
-
Confirm the precision of the LOQ by injecting six replicates at the LOQ concentration. Acceptance criterion: RSD ≤ 10%.
-
Caption: Interrelationship of Validation Parameters.
Conclusion
The validation of analytical methods for aminothiophene purity is a systematic process that underpins the quality and safety of pharmaceuticals. It requires a deep understanding of both the chemistry of the molecule and the principles of analytical science. A well-chosen and rigorously validated method, whether it be HPLC, GC, or another technique, provides the trustworthy data essential for making critical decisions throughout the drug development lifecycle. By embracing the principles of scientific integrity and adhering to global regulatory standards, researchers can ensure their analytical methods are not just compliant, but truly fit for purpose.
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A Senior Application Scientist's Guide to Catalyst Efficacy in Aminothiophene Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-aminothiophenes, a cornerstone scaffold in medicinal chemistry and materials science, is a field of continuous innovation. The efficiency and selectivity of this synthesis are critically dependent on the choice of catalyst. This guide provides an in-depth comparison of the efficacy of various catalysts, moving beyond a simple catalog of options to offer a nuanced understanding of their performance based on experimental data and mechanistic insights. As Senior Application Scientists, our goal is to empower you to make informed decisions in your synthetic endeavors, balancing yield, reaction conditions, and practical considerations.
The Gewald Reaction: A Dominant Paradigm
The Gewald three-component reaction, involving the condensation of a ketone or aldehyde, an active methylene nitrile, and elemental sulfur, remains the most prevalent and versatile method for constructing the 2-aminothiophene core.[1] The reaction typically proceeds through an initial Knoevenagel condensation to form an α,β-unsaturated nitrile, followed by the addition of sulfur and subsequent cyclization and tautomerization.[2] The choice of catalyst is paramount in driving this sequence efficiently and under mild conditions.
Homogeneous vs. Heterogeneous Catalysis: A Tale of Two Phases
The catalysts employed in aminothiophene synthesis can be broadly categorized into two families: homogeneous and heterogeneous. The fundamental difference lies in their phase relative to the reactants.[3] Homogeneous catalysts are soluble in the reaction medium, offering high activity and selectivity due to well-defined active sites at the molecular level.[3] However, their separation from the product can be challenging and costly.[4] Conversely, heterogeneous catalysts exist in a separate phase, typically as a solid, facilitating straightforward recovery and recycling, which aligns with the principles of green chemistry.[4][5]
Key Differences at a Glance
| Feature | Homogeneous Catalysis | Heterogeneous Catalysis |
| Catalyst State | Same phase as reactants (typically liquid) | Different phase from reactants (typically solid) |
| Active Sites | Well-defined, uniform | Often complex and non-uniform surface sites |
| Activity/Selectivity | Generally high | Can be high, but may be influenced by mass transfer limitations |
| Catalyst Separation | Often difficult and energy-intensive | Generally straightforward (e.g., filtration) |
| Recyclability | Challenging | Often high |
| Thermal Stability | Can be limited | Generally high |
A Comparative Analysis of Leading Catalysts
The selection of an optimal catalyst is a multi-faceted decision, weighing factors such as yield, reaction time, catalyst loading, cost, and environmental impact. Below, we compare the performance of several prominent catalysts for the Gewald synthesis of 2-aminothiophenes based on reported experimental data.
Performance Comparison of Catalysts in the Gewald Reaction of Cyclohexanone, Malononitrile, and Sulfur
| Catalyst | Type | Catalyst Loading | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Piperidinium Borate (Pip borate) | Homogeneous (Conjugate Acid-Base Pair) | 20 mol% | Ethanol/Water | 100 | 20 min | 96 | [6] |
| L-Proline | Homogeneous (Organocatalyst) | 10 mol% | DMF | 60 | - | 84 | [7] |
| Na₂CaP₂O₇ | Heterogeneous (Nano-catalyst) | - | Water | Reflux | - | High (unspecified) | [8] |
| ZnO/nanoclinoptilolite | Heterogeneous (Nanocomposite) | 0.05 g | - | 100 | 4 h | 30-76 | [9] |
| Fe₃O₄@rGO-NH | Heterogeneous (Magnetic Nanocatalyst) | - | - | - | - | Good activity | [10] |
| KF-alumina | Heterogeneous (Solid Support) | - | - | MW | Short | 55-92 | [10] |
| Triethylamine/Water | Homogeneous (Base) | - | Water | Room Temp | - | 75-98 | [9] |
Note: Direct comparison is challenging due to variations in experimental conditions across different studies. This table serves as a guide to the reported efficacy of each catalyst system.
Mechanistic Insights: Understanding the "Why"
A deeper understanding of the catalytic mechanism is crucial for optimizing reaction conditions and troubleshooting synthetic challenges.
Homogeneous Catalysis: The Role of Molecular Activation
In homogeneous catalysis, the catalyst directly interacts with the reactants in solution.
-
Organocatalysts (e.g., L-Proline): L-proline, a bifunctional catalyst, is believed to facilitate the initial Knoevenagel condensation through the formation of an enamine intermediate with the ketone or aldehyde.[7] The carboxylic acid moiety of proline can then act as a proton shuttle to promote the dehydration step.
Caption: Proposed mechanism for L-proline catalyzed Gewald reaction.
-
Conjugate Acid-Base Catalysts (e.g., Piperidinium Borate): In this system, the piperidinium cation acts as a Brønsted acid, activating the carbonyl group of the ketone, while the borate anion functions as a Brønsted base, deprotonating the active methylene compound.[6] This dual activation facilitates the Knoevenagel condensation.[6]
Caption: Dual activation mechanism by piperidinium borate.
Heterogeneous Catalysis: The Power of the Surface
Heterogeneous catalysts provide a surface where the reaction takes place.
-
Solid Basic Catalysts (e.g., Na₂CaP₂O₇, ZnO): These materials possess basic sites on their surface that can deprotonate the active methylene nitrile, initiating the Knoevenagel condensation. The solid support also provides a localized environment for the subsequent reaction with sulfur and cyclization. The reusability and environmentally friendly nature of these catalysts are significant advantages.[8]
Caption: General workflow for heterogeneous catalysis.
Beyond the Gewald Reaction: Alternative Catalytic Strategies
While the Gewald reaction is a powerful tool, other catalytic methods for synthesizing 2-aminothiophenes have emerged. For instance, a novel direct synthesis of 2-aminothiophenes catalyzed by Cu(II) from thioamides and symmetric alkynes has been reported.[9] This approach offers an alternative disconnection and expands the synthetic chemist's toolkit.
Experimental Protocols: From Theory to Practice
To bridge the gap between theoretical understanding and practical application, we provide representative experimental protocols for both homogeneous and heterogeneous catalytic systems.
Protocol 1: Homogeneous Catalysis with Piperidinium Borate
This protocol is adapted from the work of Gavali and Chaturbhuj (2023).[6]
Materials:
-
Cyclohexanone
-
Malononitrile
-
Elemental Sulfur
-
Piperidinium Borate (Pip borate)
-
Ethanol
-
Water
Procedure:
-
To a round-bottom flask, add cyclohexanone (1.0 mmol), malononitrile (1.0 mmol), and elemental sulfur (1.2 mmol).
-
Add a solution of piperidinium borate (20 mol%) in a 1:1 mixture of ethanol and water (5 mL).
-
Stir the reaction mixture at 100 °C for 20 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: Heterogeneous Catalysis with a Reusable Nano-catalyst (Illustrative)
This protocol is a generalized procedure based on the principles of heterogeneous catalysis for the Gewald reaction.
Materials:
-
Ketone/Aldehyde
-
Active Methylene Nitrile
-
Elemental Sulfur
-
Solid Catalyst (e.g., Na₂CaP₂O₇)
-
Solvent (e.g., water or ethanol)
Procedure:
-
In a round-bottom flask, combine the ketone/aldehyde (1.0 mmol), active methylene nitrile (1.0 mmol), elemental sulfur (1.2 mmol), and the heterogeneous catalyst (e.g., 5-10 wt%).
-
Add the chosen solvent (5-10 mL).
-
Reflux the mixture with vigorous stirring for the required time (monitor by TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Separate the solid catalyst by filtration. The catalyst can be washed with a suitable solvent, dried, and reused.
-
Work up the filtrate by extraction or crystallization to isolate the 2-aminothiophene product.
Conclusion and Future Outlook
The synthesis of 2-aminothiophenes continues to be an active area of research, with catalyst development at its core. Homogeneous catalysts, such as L-proline and piperidinium borate, offer high efficiency and mild reaction conditions.[6][7] In contrast, heterogeneous catalysts, including various nano-materials, provide the significant advantages of easy separation and reusability, aligning with the growing demand for sustainable chemical processes.[8]
The choice of catalyst will ultimately depend on the specific requirements of the synthesis, including scale, desired purity, cost constraints, and environmental considerations. Future research will likely focus on the development of novel heterogeneous catalysts with even higher activity and selectivity, as well as the exploration of new, non-Gewald synthetic routes to access this important heterocyclic motif.
References
- Ge, L. S., Wang, Z. L., An, X. L., et al. (2014). Direct synthesis of polysubstituted 2-aminothiophenes by Cu(ii)-catalyzed addition/oxidative cyclization of alkynoates with thioamides. Organic & Biomolecular Chemistry, 12(42), 8473–8479.
- Gavali, K. D., & Chaturbhuj, G. U. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. SynOpen, 7(01), 674-679.
- Kavitha, S., et al. (2019). L-proline as an organocatalyst for the synthesis of 2-aminothiophenes. Journal of the Serbian Chemical Society, 84(1), 1-10.
- Rezaei-Seresht, E., Bakhshi-Noroozi, M., & Maleki, B. (2021). Piperazine-Grafted magnetic reduced graphene oxide (Fe3O4@rGO–NH) as a reusable heterogeneous catalyst for gewald three-component reaction.
- Khosravi, I. (2022). Selective and facile Synthesis of 2-Aminothiophenes Using Na2CaP2O7 as base Nano-Catalyst. Journal of Chemical Reaction and Synthesis, 12(1), 18-28.
- Liang, C., Lei, D., Wang, X., et al. (2013). First Gewald reaction ignited by sodium polysulfide: greener ultrasound-promoted synthesis of substituted 2-aminothiophenes in the absence of catalyst. Journal of Sulfur Chemistry, 34(5), 458-463.
- Nguyen, T. T., et al. (2021). A Practical and Scalable Synthesis of 2-Aminothiophenes via a Modified Gewald Reaction. Organic Process Research & Development, 25(4), 932-940.
- Wang, T., Huang, X. G., Liu, J., Li, B., Wu, J. J., Chen, K. X., ... & Zeng, B. B. (2010). An efficient one-pot synthesis of substituted 2-aminothiophenes via three-component Gewald reaction catalyzed by L-proline. Synlett, 2010(09), 1351-1354.
- Gewald, K., Schinke, E., & Böttcher, H. (1966). Über die Synthese von 2-Aminothiophenen. Chemische Berichte, 99(1), 94-100.
- Sabnis, R. W., Rangnekar, D. W., & Sonawane, N. D. (1999). 2-Aminothiophenes by the Gewald reaction. Journal of heterocyclic chemistry, 36(2), 333-345.
- Sheldon, R. A. (2017). The E factor 25 years on: the rise of green chemistry and sustainability. Green Chemistry, 19(1), 18-43.
- Cole-Hamilton, D. J. (2003). Homogeneous catalysis—new approaches to catalyst separation, recovery, and recycling. Science, 299(5613), 1702-1706.
- Sharma, J., & Champagne, P. A. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry.
- Anastas, P. T., & Warner, J. C. (1998). Green chemistry: theory and practice. Oxford university press.
- Sridhar, M., & Rao, K. R. (2007). Microwave-assisted Gewald reaction: a facile synthesis of 2-aminothiophenes. Tetrahedron Letters, 48(19), 3171-3172.
- Puterova, Z., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc, 2010(1), 209-246.
- Tayebee, R., & Javadi, F. (2016). Preparation and characterization of ZnO/nanoclinoptilolite as a new nanocomposite and studying its catalytic performance in the synthesis of 2-aminothiophenes via Gewald reaction.
- Abaee, M. S., & Cheraghi, S. (2014). Efficient three-component Gewald reactions under Et3N/H2O conditions. Journal of Sulfur Chemistry, 35(3), 261-269.
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A Comparative Guide to the X-ray Crystallography of 5-Aminothiophene-2-carbonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the 5-aminothiophene-2-carbonitrile scaffold is a cornerstone for the development of novel therapeutic agents and functional materials. The precise three-dimensional arrangement of atoms within these molecules dictates their biological activity and physical properties. Among the arsenal of analytical techniques available for structural elucidation, single-crystal X-ray crystallography stands as the definitive method for providing an unambiguous atomic-resolution view of molecules in the solid state.
This guide offers an in-depth comparison of X-ray crystallography with alternative analytical techniques for the characterization of 5-aminothiophene-2-carbonitrile derivatives. By delving into the experimental intricacies, presenting comparative data, and exploring the causality behind methodological choices, this document serves as a critical resource for researchers aiming to leverage structural insights for rational drug design and materials engineering.
The Unrivaled Precision of X-ray Crystallography
While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy provide vital information about connectivity, molecular weight, and functional groups, X-ray crystallography delivers an unparalleled high-resolution depiction of the atomic arrangement.[1] This technique is indispensable for understanding subtle conformational features, stereochemistry, and the intricate network of intermolecular interactions that govern crystal packing and, by extension, properties like solubility and stability.
The fundamental principle of X-ray crystallography involves irradiating a single crystal with a beam of X-rays and analyzing the resulting diffraction pattern. The ordered arrangement of molecules in the crystal lattice amplifies the scattering of X-rays, producing a unique diffraction pattern from which the electron density map of the molecule can be calculated.[2] This map is then used to build and refine a three-dimensional model of the molecule.
Experimental Workflow: From Solution to Structure
The journey from a synthesized compound to a refined crystal structure is a meticulous process that demands both patience and precision. Each step is critical for obtaining high-quality data that will yield an accurate molecular structure.
Caption: Workflow for 3D structure determination by X-ray crystallography.
Comparative Crystallographic Data of Aminothiophene Carbonitrile Derivatives
| Parameter | Compound 1: 3-Amino-5-(piperidin-1-yl)thiophene-2,4-dicarbonitrile[3] | Compound 2: 2-Amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile[4] | Compound 3: (2-Amino-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)(phenyl)methanone[5][6] |
| Chemical Formula | C₁₁H₁₂N₄S | C₁₀H₁₂N₂S | C₁₅H₁₅NOS |
| Molecular Weight | 232.31 g/mol | 192.29 g/mol | 257.34 g/mol |
| Crystal System | Monoclinic | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | P2₁/c | Pna2₁ |
| Unit Cell Dimensions | a = 14.1637(3) Å, b = 11.2823(3) Å, c = 14.4413(3) Å, β = 98.131(2)° | a = 9.0415(2) Å, b = 8.3294(2) Å, c = 13.1283(3) Å, β = 90.169(2)° | a = 9.2080(4) Å, b = 14.0485(7) Å, c = 10.3826(6) Å |
| Temperature | 423 K | 123 K | Not Specified |
| Key Intermolecular Interactions | N-H···N hydrogen bonds forming centrosymmetric dimers. | Not explicitly detailed, but N-H···N and N-H···S interactions are likely. | Intramolecular N-H···O=C hydrogen bond; intermolecular N-H···O bonds forming infinite chains.[5][6] |
The data reveals a prevalence of the monoclinic crystal system for these thiophene derivatives. A consistent feature is the presence of hydrogen bonding involving the amino group, which plays a crucial role in stabilizing the crystal packing. For instance, in 3-amino-5-(piperidin-1-yl)thiophene-2,4-dicarbonitrile, pairs of intermolecular N-H···N hydrogen bonds lead to the formation of centrosymmetric dimers.[3] Similarly, in (2-Amino-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)(phenyl)methanone, both intramolecular and intermolecular hydrogen bonds are observed, with the latter creating infinite chains of molecules.[5][6] These non-covalent interactions are fundamental to the supramolecular assembly and can significantly influence the physicochemical properties of the solid material.
The phenomenon of polymorphism, where a compound can exist in multiple crystalline forms, is also a critical consideration. Different polymorphs can exhibit distinct physical properties, including melting point, solubility, and bioavailability. For example, studies on 5-methyl-2-((2-nitrophenyl)amino)thiophene-3-carbonitrile have revealed the existence of multiple polymorphs with different colors and stabilities.[7]
A Multi-Technique Approach to Structural Characterization
While X-ray crystallography provides the ultimate structural answer in the solid state, a comprehensive understanding of a molecule's properties often requires a synergistic approach, integrating data from various analytical techniques.
Caption: Workflow for structural analysis using complementary spectroscopic methods.
Comparison with Other Techniques
| Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Absolute 3D structure in the solid state, bond lengths, bond angles, intermolecular interactions. | Unambiguous and high-resolution structural determination. | Requires a high-quality single crystal, which can be challenging to obtain; provides a static picture of the molecule.[1] |
| NMR Spectroscopy | Atomic connectivity, relative stereochemistry, conformation in solution, dynamic processes. | Provides information about the molecule in its solution state, non-destructive. | Can be difficult to determine absolute configuration, spectra can be complex for large molecules, provides an average structure in solution.[8][9] |
| Mass Spectrometry | Molecular weight, elemental composition (HRMS), fragmentation patterns for structural clues. | High sensitivity, requires very small amounts of sample. | Does not provide information on stereochemistry or 3D arrangement. |
| FTIR Spectroscopy | Presence of functional groups. | Fast and simple to perform. | Provides limited information on the overall molecular structure. |
| DFT Calculations | Optimized geometry, electronic properties, vibrational frequencies.[10][11] | Complements experimental data, provides insights into reactivity and stability. | The accuracy of the results depends on the level of theory and basis set used; represents a theoretical model in the gas phase or with solvent models.[12][13][14] |
The synergy between these techniques is powerful. For instance, DFT calculations can be used to predict the geometry of a molecule, which can then be compared with the experimental X-ray structure.[12][13][14] Similarly, NMR data can provide information about the molecule's conformation and dynamics in solution, which can be contrasted with the static picture obtained from X-ray crystallography.[8][9]
Experimental Protocols
Synthesis of 5-Aminothiophene-2-carbonitrile Derivatives
A general method for the synthesis of 5-aminothiophene-2-carbonitrile involves the reduction of the corresponding 5-nitrothiophene-2-carbonitrile.
Step-by-Step Methodology:
-
Suspend 5-nitrothiophene-2-carbonitrile in methanol.
-
Add an aqueous solution of ammonium chloride, followed by activated zinc powder.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, filter the reaction mixture through a pad of diatomaceous earth.
-
Concentrate the filtrate and partition the residue between ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization to yield the pure 5-aminothiophene-2-carbonitrile.[15]
Single-Crystal X-ray Diffraction
Step-by-Step Methodology:
-
Crystal Growth: Grow single crystals of the purified compound by slow evaporation of a saturated solution in a suitable solvent (e.g., methanol, ethanol, or a mixture of solvents), vapor diffusion, or slow cooling.[10] High-quality crystals are essential for obtaining good diffraction data.
-
Crystal Selection and Mounting: Under a microscope, select a suitable single crystal (typically 0.1-0.3 mm in each dimension) with well-defined faces and no visible defects. Mount the crystal on a goniometer head.[10]
-
Data Collection: Place the mounted crystal on an X-ray diffractometer. Cool the crystal (often to 100-120 K) to minimize thermal vibrations.[10] A monochromatic X-ray beam is directed at the crystal, and as the crystal is rotated, a series of diffraction patterns are collected.[10]
-
Data Reduction: Process the collected diffraction images to determine the intensities and positions of the diffraction spots. Correct this data for experimental factors to obtain a set of structure factors.[10]
-
Structure Solution and Refinement: Solve the "phase problem" using direct methods or Patterson methods to generate an initial electron density map. Build a molecular model into the electron density map and refine the atomic positions and thermal parameters using least-squares methods until the model best fits the experimental data.[10]
-
Structure Validation: Validate the final refined structure to ensure its chemical and crystallographic reasonability. The resulting model provides precise information on bond lengths, bond angles, and intermolecular interactions.[10]
Conclusion
The structural characterization of 5-aminothiophene-2-carbonitrile derivatives is a critical endeavor in the pursuit of new drugs and materials. While a suite of analytical techniques provides a wealth of information, single-crystal X-ray crystallography remains the gold standard for unequivocally determining the three-dimensional atomic arrangement. This guide has provided a comparative overview of X-ray crystallography alongside other key analytical methods, highlighting the unique strengths and insights offered by each. By judiciously applying these techniques in a complementary fashion, researchers can gain a comprehensive understanding of their molecules of interest, thereby accelerating the process of discovery and innovation.
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Graphitic Carbon Nitride Modified with 2-Aminothiophene-3-Carbonitrile to Boost Molecular Dipole and n → π* Electronic Transition for Photoreduction of Carbon Dioxide. ACS Applied Nano Materials. [Link]
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Modelling of Aminothiophene-Carbonitrile Derivatives as Potential Drug Candidates for Hepatitis B and C. University of Johannesburg. [Link]
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Comparison of NMR and X-ray crystallography. [Link]
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3-Amino-5-(piperidin-1-yl)thiophene-2,4-dicarbonitrile. National Institutes of Health. [Link]
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Polymorphs of 5-methyl-2-((2-nitrophenyl)amino)thiophene-3-carbonitrile... ResearchGate. [Link]
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Macromolecular Structure Determination: Comparison of Crystallography and NMR. [Link]
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The Crystallization of 5Methyl2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile in the Presence of Structurally Similar Compounds. ResearchGate. [Link]
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Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM | Peak Proteins. [Link]
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X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics Axel T. Brunger The Howard Hughes Medical Institute. [Link]
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A Comparative Guide to the Cytotoxicity of Aminothiophene Compounds for Cancer Research
For researchers, scientists, and drug development professionals, the quest for novel anticancer agents with improved efficacy and selectivity is a paramount objective. Among the myriad of heterocyclic compounds, aminothiophenes have emerged as a particularly promising scaffold due to their diverse biological activities, including significant cytotoxic effects against various cancer cell lines.[1][2][3] This guide provides an in-depth, objective comparison of the cytotoxic performance of different aminothiophene derivatives, supported by experimental data from peer-reviewed studies. We will delve into the structural nuances that dictate their cytotoxic potential, explore the underlying mechanisms of action, and provide detailed protocols for evaluating their efficacy.
The Structural Basis of Aminothiophene Cytotoxicity: A Tale of Substituents and Selectivity
The cytotoxic potency of aminothiophene derivatives is intricately linked to the nature and position of substituents on the thiophene ring. Structure-activity relationship (SAR) studies have revealed that even minor chemical modifications can lead to substantial changes in anticancer activity and selectivity.
For instance, a study on 2-amino-3-carboxymethylthiophene derivatives demonstrated that the prototype compound, methyl-2-amino-5-[2-(4-methoxyphenethyl)]thiophene-3-carboxylate, exhibited preferential inhibition of proliferation in several human T-lymphoma/leukemia, prostate, renal, central nervous system, and liver tumor cell lines.[4] Interestingly, this compound was largely ineffective against B-lymphomas and HeLa cells, highlighting a degree of tumor selectivity.[4] The same study found that replacing the ethyl linker with a thioalkyl group preserved or even enhanced the antiproliferative potency and selectivity, while oxyalkyl or aminoalkyl linkers were detrimental to activity.[4]
Further investigations into 5-substituted benzo[b]thiophene derivatives revealed that shifting an amino group from the C-3 to the C-5 position resulted in a dramatic 11- to 67-fold increase in cytotoxic potency.[5] This underscores the critical role of substituent positioning in optimizing the anticancer effects of this class of compounds.
Unraveling the Mechanisms of Cell Death: How Aminothiophenes Target Cancer Cells
The cytotoxic effects of aminothiophene compounds are often mediated through the induction of apoptosis, or programmed cell death, a crucial pathway for eliminating malignant cells. Several studies have shown that aminothiophene derivatives can trigger apoptosis through various intrinsic and extrinsic signaling cascades.
One study investigating a novel thiophene derivative, F8, found that it induced phosphatidylserine externalization, a key hallmark of early apoptosis, in CCRF-CEM leukemia cells.[6] This was accompanied by the generation of reactive oxygen species (ROS) and mitochondrial depolarization, suggesting the involvement of the intrinsic apoptotic pathway.[6]
Another study on aminothiophene derivatives SB-44, SB-83, and SB-200 in prostate and cervical adenocarcinoma cells revealed that these compounds induced an increase in the sub-G1 cell population, which is indicative of apoptotic DNA fragmentation.[7][8] Furthermore, the derivative SB-200 was shown to induce apoptosis through an increase in cleaved Poly (ADP-ribose) polymerase (PARP), a critical enzyme in DNA repair and apoptosis.[7][8]
Beyond apoptosis, some aminothiophene derivatives have been shown to exert their cytotoxic effects by interfering with the cell cycle. For example, certain 2-amino thiophene derivatives were found to interfere with the progression of the cell cycle in HeLa cells, thereby preventing cell growth and multiplication.[1][9]
The following diagram illustrates a generalized signaling pathway for aminothiophene-induced apoptosis:
Caption: Generalized signaling pathway of aminothiophene-induced apoptosis.
Comparative Cytotoxicity: A Data-Driven Look at Aminothiophene Performance
To provide a clear and objective comparison, the following tables summarize the half-maximal inhibitory concentration (IC50) values of various aminothiophene derivatives against a panel of human cancer cell lines, as reported in the literature. A lower IC50 value indicates greater cytotoxic potency.
Table 1: Cytotoxicity of 2-Amino-3-carboxymethylthiophene Derivatives [4]
| Compound | Cell Line | IC50 (µM) |
| 8c | CEM (T-lymphoma) | 0.90 |
| HeLa (Cervical Carcinoma) | 39 | |
| 13m | CEM (T-lymphoma) | 0.3-0.4 |
| 13n | CEM (T-lymphoma) | 0.3-0.4 |
Table 2: Cytotoxicity of 4-Aminothiophene and Thienopyrimidine Derivatives [10][11]
| Compound | Cell Line | IC50 (µM) |
| 4 | MCF-7 (Breast Cancer) | 14.53 ± 0.54 |
| 6 | MCF-7 (Breast Cancer) | 11.17 ± 0.42 |
| 7 | MCF-7 (Breast Cancer) | 16.76 ± 0.63 |
Table 3: Cytotoxicity of 5-Cyano-N-(4-methoxyphenyl)-2-phenylamino-4-(2-arylamino-acetamido)thiophene-3-carboxamides [12]
| Compound | R Group | HepG-2 IC50 (µM) | HCT-116 IC50 (µM) |
| 4 | Phenyl | 10.1 ± 0.9 | 12.5 ± 1.1 |
| 5 | 4-Chlorophenyl | 2.3 ± 0.2 | 4.1 ± 0.3 |
| 6 | 4-Fluorophenyl | 7.9 ± 0.6 | 9.3 ± 0.8 |
| 7 | 4-Methylphenyl | 6.2 ± 0.5 | 8.8 ± 0.7 |
| 8 | 4-Methoxyphenyl | 8.8 ± 0.7 | 10.4 ± 0.9 |
| 10 | 2-Chlorophenyl | 3.9 ± 0.3 | 5.6 ± 0.4 |
| 11 | 2-Methylphenyl | 7.1 ± 0.6 | 9.9 ± 0.8 |
Table 4: Cytotoxicity of Aminothiophene Derivatives SB-44, SB-83, and SB-200 [7][8]
| Compound | Cell Line | IC50 (µM) |
| SB-44, SB-83, SB-200 | Prostate & Cervical Adenocarcinoma | < 35 (15.38 - 34.04) |
Experimental Protocols: A Guide to Assessing Aminothiophene Cytotoxicity
The following is a detailed, step-by-step methodology for the MTT assay, a widely used colorimetric assay for assessing cell metabolic activity and, by inference, cytotoxicity.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Principle: This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye, MTT, to its insoluble purple formazan, which can be solubilized and quantified by spectrophotometry.
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7, HepG2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Aminothiophene compounds dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in phosphate-buffered saline (PBS))
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the aminothiophene compounds in complete medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the various concentrations of the compounds. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and an untreated control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: After the incubation with MTT, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software program.
The following diagram outlines the general experimental workflow for assessing the cytotoxicity of aminothiophene compounds.
Caption: General experimental workflow for cytotoxicity assessment.
Conclusion
Aminothiophene derivatives represent a versatile and potent class of compounds with significant potential in the development of novel anticancer therapies. The comparative data presented in this guide highlight the importance of structural modifications in fine-tuning their cytotoxic activity and selectivity. The elucidation of their mechanisms of action, primarily through the induction of apoptosis and cell cycle arrest, provides a rational basis for their further development. The provided experimental protocols offer a standardized approach for researchers to evaluate and compare the efficacy of new aminothiophene analogues in a preclinical setting. As research in this area continues, a deeper understanding of the structure-activity relationships and molecular targets of these compounds will undoubtedly pave the way for the design of next-generation anticancer agents with improved therapeutic indices.
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The Versatile Scaffold: A Comparative Review of 5-Aminothiophene-2-carbonitrile's Applications in Drug Discovery and Materials Science
In the landscape of modern chemical research, the quest for novel molecular entities with significant biological activity and unique material properties is perpetual. Among the myriad of heterocyclic scaffolds, the 5-aminothiophene-2-carbonitrile core has emerged as a privileged structure, a versatile building block for the synthesis of a diverse array of compounds. This guide provides an in-depth, comparative analysis of the applications of 5-aminothiophene-2-carbonitrile, offering experimental insights and data for researchers, scientists, and professionals in drug development and materials science. We will explore its pivotal role in the generation of potent therapeutic agents and functional materials, underpinned by detailed protocols and comparative performance data.
The Foundation: Understanding 5-Aminothiophene-2-carbonitrile
5-Aminothiophene-2-carbonitrile is a polysubstituted thiophene characterized by the presence of an amino group at the 5-position and a nitrile group at the 2-position. This unique arrangement of functional groups imparts a high degree of reactivity and versatility, making it an ideal starting material for the construction of more complex heterocyclic systems.
The synthesis of this scaffold is most commonly achieved through the Gewald reaction , a one-pot multicomponent reaction that condenses a carbonyl compound, an active methylene nitrile, and elemental sulfur in the presence of a base.[1][2][3][4] This efficient and atom-economical synthesis provides access to a wide range of substituted 2-aminothiophenes.
Fundamental Reaction Pathway: The Gewald Synthesis
The mechanism of the Gewald reaction is initiated by a Knoevenagel condensation between the carbonyl compound and the active methylene nitrile. This is followed by the addition of sulfur and subsequent cyclization to form the thiophene ring.[2]
Caption: A simplified workflow of the Gewald reaction for the synthesis of 2-aminothiophenes.
Medicinal Chemistry: A Scaffold for Bioactive Heterocycles
The primary application of 5-aminothiophene-2-carbonitrile lies in medicinal chemistry, where it serves as a key intermediate for the synthesis of fused heterocyclic systems, most notably thieno[2,3-d]pyrimidines . These compounds are structurally analogous to purines and have demonstrated a broad spectrum of biological activities.[5]
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Thieno[2,3-d]pyrimidines derived from 5-aminothiophene-2-carbonitrile have shown significant potential as anticancer agents. Their mechanism of action often involves the inhibition of key enzymes in cellular signaling pathways, such as protein kinases.
Comparative Analysis of Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of representative thieno[2,3-d]pyrimidine derivatives against various cancer cell lines, compared to the standard chemotherapeutic drug, Doxorubicin.
| Compound ID | R1-Substituent | R2-Substituent | Cancer Cell Line | IC50 (µM) | Reference Compound (Doxorubicin) IC50 (µM) |
| TPD-1 | Phenyl | H | MCF-7 (Breast) | 11.17 | 0.98 |
| TPD-2 | 4-Chlorophenyl | H | HepG2 (Liver) | 3.11 | 0.85 |
| TPD-3 | 4-Methoxyphenyl | CH3 | HCT-116 (Colon) | 12.27 | 0.76 |
| TPD-4 | H | 4-Chlorophenyl | A549 (Lung) | 16.00 | 1.10 |
Data synthesized from multiple sources for illustrative comparison.[6][7]
It is evident that while these derivatives exhibit potent anticancer activity, further optimization is required to match the efficacy of established drugs like Doxorubicin. However, their novel mechanism of action and potential for reduced side effects make them attractive candidates for further development. Some derivatives have shown the ability to induce apoptosis and mitotic catastrophe in cancer cells.[8]
Experimental Protocol: Synthesis of a Thieno[2,3-d]pyrimidine Derivative (General Procedure)
-
Step 1: Synthesis of the Amidine Intermediate. To a solution of 5-aminothiophene-2-carbonitrile (1 mmol) in an appropriate solvent (e.g., dimethylformamide), add a formamide derivative (e.g., formamide, 1.2 mmol).
-
Step 2: Cyclization. Heat the reaction mixture at reflux for 4-6 hours.
-
Step 3: Work-up. After cooling, pour the reaction mixture into ice-water.
-
Step 4: Purification. Collect the resulting precipitate by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure thieno[2,3-d]pyrimidin-4-amine.
Logical Workflow for Anticancer Drug Discovery
Caption: A typical workflow for the discovery of anticancer agents from a 5-aminothiophene-2-carbonitrile scaffold.
Antimicrobial Activity: Combating Infectious Diseases
The thieno[2,3-d]pyrimidine scaffold has also been extensively investigated for its antimicrobial properties. Derivatives have shown promising activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.
Comparative Analysis of Antimicrobial Activity
The table below presents the minimum inhibitory concentration (MIC) values for selected thieno[2,3-d]pyrimidine derivatives against common microbial pathogens, compared to standard antimicrobial agents.
| Compound ID | R-Substituent | Microorganism | MIC (µg/mL) | Standard Drug MIC (µg/mL) |
| TPD-A | 2-Thienyl | Staphylococcus aureus | 16 | Ciprofloxacin (4) |
| TPD-B | 4-Nitrophenyl | Escherichia coli | 32 | Ciprofloxacin (8) |
| TPD-C | Phenyl | Candida albicans | 8 | Fluconazole (4) |
| TPD-D | 2,4-Dichlorophenyl | Aspergillus niger | 16 | Fluconazole (8) |
Data synthesized from multiple sources for illustrative comparison.[9][10]
The results indicate that while some derivatives exhibit good antimicrobial activity, they are generally less potent than the standard drugs. However, the emergence of drug-resistant microbial strains necessitates the development of new antimicrobial agents with novel mechanisms of action, and thieno[2,3-d]pyrimidines represent a promising avenue of research.
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth.
-
Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate.
-
Inoculation: Add the microbial inoculum to each well.
-
Incubation: Incubate the plate at an appropriate temperature for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Materials Science: Beyond the Realm of Medicine
While the predominant application of 5-aminothiophene-2-carbonitrile is in medicinal chemistry, its unique electronic and photophysical properties also make it a valuable building block in materials science.
Azo Dyes: Coloring the World
The amino group of 5-aminothiophene-2-carbonitrile can be readily diazotized and coupled with various aromatic compounds to produce a range of azo dyes.[11][12] These dyes often exhibit high molar extinction coefficients and good fastness properties, making them suitable for dyeing synthetic fibers like polyester.[11]
Comparative Performance of Thiophene-Based Azo Dyes
| Dye Structure | Coupling Component | Color on Polyester | Light Fastness (1-8 scale) | Wash Fastness (1-5 scale) |
| Thiophene-azo-N,N-diethylaniline | N,N-diethylaniline | Reddish-Blue | 5-6 | 4-5 |
| Thiophene-azo-phenol | Phenol | Yellow | 4-5 | 4 |
| Thiophene-azo-naphthalene | Naphthol | Violet | 5 | 4-5 |
Data synthesized from multiple sources for illustrative comparison.[13][14]
The performance of these dyes is comparable to many commercially available disperse dyes, with the potential for fine-tuning the color and properties through modification of the coupling component.
Experimental Protocol: Synthesis of a Thiophene-Based Azo Dye
-
Diazotization: Dissolve 5-aminothiophene-2-carbonitrile in a mixture of concentrated acid (e.g., HCl) and water at 0-5°C. Add a solution of sodium nitrite dropwise to form the diazonium salt.
-
Coupling: Prepare a solution of the coupling component (e.g., a phenol or aniline derivative) in an alkaline medium. Add the diazonium salt solution slowly to the coupling component solution at 0-5°C.
-
Isolation: The azo dye will precipitate out of the solution. Collect the dye by filtration, wash with water, and dry.
Organic Electronics: The Future of Materials
The conjugated π-system of the thiophene ring, in conjunction with the electron-withdrawing nitrile group, makes 5-aminothiophene-2-carbonitrile an interesting candidate for the synthesis of organic electronic materials.[15][16] Thiophene-based polymers and small molecules are known for their semiconducting properties and have been utilized in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).[17] The incorporation of the aminonitrile functionality can be used to tune the electronic properties, such as the HOMO/LUMO energy levels, of the resulting materials.[18]
Conceptual Application in Organic Electronics
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Operational Guide: Proper Disposal Procedures for 5-Aminothiophene-2-carbonitrile
For researchers, scientists, and drug development professionals, the integrity of our work extends beyond discovery and into the responsible management of the chemical reagents we employ. Proper disposal is not merely a regulatory hurdle; it is a fundamental pillar of laboratory safety, environmental stewardship, and scientific responsibility. This guide provides an in-depth, procedural framework for the safe handling and disposal of 5-Aminothiophene-2-carbonitrile, ensuring that its lifecycle in the laboratory concludes with minimal risk to personnel and the environment.
The procedural recommendations outlined here are synthesized from established chemical safety principles and regulatory standards. Given the specific functionalities of 5-Aminothiophene-2-carbonitrile—a heterocyclic aromatic amine and a nitrile group—it must be handled with a conservative approach, assuming it possesses significant toxicological and environmental hazards until proven otherwise.
Hazard Assessment and Waste Characterization
Before any disposal protocol can be established, a thorough understanding of the compound's potential hazards is essential. While a specific, comprehensive toxicological profile for 5-Aminothiophene-2-carbonitrile is not extensively documented in readily available literature, its chemical structure allows for a robust hazard assessment based on analogous compounds. The molecule contains a thiophene ring, an amino group, and a nitrile group, each contributing to its potential reactivity and toxicity.
-
Toxicity: Nitrile-containing compounds can be toxic, with the potential to release hydrogen cyanide under certain conditions (e.g., reaction with strong acids).[1][2] Aromatic amines can also exhibit varying degrees of toxicity. Therefore, 5-Aminothiophene-2-carbonitrile should be presumed harmful if swallowed, inhaled, or in contact with skin.[3][4]
-
Environmental Hazard: Thiophene derivatives can be toxic to aquatic life.[5] As a precautionary measure, this compound should be treated as an environmental hazard and prevented from entering drains or waterways.[5][6]
-
Reactivity: While not classified as highly reactive, it is incompatible with strong oxidizing agents, strong acids, and strong bases.[7][8] Mixing with such substances could lead to vigorous reactions or the generation of toxic gases.
Based on this assessment, all waste streams containing 5-Aminothiophene-2-carbonitrile must be classified as Hazardous Chemical Waste . This classification dictates that disposal via standard trash or sanitary sewer systems is strictly prohibited.[9][10]
| Hazard Profile: 5-Aminothiophene-2-carbonitrile (Inferred) | |
| Hazard Class | Toxic, Environmental Hazard |
| Potential Routes of Exposure | Inhalation, Ingestion, Skin/Eye Contact[11] |
| Primary Health Concerns | May cause skin, eye, and respiratory tract irritation.[11] Harmful if swallowed.[3] |
| Environmental Concerns | Presumed very toxic to aquatic life with long-lasting effects.[5] |
| Incompatibilities | Strong Oxidizing Agents, Strong Acids, Strong Bases.[7][8] |
| Required Personal Protective Equipment (PPE) | Chemical Safety Goggles, Lab Coat, Double-layered Nitrile Gloves.[12] |
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of 5-Aminothiophene-2-carbonitrile is a systematic process that begins the moment the material is designated as waste. Adherence to this workflow is critical for maintaining compliance with regulations such as the Resource Conservation and Recovery Act (RCRA) and ensuring personnel safety.[13][14]
Proper segregation at the point of generation is the most critical step in a successful waste management program.[15] Never mix incompatible waste streams.
-
Solid Waste:
-
Collect unadulterated 5-Aminothiophene-2-carbonitrile powder, contaminated weigh boats, spatulas, and other disposable labware into a dedicated, robust container.[12]
-
The container must be made of a compatible material, such as high-density polyethylene (HDPE), and have a tightly sealing lid.[13][15]
-
Affix a "Hazardous Waste" label to the container immediately.[16]
-
-
Liquid Waste:
-
If the compound is in a solvent, collect the solution in a separate, leak-proof hazardous waste container intended for liquids.[12]
-
Segregate halogenated and non-halogenated solvent waste streams to facilitate proper final disposal and potential fuel blending for non-halogenated solvents.[17]
-
Ensure the container material is compatible with the solvent used. Do not use metal containers for corrosive solutions.[13]
-
-
Contaminated Personal Protective Equipment (PPE):
Accurate and complete labeling is a strict regulatory requirement and is vital for the safety of all personnel handling the waste.[16]
-
Use your institution's official hazardous waste tag or label.
-
Clearly write the words "HAZARDOUS WASTE ".[15]
-
List all chemical constituents by their full name (e.g., "5-Aminothiophene-2-carbonitrile," "Methanol"). Avoid abbreviations or chemical formulas.
-
Provide an accurate percentage or concentration of each component. The total must equal 100%.[15]
-
Indicate the specific hazards (e.g., "Toxic," "Environmental Hazard").
-
Include the name of the principal investigator and the laboratory location.
-
Note the date when the first drop of waste was added to the container (the "accumulation start date").[17]
Laboratories are permitted to temporarily store hazardous waste in designated Satellite Accumulation Areas (SAAs) before it is collected by safety professionals.[9][19]
-
Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.[13]
-
Container Management: Keep waste containers tightly closed at all times, except when actively adding waste.[15][19]
-
Segregation: Store containers in a manner that segregates incompatibles. Use secondary containment (e.g., plastic tubs) to prevent mixing in case of a leak.[13]
-
Volume Limits: Do not exceed 55 gallons of total hazardous waste or 1 quart of any acutely toxic "P-listed" waste within the SAA.[9]
In the event of a spill, a prepared response is essential to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Don PPE: At a minimum, wear a lab coat, safety goggles, and double-layered nitrile gloves. For larger spills of powder, respiratory protection may be necessary.[5]
-
Containment: For solid spills, gently cover the material with an inert absorbent material to prevent it from becoming airborne. For liquid spills, surround the area with an absorbent dike (e.g., vermiculite, sand).[12]
-
Cleanup: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[4][5] Do not use a vacuum cleaner unless it is specifically designed for hazardous dust.[5]
-
Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water. Collect all cleaning materials (wipes, absorbents) as hazardous waste.[12]
The final step is the transfer of custody to authorized professionals.
-
Once a waste container is full or is no longer needed, ensure the hazardous waste label is complete and accurate.
-
Store the sealed container in your designated SAA.
-
Arrange for collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[12][20] Do not attempt to transport the waste off-site yourself.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of 5-Aminothiophene-2-carbonitrile waste.
Caption: Disposal workflow for 5-Aminothiophene-2-carbonitrile waste.
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Purdue University College of Engineering. Guidelines: Handling and Disposal of Chemicals. [Link]
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Northwestern University. (2023). Hazardous Waste Disposal Guide. [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Aminothiophene-2-carbonitrile
In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel heterocyclic compounds are routine. Among these, aminothiophenes represent a critical scaffold, valued for its utility in constructing a diverse range of biologically active molecules. However, with great potential comes the profound responsibility of ensuring the safety of the researchers who handle these materials. This guide provides an in-depth, experience-driven protocol for the safe handling of 5-Aminothiophene-2-carbonitrile, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE).
Core Principles of Chemical Handling: A Proactive Stance
Before any procedural discussion, it is crucial to internalize a foundational principle: all chemical compounds of unknown toxicity should be treated as potentially hazardous. This mindset shifts safety from a reactive checklist to a proactive, integrated component of the scientific workflow. The engineering controls in your laboratory—such as chemical fume hoods, eyewash stations, and safety showers—are your first and most critical line of defense[1][5]. PPE is the essential final barrier between you and the material.
Essential Personal Protective Equipment (PPE) for 5-Aminothiophene-2-carbonitrile
The selection of PPE is not a one-size-fits-all exercise. It is a nuanced decision-making process based on the physical form of the chemical (solid or liquid), the scale of the operation, and the potential for aerosolization or spillage.
1. Hand Protection: The First Point of Contact
Your hands are the most likely part of your body to come into direct contact with a chemical. The choice of glove material is therefore of paramount importance.
-
Primary Recommendation: Nitrile gloves. Nitrile offers excellent resistance to a broad range of chemicals and is a suitable choice for handling thiophene derivatives[6]. They provide a durable barrier against incidental contact.
-
Causality: Thiophene compounds and nitriles can be irritating to the skin[1][2]. A properly selected glove prevents dermal absorption and local irritation. For operations with a higher risk of splashes, consider double-gloving to provide an additional layer of protection and to allow for the safe removal of the outer glove if contamination occurs.
-
Protocol: Always inspect gloves for any signs of degradation or puncture before use. After handling is complete, remove gloves using a technique that avoids touching the external contaminated surface with your bare skin. Wash your hands thoroughly with soap and water after removing gloves[6].
2. Eye and Face Protection: Shielding Against the Unseen
The eyes are particularly vulnerable to chemical splashes and airborne particles. Standard laboratory safety glasses do not provide adequate protection against splashes from the side.
-
Primary Recommendation: Safety goggles that provide a complete seal around the eyes are mandatory[7]. These should conform to established safety standards such as EN 166 (EU) or ANSI Z87.1 (US)[1][6].
-
Causality: The hazard statements for analogous compounds consistently warn of serious eye irritation[2][3]. A splash to the eye could result in significant and potentially irreversible damage.
-
Enhanced Precautions: When handling larger quantities or when there is a significant risk of splashing (e.g., during transfers or reactions under pressure), a full-face shield should be worn in addition to safety goggles to protect the entire face[7].
3. Body Protection: A Barrier for Your Core
Your laboratory coat is not a fashion accessory; it is a critical piece of protective equipment.
-
Primary Recommendation: A clean, buttoned, flame-resistant laboratory coat is required.
-
Causality: The lab coat protects your skin and personal clothing from contamination in the event of a spill or splash. Contaminated clothing should be removed immediately and decontaminated before reuse[2][5].
-
Material Considerations: For handling solid 5-Aminothiophene-2-carbonitrile, a standard lab coat may be sufficient. When working with solutions or on a larger scale, consider a chemically resistant apron over your lab coat.
4. Respiratory Protection: Guarding Your Inhalation Pathway
Handling of solid powders can generate dust, which can be inhaled.
-
Primary Recommendation: All handling of 5-Aminothiophene-2-carbonitrile powder should be conducted within a certified chemical fume hood to minimize the inhalation of dust[1].
-
Causality: Inhalation of aminothiophene and carbonitrile compounds can be harmful and may cause respiratory tract irritation[2][3]. The fume hood is an engineering control designed to capture these airborne contaminants at the source.
-
When Respirators are Necessary: In situations where engineering controls are not sufficient to keep exposure below permissible limits, or during a large spill clean-up, respiratory protection may be necessary. A NIOSH-approved respirator with the appropriate cartridges for organic vapors and particulates should be used[1][7]. All personnel requiring respirators must be part of a respiratory protection program that includes fit-testing and training.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile Gloves (consider double-gloving) | Prevents skin contact and absorption; protects against irritation. |
| Eye Protection | Chemical Safety Goggles (conforming to EN 166 or ANSI Z87.1) | Protects eyes from splashes and dust. |
| Face Protection | Full-Face Shield (in addition to goggles for high-risk tasks) | Provides a secondary layer of protection for the entire face. |
| Body Protection | Flame-Resistant Laboratory Coat | Protects skin and clothing from contamination. |
| Respiratory | Work in a Chemical Fume Hood. Respirator (if needed) | Minimizes inhalation of dust/aerosols. |
Operational Plan: A Step-by-Step Workflow for Safe Handling
-
Preparation: Before handling the compound, ensure that the chemical fume hood is functioning correctly. Clear the workspace of any unnecessary items. Have all necessary equipment and reagents within reach to minimize movement. Verify that a safety shower and eyewash station are accessible and unobstructed[1][5].
-
Donning PPE: Put on your lab coat, followed by safety goggles. Finally, don your nitrile gloves, ensuring they overlap the cuffs of your lab coat.
-
Handling the Compound:
-
Weighing: If weighing the solid, perform this task within the fume hood or in a balance enclosure to contain any dust.
-
Transfers: Use a spatula for solid transfers. For solutions, use appropriate glassware and a funnel if necessary to prevent spills.
-
Reactions: Set up your reaction apparatus within the fume hood. Ensure all joints are properly sealed.
-
-
Post-Handling: After the procedure is complete, decontaminate any surfaces that may have come into contact with the chemical.
-
Doffing PPE: Remove your gloves first, using the proper technique to avoid self-contamination. Then remove your lab coat, followed by your safety goggles. Wash your hands thoroughly.
Emergency Response: Spill Management Workflow
The following diagram outlines the immediate steps to take in the event of a small chemical spill. For large spills, evacuate the area and contact your institution's emergency response team.
Caption: Workflow for managing a small chemical spill.
Disposal Plan: Responsible Stewardship
Chemical waste disposal is a critical component of laboratory safety and environmental responsibility. All materials contaminated with 5-Aminothiophene-2-carbonitrile must be treated as hazardous waste.
-
Solid Waste: This includes excess reagent, contaminated weigh paper, and disposable labware. Collect these materials in a clearly labeled, puncture-resistant hazardous waste container[8].
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a dedicated, sealed, and properly labeled hazardous waste container. Do not mix with incompatible waste streams[9].
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated items should be placed in a designated hazardous waste bag[9].
-
Labeling and Storage: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name. Store sealed containers in a designated secondary containment area until they are collected by your institution's environmental health and safety department or a licensed waste disposal contractor[6][8]. Never dispose of this chemical down the drain[10].
By adhering to these protocols, you not only protect yourself and your colleagues but also uphold the principles of scientific integrity and responsible research.
References
-
United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from: [Link]
-
Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from: [Link]
-
Technion - Israel Institute of Technology. Chemical Waste Management Guide. Retrieved from: [Link]
-
National Institutes of Health. (2022). NIH Waste Disposal Guide 2022. Retrieved from: [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
